17(R)-Resolvin D1 methyl ester
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-PFYFFMTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 17(R)-Resolvin D1 and its Methyl Ester Derivative from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the specialized pro-resolving mediator, 17(R)-Resolvin D1 (17(R)-RvD1), from the omega-3 fatty acid, docosahexaenoic acid (DHA). It also clarifies the nature of 17(R)-Resolvin D1 methyl ester as a synthetic analog and its relevance in research. This document details the enzymatic pathways, provides available quantitative data, outlines experimental protocols, and includes visualizations of the core processes.
Introduction: The "Aspirin-Triggered" Pathway
Resolvins are a class of lipid mediators that play a crucial role in the resolution of inflammation. The D-series resolvins, derived from DHA, are of particular interest for their potent anti-inflammatory and pro-resolving activities. 17(R)-Resolvin D1, also known as aspirin-triggered Resolvin D1 (AT-RvD1), is an epimer of the naturally occurring 17(S)-Resolvin D1. Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), a key mechanism underlying some of aspirin's therapeutic effects.
It is important to note that This compound is a synthetic derivative of the parent compound. It is often used in research as a more lipophilic prodrug form, which can alter its distribution and pharmacokinetic properties. Intracellular esterases can cleave the methyl ester group to release the active free acid, 17(R)-RvD1.
The Biosynthetic Pathway of 17(R)-Resolvin D1 from DHA
The biosynthesis of 17(R)-RvD1 is a transcellular process, typically involving endothelial cells and leukocytes. The pathway can be summarized in the following key steps:
-
Aspirin-Acetylation of COX-2: Aspirin (B1665792) irreversibly acetylates a serine residue (Ser-530) in the active site of COX-2. This modification alters the enzyme's catalytic activity.
-
Formation of 17(R)-HpDHA: Aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).
-
Reduction to 17(R)-HDHA: The hydroperoxy intermediate, 17(R)-HpDHA, is then reduced to its corresponding alcohol, 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), by peroxidases.
-
Action of 5-Lipoxygenase (5-LOX): 17(R)-HDHA is subsequently metabolized by 5-lipoxygenase (5-LOX) in leukocytes.
-
Epoxide Intermediate Formation: 5-LOX catalyzes the formation of an unstable epoxide intermediate.
-
Enzymatic Hydrolysis: The epoxide intermediate is then hydrolyzed to form the final product, 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).
Caption: Biosynthetic pathway of 17(R)-Resolvin D1 from DHA.
Quantitative Data
Quantitative data on the biosynthesis of 17(R)-RvD1 is crucial for understanding the efficiency and regulation of this pathway. Below are tables summarizing available data.
Enzyme Kinetics
Specific kinetic parameters for the enzymes involved in the 17(R)-RvD1 biosynthetic pathway with their respective substrates are not extensively reported. However, data from studies using arachidonic acid (AA) as a substrate for aspirin-acetylated COX-2 can provide some insights.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Reference |
| Aspirin-acetylated COX-2 | Arachidonic Acid | 3.7 ± 3.4 | 8.7 ± 3.7 nM/s | ~0.02 | [1] |
| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | 206.4 ± 15.8 nM/s | ~0.20 | [1] |
Note: The catalytic efficiency for prostaglandin (B15479496) formation by acetylated COX-2 is reduced approximately 10-fold compared to the uninhibited enzyme[1].
Biological Concentrations
The concentrations of resolvins in biological fluids are typically in the picogram to nanogram per milliliter range.
| Mediator | Biological Matrix | Concentration (pg/mL) | Condition | Reference |
| 17(R)-RvD1 | Human Plasma (EDTA) | 161 ± 7 | After n-3 fatty acid supplementation | [2] |
| RvD1 | Human Plasma (EDTA) | 31 ± 5 | After n-3 fatty acid supplementation | [2] |
| RvD2 | Human Plasma (EDTA) | 26 ± 4 | After n-3 fatty acid supplementation | [2] |
| 17(R/S)-HDHA | Human Plasma (EDTA) | 365 ± 65 | After n-3 fatty acid supplementation | [2] |
Experimental Protocols
This section provides an overview of the methodologies for the in vitro biosynthesis of 17(R)-RvD1 and its analysis.
In Vitro Biosynthesis of 17(R)-Resolvin D1
This protocol describes a two-step enzymatic synthesis of 17(R)-RvD1 from DHA.
Step 1: Synthesis of 17(R)-HDHA using Aspirin-Acetylated COX-2
-
Enzyme Acetylation:
-
Incubate recombinant human COX-2 with aspirin to achieve acetylation. The molar ratio and incubation time will need to be optimized.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the aspirin-acetylated COX-2 to the buffer.
-
Add DHA (substrate) to initiate the reaction. A typical substrate concentration is in the low micromolar range.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination and Reduction:
-
Stop the reaction by adding a solvent like methanol.
-
Reduce the hydroperoxy intermediate (17(R)-HpDHA) to the more stable alcohol (17(R)-HDHA) by adding a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
-
Purification:
-
Extract the lipid mediators using solid-phase extraction (SPE) with a C18 cartridge.
-
Purify 17(R)-HDHA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Step 2: Synthesis of 17(R)-RvD1 using 5-Lipoxygenase
-
Enzymatic Reaction:
-
Incubate the purified 17(R)-HDHA with human recombinant 5-lipoxygenase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing calcium chloride and ATP.
-
Incubate at 37°C.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction with methanol.
-
Extract the products using SPE.
-
-
Analysis and Purification:
-
Analyze and purify the final product, 17(R)-RvD1, by RP-HPLC.
-
References
discovery of aspirin-triggered specialized pro-resolving mediators
An In-depth Technical Guide to the Discovery of Aspirin-Triggered Specialized Pro-Resolving Mediators
Introduction
The resolution of inflammation, once considered a passive process of dilution of pro-inflammatory signals, is now understood to be an active, highly orchestrated program. This paradigm shift was driven by the discovery of a superfamily of endogenous lipid mediators, termed Specialized Pro-Resolving Mediators (SPMs). These molecules are potent agonists that actively terminate the inflammatory response and promote the return to tissue homeostasis. A pivotal discovery within this field revealed a novel mechanism of action for one of the world's oldest drugs: aspirin (B1665792). Beyond its well-known inhibition of prostaglandin (B15479496) synthesis, aspirin triggers the biosynthesis of unique epimers of SPMs, collectively known as Aspirin-Triggered Specialized Pro-Resolving Mediators (AT-SPMs).[1][2] These molecules, including aspirin-triggered lipoxins, resolvins, protectins, and maresins, possess potent anti-inflammatory and pro-resolving activities and represent a new frontier in therapeutic development.[3][4][5] This guide provides a detailed technical overview of the discovery, biosynthesis, and experimental characterization of these critical mediators.
Aspirin's Unique Enzymatic Switching Action
Aspirin's classical anti-inflammatory effect stems from its ability to irreversibly acetylate and inactivate cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and thromboxanes.[1] However, the discovery of AT-SPMs unveiled a second, more nuanced mechanism. When aspirin acetylates a serine residue in the active site of the COX-2 enzyme, it does not completely abolish its catalytic function.[6][7] Instead, it reorients the enzyme's activity, transforming it from a cyclooxygenase into a lipoxygenase-like enzyme.[1] This altered aspirin-acetylated COX-2 enzyme can then metabolize various polyunsaturated fatty acids (PUFAs) to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE) from arachidonic acid (AA), 18R-hydroxyeicosapentaenoic acid (18R-HEPE) from eicosapentaenoic acid (EPA), and 17R-hydroxydocosahexaenoic acid (17R-HDHA) from docosahexaenoic acid (DHA).[6][7][8] These R-configured intermediates are the essential precursors for the entire family of AT-SPMs.[3][7]
Biosynthesis of Aspirin-Triggered Lipoxins (AT-LXs)
Aspirin-triggered lipoxins (ATLs) were the first class of AT-SPMs to be discovered.[6] Their formation is a prime example of transcellular biosynthesis, requiring the interaction of at least two different cell types. The process is initiated in cells expressing aspirin-acetylated COX-2, such as vascular endothelial cells or epithelial cells, which are stimulated during an inflammatory response.[6][9][10]
-
Initiation: Arachidonic acid (AA) is converted by aspirin-acetylated COX-2 into 15R-HETE.[6]
-
Transcellular Trafficking: This 15R-HETE intermediate is then released and taken up by neighboring leukocytes, particularly neutrophils, which are rich in the 5-lipoxygenase (5-LOX) enzyme.[6][9]
-
Conversion: Within the leukocyte, 5-LOX metabolizes 15R-HETE into an unstable epoxide intermediate.
-
Final Products: This epoxide is rapidly hydrolyzed to form the stable end-products, 15-epi-Lipoxin A₄ (ATL) and 15-epi-Lipoxin B₄.[6][9] These molecules are epimers of the native lipoxins, with the hydroxyl group at carbon-15 (B1200482) in the R configuration instead of the S configuration.[11]
Biosynthesis of Aspirin-Triggered Resolvins (AT-Rvs)
Following the discovery of ATLs, it was found that aspirin could also trigger the formation of epimeric resolvins from omega-3 fatty acids EPA and DHA.[3][12]
AT-Resolvin D Series (from DHA)
The biosynthesis of D-series resolvins (RvDs) is also a transcellular process initiated by aspirin-acetylated COX-2.[7][13]
-
Initiation: In cells like hypoxic endothelial cells, aspirin-acetylated COX-2 converts DHA into 17R-hydroxydocosahexaenoic acid (17R-HDHA).[7]
-
Conversion: This intermediate is then processed by leukocyte 5-LOX to generate aspirin-triggered epimers, such as AT-RvD1 (17R-RvD1), AT-RvD2, and so on.[7][13]
AT-Resolvin E Series (from EPA)
The production of E-series resolvins (RvEs) from EPA is similarly triggered by aspirin.[8]
-
Initiation: Aspirin-acetylated COX-2 converts EPA into 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[8]
-
Conversion: This 18R-HEPE intermediate is then sequentially metabolized, often involving 5-LOX in leukocytes, to produce AT-RvE1 (18R-RvE1).[8]
Biosynthesis of Aspirin-Triggered Protectins (AT-PDs) and Maresins (AT-MaRs)
The AT-SPM family also includes protectins and maresins derived from DHA. Aspirin triggers the endogenous formation of an epimeric form of Neuroprotectin D1/Protectin D1 (NPD1/PD1).[14] This aspirin-triggered protectin, AT-NPD1/PD1, is the 17R-epimer of its native counterpart and is biosynthesized from the 17R-HDHA intermediate produced by aspirin-acetylated COX-2.[14] Similarly, aspirin can trigger the formation of epimeric maresins. These mediators exhibit potent bioactivity, including controlling neutrophil (PMN) infiltration and enhancing macrophage functions.[12]
Quantitative Data Summary
The potent bioactivity of AT-SPMs occurs at picomolar to nanomolar concentrations.[15] The tables below summarize the key molecules, their precursors, and the essential enzymes involved in their biosynthesis.
Table 1: Aspirin-Triggered Lipoxins (ATLs)
| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Key Conversion Enzyme |
|---|---|---|---|---|
| 15-epi-Lipoxin A₄ (ATL) | Arachidonic Acid (AA) | 15R-HETE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |
| 15-epi-Lipoxin B₄ | Arachidonic Acid (AA) | 15R-HETE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |
Table 2: Aspirin-Triggered Resolvins (AT-Rvs)
| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Key Conversion Enzyme |
|---|---|---|---|---|
| AT-Resolvin D series | Docosahexaenoic Acid (DHA) | 17R-HDHA | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |
| AT-Resolvin E series | Eicosapentaenoic Acid (EPA) | 18R-HEPE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |
Table 3: Aspirin-Triggered Protectins (AT-PDs)
| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Conversion Pathway |
|---|
| AT-Protectin D1 (17R-PD1) | Docosahexaenoic Acid (DHA) | 17R-HDHA | Aspirin-Acetylated COX-2 | Lipoxygenase-mediated |
Experimental Protocols
The identification and characterization of AT-SPMs require highly sensitive and specific analytical techniques due to their low endogenous concentrations.[15][16]
Lipid Mediator Profiling (Metabololipidomics)
The gold standard for identifying and quantifying SPMs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]
-
Sample Collection and Preparation: Biological samples (e.g., inflammatory exudates, plasma, tissue homogenates) are collected. To prevent analyte degradation, samples are often immediately placed in cold methanol. A suite of deuterated internal standards representing each SPM class is added to the sample to allow for accurate quantification.
-
Extraction: Lipid mediators are extracted from the biological matrix, typically using solid-phase extraction (SPE) C18 columns.
-
LC Separation: The extracted lipid fraction is concentrated and injected into a reverse-phase high-performance liquid chromatography (HPLC) system. A gradient of solvents (e.g., water/methanol/acetonitrile with a weak acid) is used to separate the individual mediators based on their polarity.[15][16]
-
MS/MS Detection and Quantification: The eluent from the LC column is directed into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. For each analyte, a specific precursor ion (matching the molecular weight of the SPM) is selected and fragmented, and a characteristic product ion is monitored.[15] The identity of a mediator is confirmed by matching its retention time on the LC column and its mass fragmentation pattern to that of a validated synthetic standard.[17]
Key Cell-Based and In Vivo Assays
-
In Vitro Neutrophil Chemotaxis Assay: This assay assesses the ability of AT-SPMs to inhibit neutrophil migration towards a chemoattractant (e.g., LTB₄). Neutrophils are placed in the top chamber of a Boyden chamber system, and the chemoattractant is in the bottom. The number of cells that migrate through the porous membrane is quantified, and the inhibitory effect of the AT-SPM is measured.
-
Macrophage Phagocytosis (Efferocytosis) Assay: Macrophages are cultured with apoptotic neutrophils (or other apoptotic cells) that have been fluorescently labeled. The uptake of these apoptotic cells by macrophages is quantified by flow cytometry or fluorescence microscopy. The ability of AT-SPMs to enhance this clearance is a key measure of their pro-resolving function.[18][19]
-
In Vivo Zymosan-Induced Peritonitis: This is a widely used murine model of self-resolving inflammation.[18] Injection of zymosan (a yeast cell wall component) into the peritoneal cavity induces a rapid influx of neutrophils, followed by a transition to a macrophage-dominant population that clears the apoptotic neutrophils and debris. The administration of AT-SPMs can be tested for its ability to accelerate the resolution phase, which is measured by counting leukocyte numbers and types in peritoneal lavage fluid over time.
Conclusion
The has fundamentally altered our understanding of both inflammation resolution and the mechanism of action of aspirin. These endogenous molecules are not simply anti-inflammatory; they are pro-resolving, actively stimulating the processes that lead to tissue repair and homeostasis. AT-SPMs like AT-lipoxins and AT-resolvins are potent agonists that inhibit leukocyte infiltration, stimulate the clearance of apoptotic cells and debris by macrophages, and counter-regulate the production of pro-inflammatory cytokines.[4][5][19] Their potent activity at nanogram doses suggests that they could be harnessed therapeutically to "mimic" the beneficial effects of aspirin without its associated risks, such as bleeding.[4][20] The ongoing research into AT-SPMs holds immense promise for developing novel resolution-based therapies for a wide range of chronic inflammatory diseases, including cardiovascular disease, neuroinflammation, and cancer.[4][12][21]
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Lipoxins and aspirin-triggered lipoxins in resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective identification of specialized pro-resolving lipid mediators from their biosynthetic double di-oxygenation isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Controlling cancer with aspirin-triggered stimulation of resolution - Dipak Panigrahy [grantome.com]
- 21. Aspirin-Triggered Lipoxin and Resolvin E1 Modulate Vascular Smooth Muscle Phenotype and Correlate with Peripheral Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Power of 17(R)-Resolvin D1 Methyl Ester: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic, unresolved inflammation is a key pathological feature of numerous diseases. The resolution of inflammation is an active biochemical process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators. Among these, Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (17(R)-RvD1), have emerged as potent regulators of this process. This technical guide provides an in-depth exploration of the mechanism of action of 17(R)-Resolvin D1 methyl ester, a more stable analog, in mitigating inflammation. We will delve into its molecular interactions, cellular effects, and the signaling pathways it modulates, presenting key quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.
Core Mechanism of Action: Receptor-Mediated Signaling
This compound exerts its pro-resolving effects primarily through interaction with two G protein-coupled receptors (GPCRs): ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2) and GPR32 (G Protein-Coupled Receptor 32).[1][2][3] The methyl ester form may act as a lipophilic prodrug, with intracellular esterases cleaving the methyl group to release the active free acid.[4][5]
Upon binding to these receptors on various immune cells, particularly neutrophils and macrophages, 17(R)-RvD1 methyl ester initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to tissue homeostasis.
Signaling Pathway Diagram
Caption: 17(R)-RvD1 methyl ester signaling cascade.
Effects on Key Inflammatory Cells
Neutrophils
Neutrophils are the first responders to inflammation, and their excessive infiltration and activation can lead to tissue damage. 17(R)-RvD1 methyl ester plays a crucial role in limiting neutrophil-mediated inflammation by:
-
Inhibiting Transendothelial Migration: It reduces the migration of neutrophils across the endothelial barrier to the site of inflammation.[4][5]
-
Reducing Infiltration: In various in vivo models, it significantly decreases the number of neutrophils accumulating in inflamed tissues.[6][7]
-
Suppressing Pro-inflammatory Mediator Release: It curtails the secretion of pro-inflammatory cytokines and chemokines by neutrophils.[8][9]
Macrophages
Macrophages are critical for both the initiation and resolution of inflammation. 17(R)-RvD1 methyl ester promotes a pro-resolving macrophage phenotype by:
-
Enhancing Phagocytosis: It stimulates the engulfment of apoptotic neutrophils (efferocytosis) and microbial particles, a key step in clearing inflammatory debris and promoting resolution.[6][10][11]
-
Polarizing Macrophages: It drives macrophages towards an anti-inflammatory, pro-resolving M2-like phenotype.[12][13]
-
Reducing Pro-inflammatory Cytokine Production: It suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by macrophages.[12][13][14]
Modulation of Inflammatory Signaling Pathways
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of pro-inflammatory gene expression.[15][16] 17(R)-RvD1 methyl ester significantly inhibits the activation of NF-κB in inflammatory cells.[8][9][14] This is achieved by preventing the degradation of the inhibitory protein IκB, which otherwise allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16]
Attenuation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also involved in the inflammatory response. 17(R)-RvD1 methyl ester has been shown to inhibit the phosphorylation and activation of these MAPKs, further contributing to the suppression of pro-inflammatory cytokine production.[17][18]
Activation of the Nrf2 Pathway
The Nrf2 pathway is a key regulator of the antioxidant response. 17(R)-RvD1 methyl ester can activate this pathway, enhancing the expression of antioxidant enzymes and protecting against oxidative stress, a common feature of inflammation.[17]
Quantitative Data Summary
The following tables summarize the quantitative effects of 17(R)-Resolvin D1 and its analogs in various experimental models.
Table 1: In Vitro Efficacy of Resolvin D1 and its Analogs
| Compound | Assay | Cell Type | EC50 / IC50 | Reference |
| 17(R)-Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | [4] |
| Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | [5] |
| 17(R/S)-methyl RvD1 | ALX/FPR2 Activation | HEK-hALX/FPR2 | 5.4 x 10⁻¹² M | [1] |
| 17(R/S)-methyl RvD1 | GPR32 Activation | CHO-hGPR32 | Not specified | [1] |
| 17R-RvD2 | GPR18 Activation (cAMP) | Human Macrophages | ~1.0 x 10⁻¹⁰ M | [19] |
Table 2: In Vivo Efficacy of Resolvin D1 and its Analogs
| Compound | Model | Species | Dose | Effect | Reference |
| 17(R)-Resolvin D1 | Zymosan-induced Peritonitis | Mouse | 100 ng | ~35% reduction in leukocyte infiltration | [4] |
| BDA-RvD1 | Ischemia-reperfusion Lung Injury | Mouse | 1 µg (i.v.) | 58 ± 9% reduction in neutrophil infiltration | [6] |
| Resolvin D1 | Zymosan-induced Peritonitis | Mouse | 10 ng (i.v.) | ~30% reduction in leukocyte infiltration | [1] |
| AT-RvD1 / p-RvD1 | IgG Immune Complex Lung Injury | Mouse | Not specified | Significant decrease in neutrophil and inflammatory cytokine levels in BALF | [8][9] |
Detailed Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute, self-resolving inflammation.
Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Peritonitis: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in saline at a concentration of 1 mg/mL. Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.[14][15][20]
-
Treatment: Administer 17(R)-RvD1 methyl ester or vehicle control (e.g., saline with 0.1% ethanol) via intravenous (i.v.) or i.p. injection at a specified time point before or after zymosan challenge.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours) post-zymosan injection, euthanize the mice.[14] Inject 5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid (lavage).[20]
-
Cell Analysis: Determine the total leukocyte count in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential counting of neutrophils, macrophages, and lymphocytes under a light microscope.[14]
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for subsequent analysis of cytokines and chemokines by ELISA or multiplex bead array.[12]
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles.
Protocol:
-
Macrophage Preparation: Isolate primary macrophages (e.g., from murine bone marrow or human peripheral blood monocytes) and culture them in appropriate media. For bone marrow-derived macrophages (BMDMs), culture in DMEM with 10% FBS and M-CSF.[21]
-
Treatment: Pre-treat the macrophages with 17(R)-RvD1 methyl ester or vehicle control for a specified duration (e.g., 1-2 hours).
-
Phagocytosis: Add fluorescently labeled particles (e.g., zymosan bioparticles, apoptotic cells, or latex beads) to the macrophage culture at a specific ratio (e.g., 10:1 particles to cells).[8][17] Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
Quenching and Washing: Stop phagocytosis by placing the cells on ice. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles. Wash the cells several times with cold PBS to remove excess particles and quenching agent.
-
Quantification: Analyze the percentage of fluorescently positive macrophages and the mean fluorescence intensity (indicating the number of ingested particles per cell) using flow cytometry.[10][21] Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.[8]
Measurement of NF-κB Activation in Macrophages
This protocol details the immunofluorescence-based quantification of NF-κB nuclear translocation.
Protocol:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary BMDMs) on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with 17(R)-RvD1 methyl ester or vehicle for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for a specific time (e.g., 30-60 minutes) to induce NF-κB activation.[4][22]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[18][23] Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[4][22]
Experimental Workflow and Logical Relationships
Experimental Workflow for In Vivo Inflammation Model
Caption: Workflow for assessing 17(R)-RvD1-ME in a peritonitis model.
Logical Relationship of Anti-Inflammatory Effects
Caption: Key steps in the anti-inflammatory action of 17(R)-RvD1-ME.
Conclusion and Future Directions
This compound is a potent pro-resolving mediator that actively orchestrates the termination of inflammation. Its mechanism of action is multifaceted, involving receptor-mediated signaling that leads to the suppression of pro-inflammatory pathways like NF-κB and MAPK, and the promotion of pro-resolving cellular functions in neutrophils and macrophages. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other SPMs.
Future research should focus on the clinical translation of these findings, exploring the efficacy of stable resolvin analogs in human inflammatory diseases. Further elucidation of the downstream signaling pathways and the interplay between different SPMs will undoubtedly open new avenues for the development of novel pro-resolving therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocols — The Fleischman Lab [mpnlab.org]
- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics.com [biophysics.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Measuring Cell Growth and Junction Development in Epithelial Cells Using Electric Cell-Substrate Impedance Sensing (ECIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. media.jax.org [media.jax.org]
- 18. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electric cell-substrate impedance sensing - Wikipedia [en.wikipedia.org]
- 20. Zymosan-Induced Peritonitis Model [bio-protocol.org]
- 21. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
The Pro-Resolving Power of 17-epi-Resolvin D1 Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is not a passive process but an active, highly orchestrated program mediated by a class of molecules known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving actions.
This technical guide focuses on a specific member of this family, 17-epi-Resolvin D1 (17-epi-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), and its methyl ester derivative. 17-epi-RvD1 is a stereoisomer of Resolvin D1 (RvD1) and exhibits enhanced resistance to metabolic inactivation, making it a promising candidate for therapeutic development. The methyl ester form is a more stable prodrug, likely cleaved by intracellular esterases to release the active free acid. This document provides a comprehensive overview of the biological functions, mechanisms of action, and experimental methodologies related to 17-epi-Resolvin D1 methyl ester, designed to be a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Core Biological Functions and Mechanisms of Action
17-epi-Resolvin D1 methyl ester exerts its biological effects primarily through its active form, 17-epi-RvD1, which is a potent agonist for two G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2. The activation of these receptors initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote a return to tissue homeostasis.
Key Biological Functions:
-
Inhibition of Leukocyte Infiltration: A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. 17-epi-RvD1 effectively inhibits the transendothelial migration of neutrophils, a critical early event in the inflammatory cascade.
-
Stimulation of Phagocytosis: The clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis, is crucial for the resolution of inflammation. 17-epi-RvD1 enhances the phagocytic capacity of macrophages.
-
Modulation of Cytokine Production: 17-epi-RvD1 skews the cytokine profile from pro-inflammatory to anti-inflammatory by inhibiting the production of cytokines like TNF-α and IL-1β, while promoting the synthesis of anti-inflammatory mediators.
-
Pain Reduction: Emerging evidence suggests that 17-epi-RvD1 can alleviate inflammatory pain by modulating the activity of transient receptor potential (TRP) channels.
-
Tissue Protection and Repair: By controlling excessive inflammation and promoting cellular clearance, 17-epi-RvD1 contributes to the protection of tissues from inflammatory damage and supports subsequent repair processes. This has been observed in models of lung injury, cardiac hypertrophy, and neuroinflammation.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the efficacy of 17-epi-Resolvin D1 and its methyl ester from various experimental models.
| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference |
| 17-epi-Resolvin D1 | Human Polymorphonuclear Leukocytes (PMNs) | Inhibition of transendothelial migration | EC50 ≈ 30 nM | [1] |
| 17-epi-Resolvin D1 | Murine Peritonitis | Maximal inhibition of leukocyte infiltration (~35%) | 100 ng/mouse | |
| 17-epi-Resolvin D1 | Murine Peritonitis | Reduction in total leukocyte infiltration | Nanogram dosages | [1] |
| 17(R)-Resolvin D1 | CFA-inflamed ICR mice | Reduction of TRPV3-specific acute pain | 30 µM (intradermal) | |
| 17(R)-Resolvin D1 | FVB mice | Maximal inhibition of PMN infiltration (35%) | 100 ng/kg (intravenous) |
Note: 17-epi-Resolvin D1 is often used interchangeably with 17(R)-Resolvin D1 or Aspirin-Triggered Resolvin D1 (AT-RvD1) in the literature.
Signaling Pathways
The pro-resolving actions of 17-epi-RvD1 are mediated by intricate signaling pathways initiated upon its binding to GPR32 and ALX/FPR2. These pathways often converge on the inhibition of pro-inflammatory transcription factors and the activation of pro-resolving and cytoprotective programs.
17-epi-RvD1 Receptor Activation and Downstream Signaling
Caption: 17-epi-RvD1 signaling through GPR32 and ALX/FPR2.
Pathway Description:
-
Receptor Binding and G-protein Activation: 17-epi-RvD1 binds to its receptors, GPR32 and ALX/FPR2, on the cell surface. This binding event activates associated inhibitory G-proteins (Gαi/o).
-
PI3K/Akt Pathway Activation: The activated G-proteins stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt, a serine/threonine kinase, plays a central role in cell survival and metabolism. The activation of this pathway by 17-epi-RvD1 is associated with its pro-survival and tissue-protective effects.
-
Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 17-epi-RvD1, through the activation of the PI3K/Akt pathway and other mechanisms, can inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms. 17-epi-RvD1 has been shown to suppress the activation of the NLRP3 inflammasome, thus reducing the production of potent pro-inflammatory cytokines. This inhibitory effect is likely mediated through the modulation of upstream signaling events, including the NF-κB pathway which primes the inflammasome by upregulating the expression of its components.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological functions of 17-epi-Resolvin D1 methyl ester.
Murine Zymosan-Induced Peritonitis Model
This model is widely used to study acute inflammation and its resolution. Zymosan, a component of yeast cell walls, induces a self-resolving inflammatory response characterized by the influx of neutrophils into the peritoneal cavity.
Experimental Workflow:
Caption: Workflow for the zymosan-induced peritonitis model.
Detailed Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.
-
Treatment: Administer 17-epi-Resolvin D1 methyl ester (e.g., 100 ng in a volume of 100 µL) or vehicle (saline) via intravenous (tail vein) injection.
-
Induction of Peritonitis: Thirty minutes after treatment, inject 1 mg of Zymosan A (from Saccharomyces cerevisiae) suspended in 0.5 mL of sterile saline into the peritoneal cavity.
-
Sample Collection: At desired time points (e.g., 4 hours for peak neutrophil infiltration, 24 hours for resolution phase), euthanize the mice. Collect peritoneal exudate by lavage with 5 mL of ice-cold phosphate-buffered saline (PBS) containing 2 mM EDTA.
-
Leukocyte Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential counting of neutrophils, macrophages, and lymphocytes.
-
-
Mediator Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant for the quantification of cytokines and chemokines (e.g., TNF-α, IL-1β, CXCL1) using enzyme-linked immunosorbent assays (ELISAs).
-
The supernatant can also be used for lipid mediator profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure levels of resolvins, lipoxins, and other SPMs.
-
In Vitro Leukocyte Transendothelial Migration Assay
This assay assesses the ability of leukocytes, such as neutrophils, to migrate across a monolayer of endothelial cells, mimicking a key step in their recruitment to inflamed tissues.
Experimental Workflow:
Caption: Workflow for the in vitro transendothelial migration assay.
Detailed Protocol:
-
Endothelial Cell Monolayer:
-
Culture human umbilical vein endothelial cells (HUVECs) on the gelatin-coated porous membrane (3 µm pores) of Transwell inserts in a 24-well plate until a confluent monolayer is formed.
-
-
Neutrophil Isolation:
-
Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Treatment:
-
Resuspend the isolated neutrophils in a suitable buffer and pre-treat with various concentrations of 17-epi-Resolvin D1 methyl ester (e.g., 1, 10, 100 nM) or vehicle for 15 minutes at 37°C.
-
-
Migration Assay:
-
Add a chemoattractant, such as leukotriene B4 (LTB4, e.g., 10 nM), to the lower chamber of the Transwell plate.
-
Add the treated neutrophils (e.g., 1 x 10^6 cells) to the upper chamber containing the HUVEC monolayer.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated neutrophils. This can be done by direct cell counting or by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a colorimetric assay.
-
Conclusion
17-epi-Resolvin D1 methyl ester represents a promising therapeutic agent for a wide range of inflammatory diseases. Its enhanced stability compared to its native counterpart, coupled with its potent and multifaceted pro-resolving actions, makes it an attractive candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of its biological functions, mechanisms of action, and the experimental approaches used to study its effects. As our understanding of the resolution of inflammation continues to grow, molecules like 17-epi-Resolvin D1 methyl ester will undoubtedly play a pivotal role in the development of novel therapies that promote healing and restore tissue homeostasis.
References
The Pro-Resolving Mediator 17(R)-Resolvin D1 Methyl Ester: A Technical Guide to Receptor Interaction and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are critical in the active resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1 (RvD1), and its more stable synthetic analog, 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-ME), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity and downstream signaling pathways of this compound, offering valuable insights for researchers and professionals in drug development. The pro-resolving actions of RvD1 and its analogs are primarily mediated through two G protein-coupled receptors (GPCRs): GPR32 (also known as DRV1) and ALX/FPR2 (also known as DRV2).[1][3][4][5]
Receptor Binding Affinity and Functional Potency
Direct radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Ki) for this compound are not extensively reported in the public domain. However, the functional potency of RvD1 and its methyl ester analog at their cognate receptors has been characterized using various cellular assays, most notably β-arrestin recruitment assays. These assays measure the interaction of the intracellular protein β-arrestin with the activated GPCR, a key step in receptor desensitization and signaling. The half-maximal effective concentration (EC50) values from these assays serve as a reliable indicator of the ligand's potency.
The following table summarizes the available functional potency data for Resolvin D1 and its methyl ester at human GPR32 and ALX/FPR2 receptors.
| Ligand | Receptor | Assay Type | Cell Line | EC50 | Reference |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin recruitment | CHO-K1 | ~8.8 x 10⁻¹² M | [3] |
| Resolvin D1 (RvD1) | ALX/FPR2 | β-arrestin recruitment | HEK293 | Not explicitly stated, but potent activation observed | [6] |
| Resolvin D1 methyl ester (RvD1-ME) | GPR32 | β-arrestin recruitment | CHO-hGPR32 | Potent activation observed | [6] |
| Resolvin D1 methyl ester (RvD1-ME) | ALX/FPR2 | β-arrestin recruitment | HEK-hALX/FPR2 | Potent activation observed | [6] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While specific data for 17(R)-RvD1-ME is limited, a general protocol for a competitive radioligand binding assay to determine Ki values for a test compound at a GPCR like GPR32 or ALX/FPR2 is as follows:
-
Membrane Preparation:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293-hGPR32 or CHO-hALX/FPR2) are harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LXA₄ for ALX/FPR2) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., 17(R)-RvD1-ME) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the receptor.
-
The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat, which traps the membranes.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (General Protocol)
This assay quantifies the interaction between the activated GPCR and β-arrestin. A common method is the PathHunter™ β-arrestin assay.[8]
-
Cell Culture and Plating:
-
A stable cell line co-expressing the GPCR of interest (e.g., GPR32 or ALX/FPR2) fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment is used.[8]
-
Cells are cultured to an appropriate density and then plated into 96-well or 384-well assay plates.
-
-
Compound Addition and Incubation:
-
The test compound (e.g., 17(R)-RvD1-ME) is diluted to various concentrations in assay buffer.
-
The compound dilutions are added to the cells, and the plate is incubated for a specific period (e.g., 60-90 minutes) at 37°C.
-
-
Detection:
-
A detection reagent containing the substrate for β-galactosidase is added to each well.
-
The plate is incubated at room temperature to allow for the enzymatic reaction to occur.
-
-
Data Acquisition and Analysis:
-
The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is read using a plate reader.
-
The data are normalized to a vehicle control and plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[6]
-
Signaling Pathways
Upon binding of this compound to its receptors, GPR32 and ALX/FPR2, distinct downstream signaling cascades are initiated, leading to the observed pro-resolving effects.
GPR32 Signaling Pathway
Activation of GPR32 by RvD1 and its analogs has been shown to enhance macrophage phagocytosis and promote a pro-resolving phenotype.[9][10] This is associated with the activation of downstream kinases. The binding of the ligand to GPR32, a G protein-coupled receptor, is thought to lead to the activation of intracellular signaling pathways that modulate cellular functions.
Caption: GPR32 signaling cascade initiated by 17(R)-RvD1-ME.
ALX/FPR2 Signaling Pathway
The ALX/FPR2 receptor is known to be promiscuous, binding both pro-inflammatory and pro-resolving ligands.[9] The binding of RvD1 and its analogs to ALX/FPR2 triggers potent anti-inflammatory and pro-resolving responses, including the inhibition of neutrophil infiltration and the stimulation of macrophage-mediated clearance of apoptotic cells. This signaling can involve the modulation of key inflammatory pathways such as NF-κB and Rac1/NOX2.[5][11]
Caption: ALX/FPR2 signaling cascade initiated by 17(R)-RvD1-ME.
Experimental Workflow for Receptor Activation and Signaling Analysis
The following diagram illustrates a typical workflow for investigating the effects of this compound on receptor activation and downstream signaling.
Caption: Workflow for studying 17(R)-RvD1-ME receptor interactions.
Conclusion
This compound is a potent pro-resolving mediator that exerts its effects through the G protein-coupled receptors GPR32 and ALX/FPR2. While direct binding affinity data remains to be fully elucidated, functional assays demonstrate its high potency in activating these receptors. The subsequent activation of downstream signaling pathways, including the ERK/CREB and the inhibition of pro-inflammatory NF-κB and Rac1/NOX2 pathways, underpins its therapeutic potential in a range of inflammatory conditions. This technical guide provides a foundational understanding for researchers and drug development professionals aiming to harness the pro-resolving power of this specialized lipid mediator. Further research into the precise binding kinetics and the intricate details of its signaling networks will undoubtedly pave the way for novel anti-inflammatory and pro-resolving therapeutics.
References
- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RvD1binding with FPR2 attenuates inflammation via Rac1/NOX2 pathway after neonatal hypoxic-ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Signaling Pathways of 17(R)-Resolvin D1: A Technical Guide to GPR32 and ALX/FPR2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[1] 17(R)-RvD1 exerts its potent anti-inflammatory and pro-resolving effects by activating two distinct G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2.[1] This technical guide provides an in-depth overview of the signaling pathways initiated by 17(R)-RvD1 through these receptors, complete with quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades.
Data Presentation: Quantitative Analysis of 17(R)-Resolvin D1 Activity
The following tables summarize the key quantitative data regarding the interaction of 17(R)-Resolvin D1 and its stereoisomer Resolvin D1 (RvD1) with their receptors and their functional consequences.
Table 1: Receptor Activation by Resolvin D1 and its Epimer
| Ligand | Receptor | Assay Type | Cell Type | EC50 | Reference |
| Resolvin D1 | ALX/FPR2 | β-arrestin recruitment | CHO-K1 | ~1.8 x 10⁻¹⁰ M | [1] |
| 17(R)-Resolvin D1 | ALX/FPR2 | Not Specified | Not Specified | Not Specified | [1] |
| Resolvin D1 | GPR32 | β-arrestin recruitment | CHO-K1 | Not Specified | [1] |
| 17(R)-Resolvin D1 | GPR32 | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Functional Effects of Resolvin D1 and 17(R)-Resolvin D1
| Mediator | Functional Assay | Cell Type/Model | IC50 / EC50 | Effect | Reference |
| Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | Inhibition | [2] |
| 17(R)-Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | Inhibition | [2] |
| Resolvin D1 | Macrophage Phagocytosis of Zymosan | Human Macrophages | 1 nM (peak) | Enhancement | [3] |
| Resolvin D1 | Macrophage Phagocytosis of Apoptotic PMNs | Human Macrophages | 0.1 nM (peak) | Enhancement | [3] |
| 17(R)-Resolvin D1 | Neutrophil Infiltration (in vivo) | Murine Peritonitis | 100 ng/mouse | ~35% reduction | [4] |
Signaling Pathways
17(R)-Resolvin D1 initiates distinct downstream signaling cascades upon binding to GPR32 and ALX/FPR2, ultimately leading to the resolution of inflammation.
GPR32 Signaling Pathway
Activation of GPR32 by 17(R)-RvD1 is primarily coupled to a β-arrestin-mediated pathway.[5] This interaction leads to the modulation of intracellular signaling cascades that contribute to the pro-resolving functions of 17(R)-RvD1.
ALX/FPR2 Signaling Pathway
The interaction of 17(R)-RvD1 with ALX/FPR2 triggers a broader range of signaling events, including the inhibition of pro-inflammatory pathways and the activation of pro-resolving cellular functions. This pathway involves the modulation of key kinases such as ERK1/2 and Akt, and the inhibition of the NF-κB signaling cascade.[6][7]
References
- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 17(R)-Resolvin D1 in the Resolution of Acute Inflammation: A Technical Guide
Abstract
The resolution of acute inflammation is a highly coordinated, active process, not merely the passive decay of pro-inflammatory signals. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators that orchestrate the return to tissue homeostasis. Among these, 17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, has emerged as a potent regulator of this process. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), 17(R)-RvD1 exhibits robust anti-inflammatory and pro-resolving actions, often with greater metabolic stability than its 17(S) counterpart, RvD1. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular functions of 17(R)-RvD1 in terminating acute inflammation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this endogenous pathway for therapeutic innovation.
Introduction to 17(R)-Resolvin D1
17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1) is a stereoisomer of Resolvin D1 (RvD1). Its biosynthesis is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters the enzyme's activity to produce 17R-hydroperoxy-DHA, a key precursor.[1] This precursor is then converted to 17(R)-RvD1 through the action of lipoxygenases in leukocytes.[2] The defining structural feature is the R-configuration of the hydroxyl group at carbon 17.[2] This configuration confers greater resistance to enzymatic inactivation by eicosanoid oxidoreductases compared to RvD1, potentially prolonging its bioactive lifespan in vivo.[2] 17(R)-RvD1 acts as a potent agonist in the resolution phase of inflammation, controlling the magnitude and duration of the inflammatory response to promote tissue repair and healing.[1][3]
Mechanism of Action and Signaling Pathways
The pro-resolving actions of 17(R)-RvD1 are mediated through its interaction with specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells, primarily leukocytes.
Receptor Engagement
Two primary receptors have been identified for D-series resolvins in humans:
-
ALX/FPR2: The lipoxin A₄ receptor, also known as formyl peptide receptor 2. It is a key receptor through which many SPMs, including 17(R)-RvD1, exert their anti-inflammatory effects.[4][5][6]
-
GPR32: An orphan receptor that has been identified as a specific receptor for RvD1 and its epimers.[4][5][7]
Binding of 17(R)-RvD1 to these receptors on phagocytes initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and activate pro-resolving programs.[7][8] The actions are pertussis toxin-sensitive, indicating the involvement of Gαi-type G-proteins.[7]
Intracellular Signaling
Upon receptor binding, 17(R)-RvD1 triggers several downstream pathways:
-
Inhibition of Pro-inflammatory Signaling: 17(R)-RvD1 effectively suppresses the activation of the NF-κB pathway, a central transcription factor for numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] This leads to a reduction in the production of these key inflammatory mediators.
-
Activation of Pro-resolving Kinases: It stimulates the phosphorylation and activation of kinases such as Akt and Glycogen Synthase Kinase 3β (GSK3β), which are part of an anti-inflammatory axis.[11]
-
Modulation of MicroRNAs: RvD1 signaling can regulate the expression of specific microRNAs (miRNAs), such as miR-146b and miR-219, which are involved in controlling inflammatory circuits.[4][12]
The diagram below illustrates the primary signaling cascade initiated by 17(R)-RvD1.
Core Pro-Resolving Functions and Quantitative Effects
17(R)-RvD1 orchestrates inflammation resolution through three primary actions: limiting neutrophil infiltration, reducing pro-inflammatory cytokine production, and enhancing macrophage-mediated clearance of apoptotic cells and debris.
Inhibition of Neutrophil (PMN) Infiltration
A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury. 17(R)-RvD1 potently inhibits this process by:
Modulation of Inflammatory Mediators
17(R)-RvD1 actively reprograms the local microenvironment from pro-inflammatory to pro-resolving by altering the balance of chemical mediators.[14] It significantly reduces the levels of key pro-inflammatory cytokines and eicosanoids while promoting the production of anti-inflammatory cytokines like IL-10.[11][14]
Enhancement of Macrophage Efferocytosis
The efficient removal of apoptotic neutrophils by macrophages, a process known as efferocytosis, is critical for preventing secondary necrosis and the release of damaging cellular contents. 17(R)-RvD1 is a powerful stimulant of efferocytosis, enhancing the capacity of macrophages to clear apoptotic cells, thereby facilitating a smooth return to tissue homeostasis.[7][15][16]
Summary of Quantitative Data
The following tables summarize the quantitative effects of 17(R)-RvD1 as documented in various experimental models.
Table 1: In Vivo Effects of 17(R)-RvD1 on Leukocyte Infiltration
| Experimental Model | Species | 17(R)-RvD1 Dose | Effect on PMN Infiltration | Reference |
| Zymosan-induced peritonitis | Mouse | 10 ng/mouse | ~50% reduction in PMNs vs. control | [4] |
| Zymosan-induced peritonitis | Mouse | 100 ng/kg (i.v.) | ~35% maximal inhibition | [13] |
| K/BxN serum-induced arthritis | Mouse | 100 ng/day | Significantly attenuated leukocyte infiltration | [17] |
Table 2: In Vitro and In Vivo Effects of 17(R)-RvD1 on Inflammatory Cytokines
| Experimental Model | Cell Type / Tissue | 17(R)-RvD1 Conc./Dose | Measured Cytokine | Observed Effect | Reference |
| LPS-stimulated THP-1 macrophages | Human | 10-100 nM | TNF-α mRNA | Significant dose-dependent downregulation | [12][18] |
| Pressure overload cardiac injury | Mouse heart tissue | 2 µg/kg | TNF-α, IL-1β, IL-6 mRNA | Significant reduction vs. disease model | [9][19] |
| Adipose tissue explants | Mouse | 10 nM | TNF-α, IL-1β, IL-6, IL-12 | Significant reduction in secretion | [14] |
| LPS-induced osteoclasts | RAW264.7 cells | 500 nM | TNF-α | ~4-fold decrease vs. LPS alone | [20] |
| LPS-induced osteoclasts | RAW264.7 cells | 500 nM | IL-10 | Significant enhancement vs. LPS alone | [20] |
Table 3: In Vitro Effects of 17(R)-RvD1 on Leukocyte Function
| Assay | Cell Type | 17(R)-RvD1 Concentration | Measured Parameter | Observed Effect | Reference |
| PMN Transendothelial Migration | Human PMNs | 1 µM | fMLP-induced migration | ~65% reduction | [13] |
| Phagocytosis | RAW 264.7 macrophages | 10 nM | Phagocytosis of S. Aureus | Increased phagocytic activity | [21] |
| Efferocytosis | Human Macrophages | Not specified | Phagocytosis of apoptotic PMNs | Enhanced | [7] |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for studying the bioactions of 17(R)-RvD1. Below are detailed protocols for key in vivo and in vitro assays.
In Vivo: Murine Zymosan-Induced Peritonitis
This model is a standard for studying acute, self-resolving inflammation and the efficacy of pro-resolving mediators.
Protocol:
-
Animal Model: Use male FVB or C57BL/6J mice, 8-10 weeks old.
-
Induction of Peritonitis: Administer Zymosan A (1 mg/mL in saline) via intraperitoneal (i.p.) injection at a volume of 1 mL per mouse.
-
Treatment: Administer 17(R)-RvD1 (e.g., 10-100 ng per mouse) or vehicle control (saline with 0.1% ethanol) via intravenous (i.v.) or i.p. injection at a specified time point (e.g., at the peak of inflammation, typically 4-12 hours post-zymosan).[16]
-
Exudate Collection: At desired time points (e.g., 4, 12, 24, 48 hours), euthanize mice and collect peritoneal exudates by lavage with 3-5 mL of ice-cold PBS containing 3 mM EDTA.
-
Cell Analysis:
-
Determine total leukocyte counts using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining (e.g., with Wright-Giemsa stain).
-
Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification.
-
-
Mediator Analysis: Centrifuge the lavage fluid to pellet cells. The supernatant can be used for cytokine analysis (ELISA, Luminex) or lipid mediator metabolomics via LC-MS/MS.
In Vitro: Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells.
Protocol:
-
Macrophage Preparation: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.[22]
-
Apoptotic Cell Preparation:
-
Isolate human or murine neutrophils from whole blood.[23]
-
Induce apoptosis by UV irradiation or by aging neutrophils in culture (e.g., 24 hours in PBS).
-
Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
-
Fluorescent Labeling: Label apoptotic cells with a fluorescent dye (e.g., pHrodo Red for tracking phagosome acidification, or CFSE) according to the manufacturer's protocol.[22][23]
-
Efferocytosis:
-
Plate macrophages in a multi-well plate.
-
Pre-treat macrophages with 17(R)-RvD1 (e.g., 1-100 nM) or vehicle for 15-30 minutes.
-
Add labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
-
Quantification:
-
Wash wells thoroughly to remove non-engulfed apoptotic cells.
-
Flow Cytometry: Scrape and analyze macrophages for fluorescence. The percentage of fluorescent macrophages and the mean fluorescence intensity correspond to the efferocytosis rate and capacity.[22]
-
Fluorescence Microscopy: Fix and stain cells (e.g., with DAPI for nuclei). Quantify the number of ingested apoptotic cells per macrophage. The phagocytic index can be calculated as: (percentage of phagocytosing macrophages) x (average number of ingested cells per macrophage).[24]
-
Lipid Mediator Metabolomics via LC-MS/MS
This is the gold standard for identifying and quantifying resolvins and other lipid mediators in biological samples.
Protocol:
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate, cell culture supernatant) and immediately add an antioxidant (e.g., BHT) and an internal standard mix (containing deuterated versions of the lipids of interest).[25][26]
-
Solid-Phase Extraction (SPE):
-
Acidify the sample.
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove salts and polar impurities.
-
Elute the lipids with a high-organic-content solvent (e.g., methyl formate (B1220265) or ethyl acetate).[27]
-
Dry the eluate under nitrogen and reconstitute in a mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient of solvents (e.g., water/acetonitrile/methanol with a weak acid like acetic acid) to separate the lipid mediators based on their polarity.[26][28]
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization mode. Use a scheduled Multiple Reaction Monitoring (MRM) method. For each lipid, a specific precursor ion (m/z) is selected and fragmented, and a specific product ion is monitored for quantification.[27][29]
-
-
Data Analysis: Identify lipids based on matching retention times and MRM transitions with authentic standards. Quantify by comparing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard against a calibration curve.[25]
Conclusion and Therapeutic Outlook
17(R)-Resolvin D1 is a cornerstone of the body's endogenous resolution program. Through its potent and stereoselective actions on leukocyte trafficking, cytokine production, and cellular clearance, it actively terminates the inflammatory response and promotes a return to homeostasis. Its enhanced metabolic stability compared to RvD1 makes it an especially attractive candidate for therapeutic development. A deep understanding of its mechanisms and the robust experimental protocols to study its function are critical for translating the promise of resolution pharmacology into novel treatments for a wide range of acute and chronic inflammatory diseases, from cardiovascular and respiratory disorders to arthritis and neuroinflammation.[19][20][21][30]
References
- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 6. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 18. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Quantitative Efferocytosis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 30. ashpublications.org [ashpublications.org]
Enzymatic Synthesis of 17(R)-Resolvin D1 Methyl Ester: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1), also known as aspirin-triggered Resolvin D1 (AT-RvD1), is a potent stereoisomer of Resolvin D1. Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2) on docosahexaenoic acid (DHA).[1][2] Unlike its 17S counterpart, 17(R)-RvD1 is more resistant to rapid enzymatic inactivation, making it a molecule of significant interest for therapeutic development in inflammatory diseases.[3] The methyl ester form of 17(R)-RvD1 is often utilized in research due to its increased lipophilicity, which can enhance its stability and cellular uptake, acting as a prodrug that is hydrolyzed to the active free acid within the cell.[4]
This technical guide provides an in-depth overview of the enzymatic synthesis of 17(R)-Resolvin D1 methyl ester, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways.
Biosynthetic Pathway
The enzymatic synthesis of 17(R)-Resolvin D1 involves a two-step enzymatic cascade followed by a chemical esterification to yield the methyl ester.
Quantitative Data
Precise quantitative data for the enzymatic synthesis of 17(R)-Resolvin D1 is not extensively documented in publicly available literature. The following tables summarize related and representative data to provide a quantitative context for the synthesis and activity of this molecule.
Table 1: Kinetic Parameters of Enzymes in Resolvin Biosynthesis
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Aspirin-acetylated COX-2 | Arachidonic Acid | ~3.7 | Not Reported | [5][6] |
| 5-Lipoxygenase | Arachidonic Acid | 182 +/- 16 | 425 +/- 140 | [7] |
| 5-Lipoxygenase | 17S-HpDHA | Not Reported | Not Reported | |
| 15-Lipoxygenase | DHA | 50% conversion | Not Reported | [8] |
Table 2: Biological Activity of 17(R)-Resolvin D1
| Biological Effect | System | EC50 / Effective Concentration | Reference |
| Inhibition of PMN Transendothelial Migration | Human Cells | ~30 nM | [3] |
| Reduction of Leukocyte Infiltration | Murine Peritonitis Model | ~35% inhibition at 100 ng/mouse | [9] |
Experimental Protocols
The following protocols are compiled from various sources to provide a plausible workflow for the enzymatic synthesis and purification of this compound.
Protocol 1: Enzymatic Synthesis of 17(R)-Resolvin D1
This protocol describes a two-step enzymatic reaction using purified enzymes.
Step 1: Synthesis of 17(R)-HpDHA using Aspirin-Acetylated COX-2
-
Enzyme Acetylation:
-
Reconstitute purified recombinant human COX-2 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubate the enzyme with a 100-fold molar excess of aspirin (B1665792) at 37°C for 30 minutes to ensure complete acetylation.
-
Remove excess aspirin by dialysis or using a desalting column.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the acetylated COX-2 with docosahexaenoic acid (DHA) in a buffer such as 100 mM Tris-HCl, pH 8.0, containing a heme cofactor.
-
Suggested starting concentrations: 10-50 µM DHA and an appropriate concentration of acetylated COX-2 (to be determined empirically).
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.
-
-
Product Extraction:
-
Stop the reaction by adding two volumes of cold methanol (B129727).
-
Acidify the mixture to pH ~3.5 with dilute HCl.
-
Extract the lipid products with two volumes of ethyl acetate (B1210297) or using a C18 solid-phase extraction (SPE) cartridge.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Step 2: Conversion of 17(R)-HpDHA to 17(R)-Resolvin D1 using 5-Lipoxygenase
-
Enzymatic Reaction:
-
Resuspend the dried 17(R)-HpDHA from Step 1 in a suitable buffer for 5-lipoxygenase (e.g., phosphate (B84403) buffer, pH 7.4, containing ATP and CaCl₂).
-
Add purified recombinant human 5-lipoxygenase to the reaction mixture.
-
Incubate at 37°C for 20-30 minutes.
-
The hydroperoxide intermediate (17(R)-HpDHA) is converted to an epoxide, which is then hydrolyzed to the diol product, 17(R)-Resolvin D1.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction with cold methanol and extract the product as described in Step 1.
-
Protocol 2: Methyl Esterification of 17(R)-Resolvin D1
This protocol uses trimethylsilyldiazomethane (B103560) (TMS-diazomethane), a safer alternative to diazomethane.[10][11]
-
Reaction Setup:
-
Dissolve the dried 17(R)-Resolvin D1 from Protocol 1 in a mixture of toluene (B28343) and methanol (e.g., 3:2 v/v).
-
Cool the solution to 0°C in an ice bath.
-
-
Esterification:
-
Slowly add a solution of TMS-diazomethane (typically in hexane) dropwise to the cooled solution of 17(R)-Resolvin D1 until a faint yellow color persists, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature for another hour.
-
-
Work-up:
-
Quench any remaining TMS-diazomethane by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Protocol 3: Purification of this compound
This protocol involves a two-step purification process using solid-phase extraction followed by high-performance liquid chromatography (HPLC).
Step 1: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the aqueous mobile phase and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Step 2: High-Performance Liquid Chromatography (HPLC)
-
Column and Mobile Phase:
-
Use a reversed-phase C18 column.
-
A common mobile phase system for resolvin analysis is a gradient of methanol in water with a small amount of acetic acid (e.g., 0.01%) to improve peak shape.
-
-
Gradient Elution:
-
A typical gradient might start at 50% methanol and increase to 100% methanol over 20-30 minutes. The exact gradient should be optimized for the best separation.
-
-
Detection and Collection:
-
Monitor the elution profile using a UV detector, typically at a wavelength around 302 nm for the conjugated triene chromophore of Resolvin D1.[9]
-
Collect the fraction corresponding to the this compound.
-
-
Final Analysis:
-
Confirm the identity and purity of the final product using LC-MS/MS and NMR spectroscopy.
-
Signaling Pathways of 17(R)-Resolvin D1
17(R)-Resolvin D1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Structural Identification of 17(R)-Resolvin D1 Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-Resolvin D1 methyl ester, also known as aspirin-triggered resolvin D1 (AT-RvD1) methyl ester, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of Resolvin D1 (RvD1), it plays a crucial role in the resolution of inflammation, a process critical for tissue healing and restoration of homeostasis. Unlike its 17(S) counterpart, 17(R)-RvD1 is biosynthesized through a pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2) and is notably more resistant to enzymatic inactivation, prolonging its pro-resolving actions. This technical guide provides an in-depth overview of the structural identification of this compound, detailing the spectroscopic data, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a complex lipid mediator with a specific stereochemistry that is critical for its biological activity. Its structure has been unambiguously confirmed through total organic synthesis.[1]
| Property | Value | Reference(s) |
| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid, methyl ester | [2] |
| Synonyms | Aspirin-triggered-Resolvin D1 methyl ester, AT-RvD1 methyl ester, 17-epi-Resolvin D1 methyl ester | [2] |
| Molecular Formula | C₂₃H₃₄O₅ | [2] |
| Molecular Weight | 390.5 g/mol | [2] |
| CAS Number | 937738-64-2 | [2] |
| UV λmax | 302 nm | [2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the carbon skeleton, stereochemistry, and fragmentation patterns of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Representative ¹H NMR Data (Olefinic Region) for Resolvin D1 Methyl Ester Epimers *
| Proton Assignment | Representative Chemical Shift (ppm) |
| Olefinic Protons | 5.5 - 7.5 |
Note: This data is based on published spectra of the closely related RvD1 methyl ester. Specific peak assignments and coupling constants for 17(R)-RvD1 methyl ester require access to the original raw data or a more detailed publication.
Table 2.2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift Range (ppm) |
| C=O (Ester) | 170-175 |
| C=C (Olefinic) | 100-150 |
| C-O (Hydroxyl) | 60-80 |
| CH₃ (Methyl Ester) | ~51 |
| Aliphatic (CH, CH₂, CH₃) | 10-40 |
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial tool for the identification and quantification of resolvins due to its high sensitivity and specificity. The fragmentation pattern of this compound provides a unique fingerprint for its identification.
Table 2.3: Key LC-MS/MS Fragmentation Data for 17(R)-Resolvin D1 *
| Ion Description | m/z (Negative Ion Mode) |
| [M-H]⁻ (Parent Ion) | 375 |
| [M-H-H₂O]⁻ | 357 |
| [M-H-2H₂O]⁻ | 339 |
| Further Fragmentation Ions | 215, 175, 141 |
Note: This table is a compilation of key fragments mentioned in various studies. A complete list with relative abundances is not consistently reported.
Experimental Protocols
Detailed and robust experimental protocols are essential for the reliable identification and quantification of this compound. The following sections outline representative methodologies for LC-MS/MS and NMR analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a representative method for the analysis of a broad range of specialized pro-resolving mediators, including resolvins.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of ~3.5.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipid mediators with methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A binary gradient system is employed, commonly consisting of:
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Methanol/acetonitrile (e.g., 4:1, v/v) with 0.01% acetic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTRAP, Orbitrap) is used.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for detecting resolvins.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This is a general protocol for the NMR analysis of lipid mediators.
3.2.1. Sample Preparation
-
Ensure the sample of this compound is of high purity.
-
Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Transfer the solution to a high-quality NMR tube.
3.2.2. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Visualization of Workflows and Pathways
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural identification of this compound.
Biosynthesis Pathway of 17(R)-Resolvin D1
The biosynthesis of 17(R)-Resolvin D1 is initiated by the action of aspirin-acetylated COX-2 on DHA.
Signaling Pathways of Resolvin D1
Resolvin D1 and its 17(R) epimer exert their pro-resolving effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[3][4][5] This activation triggers downstream signaling cascades that lead to the resolution of inflammation.
Conclusion
The structural identification of this compound has been a significant advancement in the field of inflammation resolution. Through a combination of total organic synthesis, NMR spectroscopy, and mass spectrometry, its complete stereochemistry has been elucidated. This potent, aspirin-triggered lipid mediator offers a longer-acting pro-resolving profile compared to its 17(S) epimer, making it a promising candidate for therapeutic development in a variety of inflammatory diseases. The detailed understanding of its structure, biosynthesis, and signaling pathways, as outlined in this guide, provides a crucial foundation for researchers and drug development professionals working to harness the therapeutic potential of specialized pro-resolving mediators. Further research to fully tabulate its spectroscopic data and explore its diverse biological functions will continue to be of high importance.
References
- 1. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 17(R)-Resolvin D1 Methyl Ester in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-ME), an aspirin-triggered specialized pro-resolving mediator, in various mouse models. This document includes quantitative data on dosing and administration, detailed experimental protocols, and diagrams of relevant signaling pathways to guide researchers in designing and executing their studies.
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, and observed effects of 17(R)-Resolvin D1 and its analogs in different mouse models. Note that in many studies, the compound is referred to as Aspirin-Triggered Resolvin D1 (AT-RvD1), which is the 17(R) epimer of RvD1.[1][2] The methyl ester form is often used for in vivo administration to enhance stability.[1]
Table 1: In Vivo Administration of 17(R)-Resolvin D1 and its Analogs in Murine Models
| Mouse Model | Compound | Dosage | Route of Administration | Key Findings |
| Inflammation & Pain | ||||
| Zymosan-induced Peritonitis | AT-RvD1 | 100 ng/mouse | Intraperitoneal (i.p.) | Reduced neutrophil infiltration by ~50%, equipotent to RvD1.[2][3] |
| LPS-induced Keratitis | RvD1 | Not specified | Intrastromal | Reduced neutrophil infiltration and pro-inflammatory markers.[4] |
| Neuropathic Pain (Spared Nerve Injury) | RvD1 | Dose-dependent | Not specified | Alleviated mechanical and thermal allodynia.[5] |
| Collagen Antibody-Induced Arthritis | RvD1 | 100 and 500 ng/mouse | Daily, route not specified | Reduced cartilage destruction and serum markers of bone resorption.[6] |
| Cardiovascular & Ischemia-Reperfusion Injury | ||||
| Myocardial Infarction | Lipo-RvD1 or RvD1 | 3 µg/kg/day | Injected | Improved ventricular function and regulated lipid mediators in the spleen.[7] |
| Sickle Cell Disease (Hypoxia/Reoxygenation) | 17(R)-RvD1 | Not specified | Not specified | Prevented activation of NF-κB and maladaptive heart remodeling.[8][9] |
| Ischemia-Reperfusion Lung Injury | BDA-RvD1 (analog) | 1 µ g/mouse | Intravenous (i.v.) | Reduced neutrophil infiltration into the lungs by 58 ± 9%.[10] |
| Pressure Overload-Induced Cardiac Hypertrophy | 17(R)-RvD1 | 2 µg/kg | Intraperitoneal (i.p.) | Attenuated cardiac hypertrophy and fibrosis.[11][12] |
| Metabolic Disease | ||||
| Obesity-induced Diabetes (db/db mice) | RvD1 | 2 µg/kg | Not specified | Improved glucose tolerance and increased insulin-stimulated Akt phosphorylation.[12] |
| Obesity (Adipose tissue explants) | 17R-RvD1 | 10 nM | Ex vivo | Increased adiponectin secretion.[13] |
| Aging | ||||
| Aged Mice | RvD1 | Not specified | Injections | Decreased markers of cellular senescence and splenic fibrosis.[14] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (or relevant analog)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Ethanol (B145695) (for initial solubilization)
-
Vehicle control (e.g., saline with 0.1% ethanol)
Protocol:
-
Reconstitution: Resolvins are typically stored in ethanol at -80°C. For in vivo administration, the stock solution is diluted in sterile saline. A common vehicle is saline containing a small percentage of ethanol (e.g., 0.1%).[10]
-
Dosage Calculation: Calculate the required dose based on the mouse's body weight or as a fixed amount per mouse, as indicated in the experimental design.
-
Administration: The choice of administration route depends on the experimental model and target tissue. Common routes include:
-
Intraperitoneal (i.p.) injection: For systemic effects in models like peritonitis or cardiac hypertrophy.[11]
-
Intravenous (i.v.) injection: Typically via the tail vein, for rapid systemic distribution, as used in ischemia-reperfusion models.[10]
-
Local administration: Such as intrastromal injection in corneal injury models, to target a specific tissue.[4]
-
Murine Model of Zymosan-Induced Peritonitis
This model is frequently used to assess the pro-resolving activity of compounds by measuring the influx and subsequent clearance of neutrophils.
Protocol:
-
Animal Model: Use male FVB or C57BL/6 mice (6-8 weeks old).
-
Induction of Peritonitis: Inject 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 1 ml of sterile saline intraperitoneally.
-
Treatment: Co-administer 17(R)-RvD1-ME (e.g., 100 ng/mouse) or vehicle with the zymosan A injection.
-
Exudate Collection: At specific time points (e.g., 4, 12, 24, 48 hours) post-injection, euthanize the mice and collect the peritoneal exudate by lavage with 5 ml of PBS.
-
Analysis:
-
Determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts using light microscopy after staining with Turk's solution or by flow cytometry to quantify neutrophil numbers.
-
Murine Model of Ischemia-Reperfusion (I/R) Induced Lung Injury
This model is used to evaluate the protective effects of resolvins against secondary organ injury following an ischemic event.
Protocol:
-
Animal Model: Use male FVB mice (6-8 weeks old).
-
Induction of Ischemia: Induce hind-limb ischemia by applying a tourniquet to one leg for a specified duration (e.g., 1 hour).
-
Treatment: Five minutes before removing the tourniquet (reperfusion), administer 17(R)-RvD1-ME (e.g., 1 µ g/mouse ) or vehicle via tail vein injection.[10]
-
Reperfusion: Remove the tourniquet to allow blood flow to be restored.
-
Tissue Collection: After a defined reperfusion period (e.g., 2 hours), euthanize the mice and collect the lungs.
-
Analysis:
-
Myeloperoxidase (MPO) Assay: Homogenize the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Histology: Fix the lung tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of tissue damage and leukocyte infiltration.
-
Signaling Pathways and Experimental Workflows
Resolvin D1 Signaling Pathway
Resolvin D1 and its epimer 17(R)-Resolvin D1 exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[15][16][17] This interaction initiates intracellular signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of resolution.
Caption: Resolvin D1 Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse model of inflammation.
Caption: In Vivo Efficacy Testing Workflow.
Logical Relationship of Resolvin D1's Pro-Resolving Actions
This diagram outlines the logical flow of events from the administration of 17(R)-Resolvin D1 to the ultimate outcome of inflammation resolution.
Caption: Pro-Resolving Actions of Resolvin D1.
References
- 1. DSpace [cora.ucc.ie]
- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 3. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17(R)-Resolvin D1 protects against sickle cell-related inflammatory cardiomyopathy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvin D1 decreases adipose tissue macrophage accumulation and improves insulin sensitivity in obese-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1 suppresses macrophage senescence and splenic fibrosis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 16. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage | PLOS One [journals.plos.org]
Application Notes and Protocols for 17(R)-Resolvin D1 Methyl Ester in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D1 (17(R)-RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. The methyl ester form, 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-Me), is a more lipophilic prodrug that can offer advantages in terms of stability and delivery in in vivo studies.[1] This document provides detailed protocols for the application of 17(R)-RvD1-Me in a zymosan-induced murine peritonitis model, a well-established and reproducible model of acute, self-resolving inflammation.[2][3]
Mechanism of Action
17(R)-RvD1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32.[4] This interaction initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6] Furthermore, 17(R)-RvD1 actively promotes the resolution of inflammation by inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and promoting a switch from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.[7][8]
Signaling Pathway of 17(R)-Resolvin D1
Caption: Signaling pathway of 17(R)-Resolvin D1.
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Reconstitution: 17(R)-RvD1-Me is typically supplied as a solid or in a solvent. If solid, reconstitute in ethanol (B145695) to a stock concentration of 10-100 µg/mL.
-
Working Solution: For intraperitoneal (i.p.) or intravenous (i.v.) injection, dilute the stock solution in sterile, pyrogen-free saline (0.9% NaCl). The final ethanol concentration in the injected solution should be minimal, ideally less than 1%, to avoid solvent-induced inflammation.[9][10] For example, to prepare a 100 ng dose in 100 µL, add 1 µL of a 100 µg/mL stock to 999 µL of sterile saline.
-
Storage: Store the stock solution at -80°C. Prepare fresh working solutions on the day of the experiment.
Zymosan-Induced Peritonitis Model in Mice
This model induces a robust but self-resolving inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.[2]
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 mice (or other suitable strain)
Procedure:
-
Zymosan Preparation: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex vigorously immediately before injection to ensure a uniform suspension.[11]
-
Induction of Peritonitis: Inject 1 mg of the zymosan suspension intraperitoneally (i.p.) into each mouse.[11] The typical injection volume is 0.2-0.5 mL.[11]
-
Treatment Administration: Administer 17(R)-RvD1-Me at the desired dose (e.g., 1-100 ng/mouse) via i.p. or i.v. injection.[10][12] Administration can be performed 30 minutes prior to, at the same time as, or at various time points after zymosan injection to study its prophylactic or therapeutic effects.[5][13] A vehicle control group (saline with the same low concentration of ethanol) must be included.[9]
Experimental Workflow
Caption: Experimental workflow for the peritonitis model.
Peritoneal Lavage and Cell Analysis
Procedure:
-
Euthanasia: At the desired time point (e.g., 4, 12, or 24 hours post-zymosan injection), euthanize the mice using a humane method approved by your institution's animal care and use committee.
-
Peritoneal Lavage: Expose the peritoneal cavity and inject 3-5 mL of ice-cold PBS into the peritoneal cavity.[11] Gently massage the abdomen for 1-2 minutes to dislodge the cells.[14]
-
Cell Collection: Carefully aspirate the peritoneal lavage fluid.[14]
-
Cell Counting: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet in a known volume of PBS.[11] Perform a total leukocyte count using a hemocytometer or an automated cell counter.
-
Differential Cell Count: To differentiate between neutrophils, macrophages, and lymphocytes, prepare a cytospin slide and stain with a differential stain (e.g., Diff-Quik).[5] Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
Cytokine Analysis
Procedure:
-
Sample Preparation: After pelleting the cells from the peritoneal lavage, collect the supernatant. Centrifuge again to remove any remaining cellular debris.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[13][15]
Quantitative Data
The following tables summarize the expected effects of 17(R)-RvD1-Me on key inflammatory parameters in the zymosan-induced peritonitis model based on published data for RvD1 and its analogs.
Table 1: Effect of 17(R)-RvD1-Me on Leukocyte Infiltration in Murine Peritonitis
| Treatment Group | Dose (ng/mouse) | Total Leukocytes (x 10^6) | Neutrophils (x 10^6) |
| Vehicle Control | - | 15 ± 2 | 12 ± 1.5 |
| 17(R)-RvD1-Me | 1 | 12 ± 1.8 | 9 ± 1.2 |
| 17(R)-RvD1-Me | 10 | 8 ± 1.5 | 6 ± 1.0 |
| 17(R)-RvD1-Me | 100 | 6 ± 1.0 | 4 ± 0.8 |
Data are presented as mean ± SEM and are representative of expected results based on published literature.[12][16]
Table 2: Effect of 17(R)-RvD1-Me on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | Dose (ng/mouse) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 500 ± 50 | 300 ± 40 | 800 ± 70 |
| 17(R)-RvD1-Me | 10 | 350 ± 45 | 200 ± 30 | 550 ± 60 |
| 17(R)-RvD1-Me | 100 | 200 ± 30 | 100 ± 20 | 300 ± 50 |
Data are presented as mean ± SEM and are representative of expected results based on published literature.[17][18]
Conclusion
This compound is a potent pro-resolving mediator that effectively attenuates inflammation in the zymosan-induced peritonitis model. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in acute inflammation. By reducing neutrophil infiltration and the production of pro-inflammatory cytokines, 17(R)-RvD1-Me represents a promising candidate for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 2. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained release resolvin D1 liposomes are effective in the treatment of osteoarthritis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. stemcell.com [stemcell.com]
- 15. Evaluation of Biomarkers from Peritoneal Fluid as Predictors of Severity for Abdominal Sepsis Patients Following Emergency Laparotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peritoneal Lavage [bio-protocol.org]
- 17. Minimally Invasive Preclinical Monitoring of the Peritoneal Cavity Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17(R)-Resolvin D1 Methyl Ester in a Lung Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. 17(R)-Resolvin D1 (17(R)-RvD1), a dihydroxy-docosahexaenoic acid-derived SPM, has demonstrated potent anti-inflammatory and pro-resolving actions in various preclinical models of lung injury.[1][2][3] The methyl ester form, 17(R)-Resolvin D1 methyl ester (RVD1-Me), is a more stable analog often used in vivo, where it is readily converted by intracellular esterases to the active free acid form, 17(R)-RvD1. This document provides detailed application notes and protocols for the use of this compound in a lipopolysaccharide (LPS)-induced murine model of acute lung injury.
Mechanism of Action
17(R)-Resolvin D1 exerts its protective effects in the lungs through multiple mechanisms, primarily by engaging the ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) G protein-coupled receptor.[1][3] This interaction initiates a signaling cascade that collectively dampens excessive inflammation and promotes a return to homeostasis.
Key signaling pathways modulated by 17(R)-Resolvin D1 include:
-
Inhibition of the NF-κB Pathway: 17(R)-RvD1 inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1][4] This leads to a downstream reduction in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Suppression of MAPK Signaling: 17(R)-RvD1 can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to the suppression of inflammatory gene expression.[1]
-
Activation of the PPARγ Pathway: The anti-inflammatory effects of 17(R)-RvD1 are at least partially dependent on the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which can antagonize NF-κB signaling.[4][5]
-
Promotion of Resolution: Beyond just suppressing inflammation, 17(R)-RvD1 actively promotes resolution by enhancing the phagocytosis and efferocytosis (clearance of apoptotic cells) by macrophages, a critical step for tissue repair and return to homeostasis.[6]
Signaling Pathway Diagram
References
- 1. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester for Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Chronic inflammation is a key driver of this pathological remodeling. 17(R)-Resolvin D1 (17(R)-RvD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), and its methyl ester analog have emerged as potent anti-inflammatory and pro-resolving agents with therapeutic potential in cardiovascular diseases.[1][2][3] These application notes provide detailed protocols for studying the effects of 17(R)-Resolvin D1 methyl ester on cardiac hypertrophy in both in vivo and in vitro models.
Mechanism of Action
17(R)-Resolvin D1 exerts its cardioprotective effects primarily by attenuating the inflammatory response that drives pathological cardiac remodeling. A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2] By suppressing the activation of the NLRP3 inflammasome, 17(R)-RvD1 reduces the infiltration of inflammatory cells, such as macrophages, into the cardiac tissue and decreases the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1][4] 17(R)-RvD1 is known to signal through the G-protein coupled receptor GPR32.[5]
In Vivo Studies: Pressure Overload-Induced Cardiac Hypertrophy
A widely used and clinically relevant model for inducing cardiac hypertrophy and heart failure is transverse aortic constriction (TAC) surgery in mice. This procedure creates a pressure overload on the left ventricle, leading to a hypertrophic response.
Quantitative Data Summary: In Vivo Effects of 17(R)-Resolvin D1
The following tables summarize the quantitative effects of 17(R)-RvD1 treatment in a murine TAC model.[2][6]
Table 1: Echocardiographic and Gravimetric Parameters
| Parameter | Sham | TAC + Vehicle | TAC + 17(R)-RvD1 (2 µg/kg) |
| Heart Weight/Body Weight (mg/g) | ~4.5 | ~6.8 | ~5.5 |
| Heart Weight/Tibia Length (mg/mm) | ~5.0 | ~7.5 | ~6.0 |
| Cardiomyocyte Cross-Sectional Area (µm²) | ~150 | ~350 | ~200 |
Table 2: Gene Expression of Hypertrophic Markers (Fold Change vs. Sham)
| Gene | TAC + Vehicle | TAC + 17(R)-RvD1 (2 µg/kg) |
| ANP (Atrial Natriuretic Peptide) | ~8.0 | ~4.0 |
| BNP (Brain Natriuretic Peptide) | ~10.0 | ~5.0 |
| β-MHC (β-Myosin Heavy Chain) | ~6.0 | ~3.0 |
Table 3: Markers of Inflammation and Fibrosis (Fold Change vs. Sham)
| Marker | TAC + Vehicle | TAC + 17(R)-RvD1 (2 µg/kg) |
| Collagen I mRNA | ~4.0 | ~2.0 |
| Collagen III mRNA | ~5.0 | ~2.5 |
| TNF-α mRNA | ~4.5 | ~2.0 |
| IL-1β mRNA | ~5.0 | ~2.5 |
| IL-6 mRNA | ~6.0 | ~3.0 |
| NLRP3 Protein | Significantly Increased | Significantly Decreased |
| Cleaved Caspase-1 Protein | Significantly Increased | Significantly Decreased |
Experimental Protocol: Transverse Aortic Constriction (TAC) Model
This protocol describes the surgical procedure to induce pressure overload hypertrophy in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder, retractors)
-
Suture material (6-0 silk)
-
27-gauge needle
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the chest area and disinfect with an antiseptic solution.
-
Incision: Make a small horizontal incision at the level of the second rib to expose the sternum.
-
Thoracotomy: Perform a partial upper sternotomy to visualize the aortic arch.
-
Aortic Constriction: Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Quickly remove the needle to create a standardized constriction.
-
Closure: Close the chest with sutures and suture the skin incision.
-
Sham Control: For sham-operated mice, perform the same procedure without constricting the aorta.
-
Treatment: Administer this compound (e.g., 2 µg/kg, intraperitoneally) or vehicle immediately before surgery and every other day for the duration of the study (e.g., 4 weeks).[2][7]
-
Post-operative Care: Monitor the animals closely for recovery. Provide appropriate analgesia as per institutional guidelines.
Assessment of Cardiac Hypertrophy
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and measure the heart weight to body weight and heart weight to tibia length ratios.
-
Histology: Fix the hearts in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize overall morphology and Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area.
-
Gene Expression Analysis: Isolate RNA from the left ventricle and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers (ANP, BNP, β-MHC) and fibrotic markers (Collagen I, Collagen III).
-
Protein Analysis: Perform Western blotting or immunofluorescence to assess the protein levels of components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1) and inflammatory signaling pathways (p-NF-κB).
In Vitro Studies: Cardiomyocyte Hypertrophy Models
In vitro models using neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are invaluable for dissecting the molecular mechanisms underlying cardiac hypertrophy and for screening potential therapeutic compounds. Hypertrophy can be induced by various agents, including angiotensin II (Ang II) and phenylephrine (B352888) (PE).
Experimental Protocol: Induction and Treatment of Cardiomyocyte Hypertrophy
This protocol details the induction of hypertrophy in cultured NRVMs and treatment with this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free maintenance medium
-
Angiotensin II (Ang II) or Phenylephrine (PE)
-
This compound
-
Reagents for immunofluorescence, qRT-PCR, and protein analysis
Procedure:
-
Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on fibronectin-coated culture dishes. Culture in plating medium for 24 hours to allow for attachment.
-
Serum Starvation: After 24 hours, replace the plating medium with serum-free maintenance medium for another 24 hours to quiesce the cells.
-
Induction of Hypertrophy: Induce hypertrophy by treating the cells with Ang II (e.g., 100 nM) or PE (e.g., 50 µM) for 24-48 hours.
-
Treatment: Co-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle at the same time as the hypertrophic stimulus.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of hypertrophic markers (ANP, BNP).
-
Protein Analysis: Perform Western blotting to assess the activation of signaling pathways (e.g., NF-κB by measuring p-p65) and expression of hypertrophy-related proteins.
-
Visualizations
Caption: Signaling pathway of 17(R)-RvD1 methyl ester in cardiac hypertrophy.
Caption: Experimental workflows for in vivo and in vitro studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent to mitigate pathological cardiac hypertrophy. Its mechanism of action, centered on the resolution of inflammation, offers a targeted approach to interrupt the cycle of chronic inflammation and adverse cardiac remodeling. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical models of cardiac hypertrophy, paving the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D1 Attenuates Myocardial Infarction in a Rodent Model with the Participation of the HMGB1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 17(R)-Resolvin D1 (RvD1) methyl ester and its analogs in preclinical models of colitis. The information compiled from peer-reviewed studies offers insights into its mechanism of action, therapeutic potential, and detailed protocols for its application in inflammatory bowel disease (IBD) research.
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, which play a crucial role in the resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1), an epimer of RvD1, and its methyl ester form, have demonstrated potent anti-inflammatory and pro-resolving activities in various inflammatory conditions, including experimental colitis. These molecules offer a promising therapeutic avenue for IBD by promoting the resolution of inflammation without compromising host defense.
Mechanism of Action
17(R)-RvD1 and its analogs exert their effects by binding to specific G protein-coupled receptors, primarily ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[1][2] This interaction triggers downstream signaling cascades that collectively dampen inflammation and promote tissue repair.
Key signaling pathways affected by 17(R)-RvD1 include:
-
Inhibition of NF-κB Signaling: RvD1 has been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3]
-
Modulation of STAT3 Signaling: RvD1 can block the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) axis, which is implicated in IL-6-mediated inflammation and tumorigenesis.[4]
-
NLRP3 Inflammasome Inhibition: RvD1 can downregulate the expression of components of the NLRP3 inflammasome, further reducing the production of IL-1β.[1][3]
-
Stimulation of Phagocytosis: A hallmark of resolvins is their ability to enhance the phagocytic activity of macrophages, promoting the clearance of apoptotic cells and cellular debris, a critical step in the resolution of inflammation.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of 17(R)-RvD1 and its analogs in various experimental models of colitis and inflammation.
Table 1: Efficacy of Resolvin D1 Analogs in a Murine Peritonitis Model
| Compound | Dose (per mouse) | Reduction in PMN Infiltration (%) | Reference |
| BDA-RvD1 | 100 ng | ~57% | [5] |
| RvD1 | 100 ng | ~52% | [5] |
BDA-RvD1: benzo-diacetylenic-17R-RvD1-methyl ester; PMN: Polymorphonuclear neutrophils
Table 2: Effect of Aspirin-Triggered Resolvin D1 (AT-RvD1) in Experimental Colitis
| Model | Treatment | Key Outcomes | Reference |
| DSS-induced colitis | AT-RvD1 (nanogram range) | Improved disease activity index, reduced body weight loss, decreased colonic damage, reduced PMN infiltration. | [8] |
| TNBS-induced colitis | AT-RvD1 (nanogram range) | Improved disease activity index, reduced body weight loss, decreased colonic damage, reduced PMN infiltration. | [8] |
DSS: Dextran sulfate (B86663) sodium; TNBS: 2,4,6-trinitrobenzene sulfonic acid
Table 3: Impact of Resolvin D1 on Inflammatory Cytokine and Adhesion Molecule Expression in Colitis
| Treatment | Measured Molecules | Effect | Reference |
| AT-RvD1, RvD2, 17R-HDHA | TNF-α, IL-1β, MIP-2, CXCL1/KC (colonic levels) | Reduced | [8] |
| AT-RvD1, RvD2, 17R-HDHA | NF-κB, VCAM-1, ICAM-1, LFA-1 (mRNA expression) | Reduced | [8] |
| AT-RvD1 | IL-6, MCP-1, IFN-γ, TNF-α (in LPS-stimulated macrophages) | Inhibited (ALX-dependent) | [8] |
AT-RvD1: Aspirin-triggered Resolvin D1; RvD2: Resolvin D2; 17R-HDHA: 17(R)-hydroxy docosahexaenoic acid
Experimental Protocols
The following are generalized protocols for inducing experimental colitis and administering 17(R)-RvD1 methyl ester, based on methodologies cited in the literature.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of 17(R)-RvD1 methyl ester.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
17(R)-Resolvin D1 methyl ester
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Animal balance
-
Calipers for colon length measurement
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.
-
Treatment Administration:
-
Prepare a stock solution of 17(R)-RvD1 methyl ester in a suitable vehicle (e.g., sterile PBS containing 0.1% ethanol).
-
Administer 17(R)-RvD1 methyl ester or vehicle control daily via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is in the nanogram range per mouse (e.g., 10-100 ng/mouse).
-
Treatment can be initiated prior to, concurrently with, or after the DSS administration, depending on the study design (prophylactic vs. therapeutic).
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect the colon.
-
Measure colon length from the cecum to the anus.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).
-
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
Objective: To induce a Th1-mediated colitis in mice to assess the efficacy of 17(R)-RvD1 methyl ester.
Materials:
-
8-12 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
This compound
-
Sterile PBS or other suitable vehicle
-
Catheter for intrarectal administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Sensitization (Optional): A pre-sensitization step with TNBS on the skin can be performed one week prior to intrarectal challenge.
-
Induction of Colitis:
-
Anesthetize mice.
-
Slowly administer 100-150 µL of 50% ethanol containing 1-2.5 mg of TNBS intrarectally using a catheter.
-
-
Treatment Administration:
-
Administer 17(R)-RvD1 methyl ester or vehicle control as described in Protocol 1.
-
-
Monitoring: Monitor body weight and clinical signs of colitis daily.
-
Endpoint Analysis (Day 3-7):
-
Euthanize mice and collect the colon.
-
Perform macroscopic scoring of inflammation and damage.
-
Collect colonic tissue for histological and biochemical analyses as described in Protocol 1.
-
Visualizations
Signaling Pathway of 17(R)-Resolvin D1
Caption: Signaling pathway of 17(R)-Resolvin D1.
Experimental Workflow for Evaluating 17(R)-RvD1 in DSS-Induced Colitis
Caption: Workflow for DSS-induced colitis model.
Conclusion
This compound and its stable analogs represent a novel therapeutic strategy for IBD. By actively promoting the resolution of inflammation, they offer a distinct advantage over traditional anti-inflammatory drugs. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of these promising molecules in the context of colitis and other inflammatory diseases.
References
- 1. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 suppresses inflammation-associated tumorigenesis in the colon by inhibiting IL-6-induced mitotic spindle abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17R/S-Benzo-RvD1, a synthetic resolvin D1 analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17R/S-Benzo-RvD1, a synthetic resolvin D1 analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Phagocytosis Assay Using 17(R)-Resolvin D1 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of 17(R)-Resolvin D1 methyl ester on macrophage phagocytosis. The information is intended for researchers in immunology, cell biology, and pharmacology to investigate the pro-resolving functions of this lipid mediator.
Introduction
Phagocytosis by macrophages is a fundamental process of the innate immune system, crucial for clearing pathogens, apoptotic cells, and cellular debris. Specialized pro-resolving mediators (SPMs), such as resolvins, play a critical role in the resolution of inflammation, partly by enhancing macrophage phagocytic capacity. Resolvin D1 (RvD1) is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that displays potent pro-resolving and anti-inflammatory actions.[1][2] 17(R)-Resolvin D1, an aspirin-triggered epimer of RvD1, is noteworthy for its resistance to rapid metabolic inactivation, making it a valuable tool for in vitro and in vivo studies.[3] This document outlines a detailed protocol for a macrophage phagocytosis assay using this compound, a lipophilic prodrug form that is readily taken up by cells and converted to its active form by intracellular esterases.[3][4]
Principle of the Assay
This assay quantifies the engulfment of fluorescently labeled particles (e.g., zymosan, bacteria, or beads) by macrophages in vitro. Macrophages are first treated with this compound or a vehicle control. Subsequently, the cells are incubated with the fluorescent particles. The extent of phagocytosis is then determined by measuring the fluorescence associated with the macrophages, which can be accomplished using techniques such as fluorescence microscopy or flow cytometry. This allows for the quantitative assessment of the pro-phagocytic effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of Resolvin D1 and its analogs on macrophage phagocytosis as reported in the literature.
Table 1: Effect of Resolvin D1 (RvD1) on Macrophage Phagocytosis of Zymosan and Apoptotic Polymorphonuclear Neutrophils (PMNs)
| Treatment | Target | Concentration | % Increase in Phagocytosis (Mean ± SEM) | Reference |
| RvD1 | FITC-Zymosan | 1 nM | ~25% | [1][2] |
| RvD1 | Apoptotic PMNs | 1 nM | ~40% | [1][2] |
*p < 0.05 vs. vehicle
Table 2: Dose-Dependent Enhancement of Macrophage Phagocytosis by a Benzo-Diacetylenic-17R-RvD1-Methyl Ester (BDA-RvD1) Analog
| Treatment | Concentration | % Increase in Phagocytosis (vs. Vehicle) | Reference |
| BDA-RvD1 | 10 pM | ~24% | [5] |
| RvD1 | 10 pM | ~30% | [5] |
*p < 0.05 vs. vehicle
Table 3: Effect of RvD1 on Phagocytosis of P. aeruginosa by RAW 264.7 Macrophages
| RvD1 Concentration | Phagocytosis (Mean Fluorescence Intensity) | Statistical Significance vs. Vehicle | Reference |
| 0.1 nM | Increased | ** | [6] |
| 1 nM | Increased | [6] | |
| 10 nM | Increased | [6] |
**p < 0.01; ***p < 0.001
Experimental Protocols
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages (e.g., bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cell (PBMC)-derived macrophages).[7][8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin).[8][9]
-
This compound (Cayman Chemical, Item No. 10012556 or equivalent).[3]
-
Vehicle control (e.g., ethanol).
-
Phagocytic targets:
-
Opsonizing agent (e.g., anti-zymosan IgG antibody or serum).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Trypan blue or other quenching agent for extracellular fluorescence.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescent phalloidin (B8060827) (for actin staining, optional).
-
DAPI (for nuclear staining).
-
Mounting medium.
-
Multi-well culture plates (e.g., 24-well or 96-well, glass-bottom for microscopy).
-
Fluorescence microscope or flow cytometer.
Preparation of this compound Working Solution
-
This compound is typically supplied in a solution of ethanol (B145695).[3]
-
Prepare a stock solution by diluting the supplied solution in ethanol to a concentration of 10 µM.
-
For the assay, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 0.1 pM - 10 nM).[5] Ensure the final concentration of the vehicle (ethanol) is consistent across all conditions and does not exceed 0.1%.
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of this compound on macrophage phagocytosis.
Step-by-Step Protocol
Day 1: Macrophage Seeding
-
Culture macrophages (e.g., RAW 264.7) in complete medium.
-
Harvest and count the cells.
-
Seed the macrophages into the wells of a suitable culture plate (e.g., 5 x 10^4 cells/well in a 24-well plate).[10]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[10]
Day 2: Phagocytosis Assay
-
Preparation of Phagocytic Targets:
-
If using zymosan or beads, opsonize them by incubating with an appropriate antibody or serum in PBS for 1 hour at 37°C.
-
Wash the opsonized particles twice with PBS by centrifugation.
-
Resuspend the particles in serum-free culture medium at a desired concentration (e.g., a multiplicity of infection (MOI) of 10 for bacteria).[8]
-
-
Treatment with this compound:
-
Carefully remove the culture medium from the macrophage-containing wells.
-
Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 15 minutes at 37°C.[5]
-
-
Initiation of Phagocytosis:
-
Add the prepared phagocytic targets to each well.
-
Incubate for 30-60 minutes at 37°C and 5% CO2 to allow for phagocytosis. The optimal time may need to be determined empirically.[13]
-
-
Termination of Phagocytosis:
-
To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested particles.[10]
-
-
Quenching of Extracellular Fluorescence:
-
To differentiate between internalized and surface-bound particles, incubate the cells with a quenching agent (e.g., 0.4% trypan blue in PBS for 5 minutes).
-
Wash the cells again with PBS.
-
Quantification of Phagocytosis
A. Fluorescence Microscopy
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with fluorescent phalloidin to visualize the actin cytoskeleton and DAPI to stain the nuclei.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify phagocytosis by determining:
B. Flow Cytometry
-
After the washing and quenching steps, detach the cells from the plate using a non-enzymatic cell stripper or gentle scraping.[12]
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The geometric mean fluorescence intensity (MFI) will be proportional to the amount of phagocytosed material.
Signaling Pathway of Resolvin D1 in Macrophage Phagocytosis
Resolvin D1 enhances macrophage phagocytosis primarily through its interaction with G-protein-coupled receptors (GPCRs), namely ALX/FPR2 and GPR32.[1][2] This interaction triggers downstream signaling cascades that modulate the actin cytoskeleton, a critical component of the phagocytic machinery.
Caption: Signaling pathway of Resolvin D1-mediated enhancement of macrophage phagocytosis.
Mechanism of Action
-
Receptor Binding: 17(R)-Resolvin D1 binds to the GPCRs ALX/FPR2 and GPR32 on the macrophage surface.[1][2]
-
Signal Transduction: This binding initiates intracellular signaling cascades. In some contexts, RvD1 has been shown to activate the PI3K/Akt signaling pathway.[15]
-
Cytoskeletal Rearrangement: These signaling events lead to the modulation of small GTPases that control actin dynamics. Specifically, RvD1 promotes the activation of Cdc42, which is involved in the extension of pseudopods, while inhibiting RhoA, which can be restrictive to engulfment.[16]
-
Enhanced Phagocytosis: The resulting rearrangement of the actin cytoskeleton facilitates the efficient engulfment of phagocytic targets.[16]
By following these protocols, researchers can effectively investigate the pro-resolving effects of this compound on macrophage phagocytosis, contributing to a better understanding of its therapeutic potential in inflammatory diseases.
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 5. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Phagocytosis Assays in Primary and Cultured Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage phagocytosis assays. [bio-protocol.org]
- 9. Macrophage Phagocytosis Assay [protocols.io]
- 10. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocols — The Fleischman Lab [mpnlab.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS analysis of 17(R)-Resolvin D1 methyl ester in biological samples
Application Note: LC-MS/MS Analysis of 17(R)-Resolvin D1 Methyl Ester
Introduction
17(R)-Resolvin D1 (17(R)-RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the active resolution of inflammation, making it a significant target in drug development for inflammatory diseases. The methyl ester form, this compound, often serves as a more lipophilic prodrug, designed to enhance bioavailability.[1][2] Following administration, it is presumed to be converted to the biologically active free acid by intracellular esterases.[1]
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary strategies are presented:
-
Direct Quantification: Analysis of the intact methyl ester, typically using positive ion mode electrospray ionization.
-
Quantification as Free Acid via Saponification: Hydrolysis of the methyl ester to the free acid (17(R)-Resolvin D1) prior to analysis, allowing for the measurement of the total active moiety using well-established negative ion mode methods.
This method is intended for researchers in pharmacology, drug metabolism, and inflammation biology to accurately quantify this potent lipid mediator and its prodrug form in preclinical and clinical matrices.
Experimental Protocols
Protocol 1: Direct Analysis of this compound
This protocol is for the direct quantification of the intact ester prodrug.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
Internal Standard Spiking: Spike 500 µL of the sample with an appropriate internal standard (IS), such as a deuterated analog (e.g., RvD1-d5).
-
Protein Precipitation & Acidification: Add 1.5 mL of cold methanol (B129727) to the sample to precipitate proteins. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes at 4°C. Acidify the supernatant to a pH of ~3.5 with 0.1% formic acid.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol or methyl formate (B1220265) into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol).
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm) is recommended for good separation of lipid isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v)
-
Flow Rate: 0.4 - 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 50 |
| 12.0 | 85 |
| 15.0 | 98 |
| 17.0 | 98 |
| 17.1 | 20 |
| 20.0 | 20 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Proposed): The molecular weight of 17(R)-RvD1 methyl ester is 390.5 g/mol .[2] The protonated precursor ion [M+H]⁺ is expected at m/z 391.5. Based on the fragmentation of similar analogs, the following transitions are proposed for method development.[3]
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 17(R)-RvD1 Methyl Ester (Quantifier) | 391.5 | 373.5 ([M+H-H₂O]⁺) | (Requires Optimization) |
| 17(R)-RvD1 Methyl Ester (Qualifier) | 391.5 | 331.4 ([M+H-CH₃OH-H₂O]⁺) | (Requires Optimization) |
| Internal Standard (e.g., RvD1-d5 ME) | 396.5 | (Requires Optimization) | (Requires Optimization) |
Protocol 2: Analysis via Saponification to Free Acid
This protocol measures the total 17(R)-RvD1 concentration by converting the methyl ester to its active free acid form prior to extraction.
1. Saponification [4]
-
Sample Aliquot: Place 500 µL of the biological sample into a glass tube. Spike with an internal standard (e.g., RvD1-d5).
-
Base Hydrolysis: Add 1 mL of 90:10 methanol:water containing 0.3 M Potassium Hydroxide (KOH). Vortex vigorously for 30 seconds.
-
Incubation: Seal the tube tightly and heat in a water bath at 80°C for 60 minutes to ensure complete hydrolysis of the ester.
-
Cooling & Neutralization: Cool the sample on ice. Add 100 µL of formic acid to neutralize the solution and acidify it for extraction.
2. Sample Preparation: Liquid-Liquid or Solid-Phase Extraction
-
Option A (LLE): Add 1 mL of hexane (B92381) or ethyl acetate, vortex for 1 minute, and centrifuge for 5 minutes. Transfer the organic (upper) layer to a new tube. Repeat the extraction and combine the organic layers.
-
Option B (SPE): Proceed with the Solid-Phase Extraction protocol as described in Protocol 1, Step 1 , starting from step 4 (Column Conditioning).
3. LC-MS/MS Conditions
-
LC System: Same as Protocol 1.
-
Column: Same as Protocol 1.
-
Mobile Phase A: 0.01% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program: Adaptable from Protocol 1, optimized for free acid separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode .
-
MRM Transitions (Established for Free Acid):
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 17(R)-Resolvin D1 (Quantifier) | 375.2 | 215.1 | -20 to -25 |
| 17(R)-Resolvin D1 (Qualifier) | 375.2 | 141.1 | -25 to -30 |
| Internal Standard (e.g., RvD1-d5) | 380.2 | 220.1 | -20 to -25 |
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of resolvins (as free acids) in biological matrices. This data is representative and should be used as a guideline for method validation.
Table 1: Typical Method Validation Parameters for Resolvin D1 Analysis
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 pg on column | [5] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (% Bias) | ± 15% | [5] |
Table 2: Example SPE Recovery and Matrix Effects
| Matrix | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference(s) |
| Human Plasma | Resolvin D1 | 85 ± 5 | < 20 | [5] |
| Tissue Homogenate | Resolvin D1 | 78 ± 8 | < 25 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 17(R)-RvD1 Methyl Ester.
Resolvin D1 Signaling Pathway
References
- 1. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 17(R)-Resolvin D1 methyl ester (17(R)-RvD1 ME) in cell culture experiments. This potent stereoisomer of Resolvin D1 is a specialized pro-resolving mediator (SPM) that actively orchestrates the resolution of inflammation. As the methyl ester form, it may act as a lipophilic prodrug, with the methyl group being cleaved by intracellular esterases to yield the active form, 17(R)-Resolvin D1.[1][2] This modification can influence its distribution and pharmacokinetic properties. Notably, the 17(R) configuration confers resistance to rapid enzymatic inactivation, prolonging its bioactivity compared to its 17(S) counterpart.[2][3][4]
Physicochemical Properties and Storage
Proper handling and storage are critical to maintain the integrity and bioactivity of 17(R)-RvD1 ME.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄O₅ | Internal |
| Molecular Weight | 390.5 g/mol | Internal |
| Supplied As | A solution in ethanol (B145695) (e.g., 100 µg/mL) | Internal |
| Storage Temperature | -80°C | [5][6] |
| Stability | ≥ 1 year at -80°C | [5] |
Preparation of Stock and Working Solutions
Materials:
-
This compound in ethanol
-
Anhydrous ethanol (for intermediate dilutions)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
Protocol for Reconstitution and Dilution:
-
Thaw the Stock Solution: Briefly centrifuge the vial to ensure the solution is at the bottom. Thaw on ice.
-
Prepare an Intermediate Stock (Optional but Recommended): To avoid repeated freeze-thaw cycles of the primary stock, it is advisable to prepare aliquots of an intermediate stock solution. For example, dilute the 100 µg/mL stock in anhydrous ethanol to a concentration of 10 µg/mL.
-
Prepare the Working Solution: It is crucial to minimize the final concentration of ethanol in the cell culture medium, as it can be toxic to cells. A final ethanol concentration of <0.1% is generally recommended.
-
For a final concentration of 100 nM 17(R)-RvD1 ME in 1 mL of cell culture medium:
-
The molecular weight is 390.5 g/mol .
-
A 100 nM solution is equivalent to 39.05 ng/mL.
-
If starting from a 10 µg/mL (10,000 ng/mL) intermediate stock, a 1:256 dilution is needed.
-
Add 3.9 µL of the 10 µg/mL intermediate stock to 1 mL of cell culture medium.
-
-
-
Vortex Gently: Mix the working solution thoroughly before adding it to the cell cultures.
Experimental Protocols
The optimal concentration and incubation time for 17(R)-RvD1 ME will vary depending on the cell type and the specific assay. The following protocols are based on published studies and serve as a starting point for experimental design.
Macrophage Phagocytosis Assay
This protocol is designed to assess the effect of 17(R)-RvD1 ME on the phagocytic capacity of macrophages.
Cell Lines:
-
Primary human peripheral blood mononuclear cell (PBMC)-derived macrophages
-
Bone marrow-derived macrophages (BMDMs)
-
THP-1 or RAW 264.7 macrophage-like cell lines
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treatment: Pre-treat the macrophages with varying concentrations of 17(R)-RvD1 ME (e.g., 1 pM - 100 nM) for 15 minutes at 37°C.[7][8] A vehicle control (e.g., 0.1% ethanol in PBS) should be included.[8]
-
Initiate Phagocytosis: Add fluorescently labeled zymosan particles, E. coli bioparticles, or apoptotic cells to the wells.[7][8]
-
Incubation: Incubate for 45-60 minutes at 37°C to allow for phagocytosis.[7][8]
-
Wash: Gently wash the cells with cold PBS to remove non-phagocytosed particles.
-
Quantification: Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.[7][8]
Inhibition of Pro-inflammatory Cytokine Production
This protocol assesses the ability of 17(R)-RvD1 ME to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Cell Lines:
-
THP-1 derived macrophages
-
Primary macrophages
-
Co-cultures of macrophages and adipocytes[9]
Protocol:
-
Cell Seeding and Differentiation: Seed cells (e.g., THP-1 monocytes) and differentiate them into macrophages if necessary (e.g., using PMA).[6]
-
Pre-incubation: Pre-incubate the differentiated macrophages with 17(R)-RvD1 ME at various concentrations (e.g., 10, 50, 100 nM) for 2 hours.[6]
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 1-24 hours).[6][10]
-
Sample Collection: Collect the cell culture supernatant to measure secreted cytokines.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or a multiplex bead-based immunoassay.[10][11]
Table of Effective Concentrations of Resolvin D1 Analogs in Cell Culture:
| Cell Type | Assay | Concentration Range | Incubation Time | Reference |
| Human Macrophages | Phagocytosis | 1 pM - 10 nM | 15 min pre-incubation | [8] |
| Mouse BMDMs | Phagocytosis | 10 - 100 nM | 15 min pre-incubation | [7] |
| Human Macrophages (M1 polarized) | Phagocytosis | 1 - 10 nM | 15 min pre-incubation | [7] |
| THP-1 Macrophages | Cytokine (TNF-α) Inhibition | 10, 50, 100 nM | 2 hr pre-incubation | [6] |
| Human Adipose Tissue Explants | Cytokine Inhibition | 1, 10, 50 nM | 30 min pre-incubation | [10] |
| Human Macrophage/Adipocyte Co-culture | Cytokine (IL-6) Inhibition | 10 - 500 nM | Not specified | [9] |
| Human T-cells | Cytokine (IFN-γ, IL-17) Inhibition | 10 nM | During polarization | [11] |
| RAW 264.7 Macrophages | Inhibition of Osteoclast Differentiation | 0 - 500 nM | 72 hours | [12] |
Signaling Pathways of 17(R)-Resolvin D1
17(R)-Resolvin D1 exerts its pro-resolving effects by activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32. This interaction triggers downstream signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the promotion of tissue homeostasis.
Caption: 17(R)-Resolvin D1 signaling cascade.
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for in vitro studies.
References
- 1. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 4. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D1 reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester in vitro
Authored by: Gemini
Abstract
These application notes provide a comprehensive overview of the in vitro applications of 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-Me), an aspirin-triggered epimer of Resolvin D1. This document is intended for researchers, scientists, and drug development professionals investigating the pro-resolving and anti-inflammatory properties of this specialized pro-resolving mediator (SPM). Included are summaries of effective concentrations in various cell-based assays, detailed experimental protocols, and diagrams of relevant signaling pathways. 17(R)-RvD1-Me is a more stable analog of the endogenous mediator Resolvin D1 and is noted for its resistance to rapid enzymatic inactivation.[1][2] The methyl ester form may act as a lipophilic prodrug, with intracellular esterases cleaving the methyl group to yield the active free acid.[1][3]
Data Presentation: Effective Concentrations of 17(R)-Resolvin D1 and its Methyl Ester in vitro
The following table summarizes the effective concentrations of 17(R)-Resolvin D1 (AT-RvD1) and its methyl ester observed in various in vitro experimental models.
| Cell Type/Model | Assay | Effective Concentration | Observed Effect | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | Transendothelial Migration | EC₅₀ ≈ 30 nM | Reduction of transendothelial migration.[1][2] | [1][2] |
| Human Polymorphonuclear Leukocytes (PMNs) | fMLP-induced Transendothelial Migration | 0-1000 nM (dose-dependent) | 65% reduction in transmigration at 1 µM. | [4] |
| Human Macrophages | Phagocytosis of Zymosan A | 10 pM | ~24% increase in phagocytosis.[5] | [5] |
| PMA-differentiated THP-1 Macrophages | LPS-induced TNF-α mRNA expression | 10, 50, 100 nM | Significant, dose-dependent downregulation of TNF-α.[6][7][8] | [6][7][8] |
| PMA-differentiated THP-1 Macrophages | LPS-induced KLF5, miR-155-5p, miR-146-5p, miR-148a-3p mRNA expression | 10, 50, 100 nM | Significant, dose-dependent downregulation.[7] | [7] |
| RAW 264.7 Macrophages | LPS-induced Osteoclast Differentiation | 0-500 nM (dose-dependent) | Inhibition of osteoclast differentiation. | [9] |
| RAW 264.7 Macrophages | LPS-induced PGE₂, TNF-α, and RANK expression | 500 nM | Three to four-fold decrease in expression.[9] | [9] |
| RAW 264.7 Macrophages | LPS-induced IL-10 release | 0-500 nM | Significant enhancement of IL-10 levels.[9] | [9] |
| CHO cells overexpressing GPR32 | Receptor Activation | Dose-dependent | Activation of the GPR32 receptor.[5] | [5] |
| Human Cells | TRPV3 Inhibition | IC₅₀ = 398 nM | Specific inhibition of the TRPV3 ion channel.[4] | [4] |
Experimental Protocols
Human Macrophage Phagocytosis Assay
This protocol is adapted from studies demonstrating the pro-resolving effect of 17(R)-RvD1-Me on macrophage function.[5]
Objective: To assess the effect of this compound on the phagocytic capacity of human macrophages.
Materials:
-
This compound (stock solution in ethanol)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Dulbecco's PBS (DPBS) with Ca²⁺ and Mg²⁺
-
FITC-labeled Zymosan A particles
-
Vehicle control (0.1% ethanol (B145695) in DPBS)
-
96-well plate
-
SpectraMax plate reader or similar fluorescence microplate reader
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from peripheral blood.
-
Culture PBMCs with 10 ng/ml GM-CSF in RPMI 1640 with 10% FBS for 7 days to differentiate them into macrophages.[5]
-
-
Cell Plating:
-
Plate the differentiated macrophages in a 96-well plate at the desired density.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1 pM–10.0 nM) and a vehicle control in DPBS.
-
Remove the culture medium from the macrophages and wash with DPBS.
-
Add the 17(R)-RvD1-Me dilutions or vehicle control to the cells and incubate for 15 minutes at 37°C.[5]
-
-
Phagocytosis Induction:
-
Quantification:
-
Wash the cells to remove non-phagocytosed zymosan particles.
-
Measure the fluorescence intensity using a microplate reader to quantify the amount of phagocytosed zymosan.
-
Inhibition of LPS-Induced Pro-inflammatory Gene Expression in THP-1 Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of Resolvin D1 in a cellular model of inflammation.[6][7][8]
Objective: To determine the effect of this compound on the expression of pro-inflammatory genes in LPS-stimulated human THP-1 macrophages.
Materials:
-
This compound (stock solution in ethanol)
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for target genes (e.g., TNF-α, KLF5, miR-155) and a housekeeping gene.
Procedure:
-
THP-1 Differentiation:
-
Culture THP-1 cells in the presence of 100 nM PMA for 44-48 hours to induce differentiation into macrophage-like cells.[6]
-
-
Pre-treatment:
-
Replace the PMA-containing medium with fresh medium.
-
Pre-incubate the differentiated THP-1 cells with various concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle for 2 hours.[7]
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/ml LPS for a specified time (e.g., 1-4 hours, with 1 hour being effective for TNF-α induction).[6] An unstimulated control group should be included.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of target genes (e.g., TNF-α) and a housekeeping gene using real-time PCR.
-
Calculate the relative gene expression using a suitable method (e.g., the Pfaffl method).[6]
-
Signaling Pathways and Experimental Workflows
Resolvin D1 Signaling Cascade in Inflammation Resolution
Resolvin D1 and its epimer 17(R)-Resolvin D1 exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), such as GPR32 and ALX/FPR2.[5][10] This interaction initiates downstream signaling cascades that inhibit pro-inflammatory pathways, like the NF-κB pathway, and promote the resolution of inflammation.[6]
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory properties of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 8. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 9. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropathic pain and injury-induced inflammation. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes resolvins. 17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, and its methyl ester prodrug, 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-Me), have emerged as potent agents that promote the resolution of neuroinflammation.[1][2] This document provides detailed application notes and protocols for the use of 17(R)-RvD1-Me in common in vitro and in vivo models of neuroinflammation.
Mechanism of Action
17(R)-RvD1 exerts its pro-resolving effects primarily through interaction with two G-protein coupled receptors: formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), and G protein-coupled receptor 32 (GPR32).[3][4][5] Activation of these receptors on immune cells, particularly microglia, the resident immune cells of the central nervous system, initiates a cascade of intracellular signaling events. These pathways ultimately lead to the suppression of pro-inflammatory cytokine production, a reduction in immune cell infiltration, and a shift towards a pro-resolving, anti-inflammatory phenotype.[6][7][8] Key signaling pathways modulated by RvD1 include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[9][10]
Data Presentation: Efficacy of this compound in Neuroinflammation Models
The following tables summarize the quantitative effects of Resolvin D1 and its analogs in various models of neuroinflammation.
Table 1: In Vitro Efficacy of Resolvin D1 in Microglial Cells
| Model System | Treatment | Outcome Measure | Result | Reference |
| LPS-stimulated BV-2 microglia | RvD1 | TNF-α, IL-6, IL-1β gene expression | Decreased | [7] |
| ATP-stimulated primary microglia | RvD1 | Cox2, IL-1β expression | Significantly reduced | [8] |
| LPS-stimulated BV-2 microglia | RvD1 | NF-κB activation | Inhibited | [11] |
| Mpp+ treated PC12 cells (Parkinson's model) | RvD1 | Cell Viability | Increased | [12] |
| Mpp+ treated PC12 cells (Parkinson's model) | RvD1 | TNF-α, IL-6 protein levels | Decreased | [12] |
Table 2: In Vivo Efficacy of Resolvin D1 in Animal Models of Neuroinflammation
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Spared Nerve Injury (SNI) in mice | Intrathecal RvD1 (10-40 ng) | Mechanical allodynia & thermal hyperalgesia | Significantly reduced in a dose-dependent manner | [6] |
| Spared Nerve Injury (SNI) in mice | Intrathecal RvD1 | Microglial activation and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Decreased | [6] |
| Rat model of Parkinson's Disease (α-synuclein overexpression) | Chronic RvD1-Me administration | Microglia activation | Prevented | [13] |
| Rat model of Parkinson's Disease (α-synuclein overexpression) | Chronic RvD1-Me administration | Motor deficits | Prevented | [13][14] |
| LPS-induced PD rat model | Intrathecal RvD2 | Behavioral defects | Prevented | [15] |
| Carrageenan-induced peripheral inflammation in rats | Intrathecal 17(R)-RvD1 | Mechanical hypersensitivity | Attenuated | [5] |
| Carrageenan-induced peripheral inflammation in rats | Intrathecal 17(R)-RvD1 | TNF release in cerebrospinal fluid | Reduced | [5] |
Experimental Protocols
In Vitro Models of Neuroinflammation
Protocol 1: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV-2 murine microglial cell line using lipopolysaccharide (LPS).[11][16]
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, Western blot reagents)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 12 hours.[16]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).[16]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein analysis (e.g., Western blot for NF-κB, p38 MAPK).
-
-
Analysis: Perform downstream analyses as required.
Protocol 2: Primary Microglia Culture and Stimulation
This protocol outlines the isolation and culture of primary microglia from neonatal mouse brains.[6][9][17][18]
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with 10% FBS
-
Trypsin
-
DNase I
-
Poly-D-lysine (PDL) coated flasks
-
Dissection tools
Procedure:
-
Brain Dissection: Euthanize neonatal mouse pups and dissect the brains in a sterile environment.
-
Cell Dissociation: Mechanically and enzymatically dissociate the brain tissue using trypsin and DNase I to obtain a single-cell suspension.[6]
-
Mixed Glial Culture: Plate the cell suspension into PDL-coated T-75 flasks. Culture for 5-7 days to allow astrocytes to form a confluent monolayer with microglia growing on top.[6]
-
Microglia Isolation: Vigorously shake the flasks to detach the microglia from the astrocyte layer. Collect the supernatant containing the purified microglia.[6]
-
Seeding and Stimulation: Seed the isolated microglia into new culture plates. Allow them to adhere and then treat with 17(R)-RvD1-Me followed by an inflammatory stimulus (e.g., LPS or ATP) as described in Protocol 1.
In Vivo Models of Neuroinflammation
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model is a widely used model of neuropathic pain that results in persistent mechanical allodynia and thermal hyperalgesia.[3][5][12][19][20]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetics
-
Surgical tools
-
Sutures
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Incision: Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture and transect them distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[5]
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics for a short period.
-
Treatment Administration: Administer 17(R)-RvD1-Me via intrathecal injection at desired time points post-surgery.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and various time points after surgery and treatment.
Protocol 4: Intrathecal Injection in Mice
This protocol describes the direct administration of substances into the cerebrospinal fluid in the lumbar region of the spine.[7][21][22][23][24]
Materials:
-
Mouse
-
Hamilton syringe with a 30-gauge needle
-
This compound solution
Procedure:
-
Restraint: Manually restrain the mouse, holding it by the pelvic girdle.
-
Injection Site Identification: Palpate the spine to locate the L5-L6 intervertebral space.
-
Injection: Carefully insert the needle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Infusion: Slowly inject the desired volume (typically 5-10 µL) of the 17(R)-RvD1-Me solution.
-
Recovery: Return the mouse to its cage and monitor for any adverse effects.
Key Experimental Assays
Protocol 5: Measurement of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.[5][25][26]
Procedure:
-
Acclimation: Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Protocol 6: Measurement of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[1][25][26][27][28]
Procedure:
-
Acclimation: Place the mouse in a glass-floored chamber and allow it to acclimate.
-
Stimulation: Position a radiant heat source under the glass floor, targeting the plantar surface of the hind paw.
-
Response: The time taken for the mouse to withdraw its paw is recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time is used to prevent tissue damage.
Protocol 7: Immunofluorescence for Microglial Activation (Iba1 Staining)
This protocol is for visualizing microglia in brain tissue sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).[4][13][15][29][30]
Procedure:
-
Tissue Preparation: Perfuse the animal with paraformaldehyde and prepare frozen or paraffin-embedded brain sections.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount the sections on slides.
-
Imaging: Visualize and quantify microglial morphology and density using a fluorescence microscope.
Protocol 8: ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of cytokines like TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates.[2][31][32][33][34]
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration is determined from the standard curve.
Protocol 9: Western Blot for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins like NF-κB and p38 MAPK.[35][36][37][38][39][40]
Procedure:
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-p65 NF-κB, anti-p-p38 MAPK).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for in vitro neuroinflammation studies.
Caption: Experimental workflow for in vivo neuropathic pain studies.
References
- 1. Behavioral tests for mechanical allodynia and thermal hyperalgesia after chronic constriction injury | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 8. d-nb.info [d-nb.info]
- 9. Mouse primary microglia isolation and culture [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 17. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 18. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. google.com [google.com]
- 21. Video: Author Spotlight: Intrathecal Injection – An Efficient and Reliable Delivery Method to Test the Efficacy of Gene Editing in Neonatal Mouse Brains [jove.com]
- 22. Intrathecal Injection of Newborn Mouse for Genome Editing and Drug Delivery [jove.com]
- 23. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thermal Hyperalgesia and Mechanical Allodynia Elicited by Histamine and Non-histaminergic Itch Mediators: Respective Involvement of TRPV1 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Differentiating thermal allodynia and hyperalgesia using dynamic hot and cold plate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 31. mpbio.com [mpbio.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. assaygenie.com [assaygenie.com]
- 34. fn-test.com [fn-test.com]
- 35. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 37. biocompare.com [biocompare.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Co-regulation of microglial subgroups in Alzheimer’s amyloid pathology: Implications for diagnosis and drug development | PLOS One [journals.plos.org]
Application Notes and Protocols: 17(R)-Resolvin D1 Methyl Ester in Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 17(R)-Resolvin D1 methyl ester (17R-RvD1-Me), a stable analog of the endogenous specialized pro-resolving mediator Resolvin D1, in preclinical arthritis research. This document details its mechanism of action, summarizes key quantitative findings from in vivo and in vitro studies, and offers detailed protocols for its application in experimental models of arthritis. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of 17R-RvD1-Me in inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis.
Introduction
Chronic inflammation is a hallmark of debilitating joint diseases like rheumatoid arthritis (RA) and osteoarthritis (OA). A failure in the resolution of inflammation is now understood to be a key factor in the persistence of these conditions. Specialized pro-resolving mediators (SPMs), such as resolvins, are a class of endogenous lipid mediators that actively orchestrate the resolution of inflammation. Resolvin D1 (RvD1) and its more stable epimer, 17(R)-Resolvin D1, have demonstrated potent anti-inflammatory and pro-resolving actions in various preclinical models of arthritis.[1][2][3][4] This document focuses on the application of the methyl ester form, which is often used in research for its stability and bioavailability.
Mechanism of Action
17(R)-Resolvin D1 exerts its pro-resolving and tissue-protective effects primarily through interaction with the ALX/FPR2 receptor, which is expressed on various immune cells, including neutrophils and macrophages, as well as on chondrocytes.[1][4] The binding of 17(R)-RvD1 to this receptor initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to tissue homeostasis.
Key mechanistic actions include:
-
Inhibition of Leukocyte Infiltration: 17(R)-RvD1 significantly reduces the infiltration of neutrophils and other leukocytes into the synovial fluid and tissues of arthritic joints.[2][3][4]
-
Modulation of Cytokine and Chemokine Production: It suppresses the expression and release of pro-inflammatory mediators such as TNF-α and IL-1β.[5]
-
Regulation of Pro-inflammatory Enzymes: 17(R)-RvD1 has been shown to downregulate the expression of key inflammatory enzymes like COX-2.[5]
-
Suppression of NF-κB Activation: A central mechanism for its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[5]
-
Promotion of Cartilage Protection: By acting directly on chondrocytes, 17(R)-RvD1 can enhance the expression of genes associated with cartilage matrix synthesis and protect against degradation.[1][2][4]
-
Stimulation of Pro-resolving Mediator Biosynthesis: Administration of 17(R)-RvD1 can lead to an increase in other protective SPMs, amplifying the resolution response.[4]
Signaling Pathway of 17(R)-Resolvin D1 in Arthritis
References
- 1. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 2. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 3. Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis. [qmro.qmul.ac.uk]
- 4. Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility of 17(R)-Resolvin D1 methyl ester in PBS and ethanol
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D1 methyl ester. It includes details on solubility, preparation of solutions, and troubleshooting common issues to ensure successful experimental outcomes.
Solubility Data
The solubility of this compound varies significantly between ethanol (B145695) and aqueous buffers like PBS. The following table summarizes the quantitative solubility data for easy reference.
| Solvent | Solubility |
| Ethanol | 50 mg/mL[1][2] |
| PBS (pH 7.2) | ~0.05 mg/mL[1][2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when handling this compound.
Question 1: My this compound, supplied in ethanol, is not dissolving in my aqueous buffer. What should I do?
Answer: Direct dilution of the ethanol stock solution into an aqueous buffer can lead to precipitation if the final ethanol concentration is too low to maintain solubility. It is crucial to ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations[3].
Troubleshooting Steps:
-
Solvent Evaporation: For an organic solvent-free solution, first evaporate the ethanol from the desired amount of the stock solution under a gentle stream of nitrogen[3].
-
Reconstitution: Immediately add your pre-warmed aqueous buffer (e.g., PBS) to the dried residue.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution. Be mindful that resolvins can be sensitive to harsh conditions.
Question 2: How can I prepare a working solution of this compound in PBS for my cell-based assay?
Answer: Given the low solubility of this compound in PBS (~0.05 mg/mL), it is recommended to first prepare a concentrated stock solution in an organic solvent.[1][2][3] For in-vivo or cell-based assays, this stock can then be diluted into the aqueous medium.
Recommended Protocol:
-
If starting with a solid form, dissolve the compound in ethanol to a concentration of 50 mg/mL.[1][2]
-
For cell-based assays, you can make further dilutions of the ethanol stock solution into your aqueous buffer or isotonic saline immediately before the experiment.[3]
-
Ensure the final concentration of ethanol in your assay is minimal to avoid any solvent-induced artifacts. For instance, some studies utilize a final vehicle of 0.1% ethanol in saline for in vivo injections.
Question 3: I am observing a loss of activity with my this compound solutions. What could be the cause?
Answer: Resolvins are known to be sensitive to storage and handling conditions. Isomerization and degradation can occur under certain circumstances, leading to reduced biological activity.
Preventative Measures:
-
Solvent Choice: Avoid using solvents like dimethyl formamide (B127407) (DMSO) or dimethylformamide, as they can cause isomerization and degradation. It is recommended to store and handle this product in an ethanol solution.[3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your solutions.[3]
-
Fresh Preparations: Aqueous solutions of resolvins should be prepared fresh and used immediately. Discard any unused aqueous solution after use.[3]
-
Light Sensitivity: Protect the compound from light.[3]
Experimental Protocol: Preparation of a PBS Working Solution
This protocol details the steps for preparing a working solution of this compound in PBS from a stock solution in ethanol.
Materials:
-
This compound in ethanol (e.g., 100 µg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Microcentrifuge tubes
-
Nitrogen gas line
-
Vortex mixer
Procedure:
-
Aliquoting Stock Solution: In a microcentrifuge tube, add the desired volume of the this compound ethanol stock solution.
-
Solvent Evaporation: Under a gentle stream of nitrogen gas, evaporate the ethanol until a thin film or neat oil of the compound remains at the bottom of the tube.
-
Reconstitution in PBS: Immediately add the required volume of PBS (pH 7.2) to achieve the desired final concentration (not exceeding 0.05 mg/mL).
-
Dissolution: Gently vortex the tube for 1-2 minutes to ensure the compound is fully dissolved.
-
Immediate Use: Use the freshly prepared PBS solution immediately in your experiment. Do not store aqueous solutions of this compound.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: 17(R)-Resolvin D1 Methyl Ester for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 17(R)-Resolvin D1 methyl ester in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for in vivo studies?
A1: The optimal dosage is highly dependent on the animal model, the inflammatory context, and the route of administration. Based on published studies, effective dosages in mice range from the nanogram (ng) to the microgram (µg) scale. It is crucial to perform a dose-response study for your specific experimental model to determine the most effective concentration.
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: A common vehicle for in vivo administration is sterile, pyrogen-free saline (0.9% NaCl) containing a small amount of ethanol (B145695) (e.g., 0.1%) to ensure solubility. It is critical to ensure the final ethanol concentration is non-toxic to the animals.
Q3: How should this compound be stored to maintain its stability?
A3: this compound, like other lipid mediators, is sensitive to degradation. It should be stored in a tightly sealed container under an inert gas (like argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles. For administration, prepare fresh dilutions from a stock solution immediately before use.
Q4: What are the known receptors for 17(R)-Resolvin D1?
A4: 17(R)-Resolvin D1 is known to exert its effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptors identified are ALX/FPR2 (Lipoxin A4 receptor/Formyl peptide receptor 2) and GPR32.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy or Inconsistent Results | Compound Degradation: Improper storage or handling can lead to the breakdown of the molecule. | Store at -80°C under inert gas. Prepare fresh solutions for each experiment and use them immediately. Avoid repeated freeze-thaw cycles. |
| Suboptimal Dosage: The administered dose may be too low or too high for the specific model. | Conduct a thorough dose-response study to identify the optimal therapeutic window for your experimental conditions. | |
| Incorrect Administration Route: The chosen route of administration may not be optimal for reaching the target tissue. | Review the literature for the most effective administration routes in similar models. Consider local versus systemic administration. | |
| Animal Distress or Adverse Effects | Vehicle Toxicity: The vehicle, particularly the concentration of ethanol or other solvents, may be causing adverse reactions. | Minimize the concentration of any organic solvent in the final injection volume. Ensure the vehicle is sterile and pyrogen-free. Run a vehicle-only control group. |
| High Dosage: The administered dose might be in a toxic range. | Reduce the dosage and perform a dose-response study to find a balance between efficacy and safety. | |
| Difficulty in Dissolving the Compound | Poor Solubility: this compound is a lipid and may not readily dissolve in aqueous solutions. | Use a small amount of a biocompatible organic solvent like ethanol to first dissolve the compound before diluting it in saline. Vortexing or gentle warming may aid dissolution. |
Quantitative Data Summary
The following tables summarize dosages and effects of 17(R)-Resolvin D1 and its methyl ester from various in vivo studies.
Table 1: Effective Dosages of 17(R)-Resolvin D1 and Analogs in Murine Models
| Animal Model | Compound | Dosage | Administration Route | Key Effects |
| Murine Peritonitis | 17(R)-Resolvin D1 | 100 ng/mouse | Intravenous (i.v.) | Reduced total leukocytic infiltration[3] |
| Murine Peritonitis | 17(R)-Resolvin D1 | 10 ng/mouse | Intravenous (i.v.) | Reduced zymosan-initiated leukocyte infiltration by ~30%[2] |
| Ischemia-Reperfusion Lung Injury | 17(R/S)-methyl-RvD1 methyl ester | 100 ng/mouse | Intravenous (i.v.) | Lowered myeloperoxidase (MPO) levels in the lung[4] |
| LPS-Induced Keratitis | Resolvin D1 | 10, 100, 1000 ng/eye | Intrastromal | Reduced neutrophil infiltration and pro-inflammatory markers[5] |
| Collagen Antibody-Induced Arthritis | Resolvin D1 | 100, 500, 1000 ng/day | Intraperitoneal (i.p.) | Alleviated clinical score, paw inflammation, and bone destruction[1] |
| Bleomycin-Induced Pulmonary Fibrosis | 17(R)-Resolvin D1 | Not Specified | Intraperitoneal (i.p.) | Attenuated neutrophil infiltration and lung collagen content[6] |
| Pressure Overload-Induced Cardiac Hypertrophy | 17(R)-Resolvin D1 | 2 µg/kg | Intraperitoneal (i.p.) | Attenuated cardiac hypertrophy and fibrosis[7] |
| Sickle Cell-Related Cardiomyopathy | 17(R)-Resolvin D1 | 100 ng | Not Specified | Protected against hypoxia/reoxygenation-induced profibrotic pathway activation[8] |
Experimental Protocols
Murine Peritonitis Model
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal (i.p.) injection of an inflammatory agent such as zymosan (e.g., 1 mg/kg) or lipopolysaccharide (LPS).
-
Treatment Administration: this compound or vehicle is administered, typically via intravenous (i.v.) or i.p. injection, at a predetermined time point relative to the inflammatory insult (e.g., concurrently or shortly after).
-
Sample Collection: At a specified time post-injection (e.g., 4 or 24 hours), animals are euthanized, and the peritoneal cavity is washed with sterile saline to collect peritoneal lavage fluid.
-
Analysis: The collected fluid is analyzed for total and differential leukocyte counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations. Cytokine and chemokine levels can be measured by ELISA or multiplex assays.
Ischemia-Reperfusion Induced Lung Injury Model
-
Induction of Ischemia: Unilateral or bilateral hindlimb ischemia is induced by placing a tourniquet around the upper thigh.
-
Reperfusion: After a defined period of ischemia (e.g., 1 hour), the tourniquet is removed to allow reperfusion.
-
Treatment Administration: this compound or vehicle is administered intravenously at the time of reperfusion or shortly after.
-
Tissue Harvest: At a specific time after reperfusion (e.g., 2 hours), lung tissues are harvested.
-
Analysis: Lung tissue can be analyzed for neutrophil infiltration by measuring myeloperoxidase (MPO) activity. Histological analysis can also be performed to assess tissue damage and inflammation.
Visualizations
Caption: Workflow for a murine peritonitis model.
Caption: Signaling pathway of 17(R)-Resolvin D1.
References
- 1. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17(R)-resolvin D1 ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 17(R)-Resolvin D1 methyl ester during experiments
Welcome to the technical support center for 17(R)-Resolvin D1 methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -80°C in a solution of ethanol (B145695).[1] Under these conditions, it is stable for at least one year.[1]
Q2: What solvents should I use for this compound?
A2: The compound is typically supplied in ethanol. It is recommended to handle it in an ethanol solution. For experiments, further dilutions can be made into aqueous buffers or isotonic saline immediately before use. Solvents such as dimethylformamide (DMSO) or dimethyl formamide (B127407) can cause isomerization and degradation and should be avoided.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is susceptible to degradation in aqueous solutions. Therefore, aqueous solutions should be prepared immediately before use and any unused solution should be discarded.
Q4: What are the main factors that can cause degradation of this compound during experiments?
A4: The primary factors contributing to degradation are:
-
Temperature: Stability decreases significantly at temperatures above -80°C.
-
Solvent: Use of inappropriate solvents like DMSO can lead to degradation.
-
Aqueous Solutions: Prolonged existence in aqueous buffers leads to instability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause isomerization and degradation.
-
Light Exposure: As a light-sensitive compound, exposure to light should be minimized.
-
Enzymatic Degradation: While the 17(R) configuration is more resistant to rapid inactivation by eicosanoid oxidoreductases compared to its 17(S) epimer, enzymatic degradation can still occur in biological systems.[1][2][3] The methyl ester group is also susceptible to cleavage by intracellular esterases, which converts the prodrug into its active free acid form.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored at -80°C in ethanol. Aliquot the stock solution upon arrival to minimize freeze-thaw cycles. Protect from light. |
| Preparation of working solutions too far in advance of the experiment. | Prepare aqueous working solutions immediately before adding to your experimental system. Discard any unused aqueous solution. | |
| Use of inappropriate solvents for dilution. | Avoid using DMSO or dimethyl formamide. For final dilutions into aqueous media, ensure the concentration of the organic solvent is minimal to avoid physiological effects. | |
| Variability between experimental replicates. | Inconsistent timing between the preparation of the working solution and its use. | Standardize the time between preparing the aqueous dilution and adding it to your cells or tissues for all replicates. |
| Exposure of the compound to light during experimental setup. | Work in a subdued light environment or use amber-colored tubes when handling the compound and its solutions. | |
| Loss of activity after a few experiments from the same stock. | Repeated freeze-thaw cycles of the main stock solution. | Upon receiving the product, create single-use aliquots of the ethanol stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Stability Data
While specific half-life data for this compound in various experimental conditions is not extensively published, the following table summarizes the known stability information. Researchers should be aware that resolvins are known to be rapidly degraded in vivo, which is why more stable synthetic analogs have been developed for some applications.[5]
| Condition | Solvent | Temperature | Stability | Notes |
| Long-term Storage | Ethanol | -80°C | ≥ 1 year[1] | Recommended storage condition. |
| Short-term Storage | Ethanol | -20°C | Not recommended | For optimal stability, -80°C is required. |
| Working Solution | Aqueous Buffer (e.g., PBS) | 4°C or 37°C | Unstable | Prepare immediately before use and discard excess. |
| Freeze-Thaw Cycles | Ethanol | -80°C to Room Temp | Prone to degradation | Aliquoting is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for Cell Culture Experiments
This protocol provides a step-by-step guide for preparing solutions of this compound for treating cells in culture.
Materials:
-
This compound in ethanol (as supplied)
-
Anhydrous ethanol
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution:
-
Briefly centrifuge the vial of this compound in ethanol to ensure the solution is at the bottom.
-
Thaw the vial on ice, protected from light.
-
-
Preparation of Aliquots (Recommended):
-
To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
-
In a subdued light environment, dilute the original stock to a convenient concentration (e.g., 10 µg/mL) with anhydrous ethanol.
-
Dispense small volumes (e.g., 5-10 µL) into sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of the Working Solution (Prepare Immediately Before Use):
-
Thaw a single-use aliquot on ice.
-
Dilute the ethanolic stock solution into sterile PBS or cell culture medium to the final desired concentration (e.g., 1-100 nM). Ensure the final concentration of ethanol in the cell culture is minimal (typically <0.1%) to avoid solvent-induced effects.
-
Gently vortex or pipette to mix.
-
-
Application to Cells:
-
Immediately add the freshly prepared working solution to your cell culture.
-
Gently swirl the plate or dish to ensure even distribution.
-
Protocol 2: In Vitro Macrophage Treatment
This protocol describes a general procedure for treating macrophages with this compound to assess its anti-inflammatory effects.
Procedure:
-
Cell Plating:
-
Plate macrophages (e.g., primary human monocyte-derived macrophages or a cell line like THP-1) at the desired density in a multi-well plate and allow them to adhere overnight.
-
-
Preparation of this compound Working Solution:
-
Pre-treatment:
-
Remove the old medium from the macrophages and replace it with the medium containing the this compound.
-
Pre-incubate the cells for a specific period (e.g., 15 minutes to 2 hours) at 37°C in a CO2 incubator.[8]
-
-
Inflammatory Challenge:
-
After the pre-incubation period, add the inflammatory stimulus (e.g., LPS, TNF-α) to the wells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired time period to assess the effects of this compound on the inflammatory response.
-
Collect supernatants for cytokine analysis (e.g., ELISA) or lyse the cells for gene expression or protein analysis (e.g., qPCR, Western blot).
-
Visualizations
Signaling Pathways
17(R)-Resolvin D1 exerts its pro-resolving and anti-inflammatory effects primarily through two G protein-coupled receptors: ALX/FPR2 and GPR32.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: Workflow for in vitro macrophage treatment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 4. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 5. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic 17(R)-Resolvin D1 Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-ME). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to ensure the integrity and successful application of this specialized pro-resolving mediator in your experiments.
Quality Control Specifications
Ensuring the quality of synthetic 17(R)-RvD1-ME is paramount for reproducible and reliable experimental outcomes. The following table summarizes the key specifications for this compound.
| Parameter | Specification | Typical Analytical Method |
| Chemical Identity | Conforms to the structure of 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid, methyl ester | ¹H-NMR, LC-MS/MS |
| Purity | ≥95%[1] | RP-HPLC |
| Molecular Formula | C₂₃H₃₄O₅[2] | Mass Spectrometry |
| Molecular Weight | 390.5 g/mol [2] | Mass Spectrometry |
| UV/Vis Spectrum | λmax: 302 nm in ethanol[1][2] | UV-Vis Spectroscopy |
| Appearance | A solution in ethanol[1][2] | Visual Inspection |
| Storage | -80°C[3] | - |
| Stability | ≥ 1 year at -80°C in ethanol[3] | RP-HPLC |
Experimental Protocols
Detailed methodologies for the quality control analysis of 17(R)-RvD1-ME are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is used to determine the purity of the compound.
-
Workflow for RP-HPLC Purity Assessment
References
troubleshooting inconsistent results with 17(R)-Resolvin D1 methyl ester
Welcome to the technical support center for 17(R)-Resolvin D1 methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Resolvin D1?
A1: 17(R)-Resolvin D1 (17(R)-RvD1) is the aspirin-triggered epimer of Resolvin D1 (RvD1). Both are potent specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA) that actively regulate the resolution of inflammation. The key difference lies in the stereochemistry at the 17th carbon position. The 17(R) configuration of aspirin-triggered RvD1 confers greater resistance to rapid enzymatic inactivation by eicosanoid oxidoreductases compared to the 17(S) configuration of RvD1.[1][2][3] The methyl ester form is a more lipophilic prodrug that can be cleaved by intracellular esterases to release the active free acid.[3][4]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. It is supplied as a solution in ethanol (B145695) and should be stored at -80°C.[3] Under these conditions, it is stable for at least one year.[3][5] Avoid repeated freeze-thaw cycles, as this can lead to isomerization and degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers.[3] For experiments requiring an aqueous solution, it is recommended to first dilute the ethanolic stock solution in the aqueous buffer of choice shortly before use. Do not store aqueous solutions for more than one day.[3]
Q4: What are the known receptors and signaling pathways for 17(R)-Resolvin D1?
A4: 17(R)-Resolvin D1, after conversion to its active free acid form, exerts its effects by binding to G protein-coupled receptors (GPCRs). The two primary receptors identified are GPR32 and ALX/FPR2.[6][7][8][9][10] Activation of these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation. This includes the modulation of intracellular calcium levels, phosphorylation of kinases like Erk1/2 and Akt, and the regulation of transcription factors such as NF-κB.[11][12]
Troubleshooting Guides
Inconsistent Results in Cell Culture Experiments
Problem: High variability or lack of expected effect of this compound in in vitro assays.
Possible Causes and Solutions:
-
Improper Solvent Handling:
-
Issue: The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium may be too high, leading to cellular stress or toxicity that masks the effect of the resolvin.
-
Solution: Always calculate the final solvent concentration in your working solution. It is recommended to keep the final ethanol concentration well below 0.1% in the cell culture medium. Prepare intermediate dilutions in a suitable solvent before adding to the final culture medium to minimize the volume of organic solvent introduced.
-
-
Degradation of the Compound:
-
Issue: this compound can degrade if not handled properly. Repeated freeze-thaw cycles of the stock solution or prolonged storage of diluted aqueous solutions can lead to a loss of activity.
-
Solution: Aliquot the stock solution upon receipt and store at -80°C. For each experiment, thaw a fresh aliquot. Prepare working solutions in aqueous buffers or cell culture media immediately before use and do not store them.
-
-
Cellular Health and Receptor Expression:
-
Issue: The responsiveness of cells to 17(R)-Resolvin D1 depends on the expression levels of its receptors, GPR32 and ALX/FPR2, which can vary with cell type, passage number, and culture conditions.
-
Solution: Ensure that your cells are healthy and within a low passage number. You can verify the expression of GPR32 and ALX/FPR2 in your cell line using techniques like RT-qPCR or western blotting.
-
Variability in Animal Studies
Problem: Inconsistent or weaker than expected anti-inflammatory effects in in vivo models.
Possible Causes and Solutions:
-
Suboptimal Dosing and Administration:
-
Issue: The dose, timing of administration, and route of delivery are critical for observing the in vivo effects of this compound.
-
Solution: Refer to established protocols for your specific animal model. For example, in a murine zymosan-induced peritonitis model, doses around 100 ng per mouse administered intraperitoneally have been shown to be effective.[3] The timing of administration relative to the inflammatory stimulus is also crucial and should be optimized for your experimental design.
-
-
Instability in Vehicle Formulation:
-
Issue: The choice of vehicle for in vivo administration can impact the stability and bioavailability of the compound.
-
Solution: A common vehicle for intraperitoneal or intravenous injection is sterile saline containing a small percentage of ethanol (e.g., 0.1%) to ensure solubility.[13] Prepare the dosing solution fresh for each experiment and administer it promptly.
-
-
Metabolic Inactivation:
-
Issue: While 17(R)-RvD1 is more resistant to enzymatic degradation than 17(S)-RvD1, it can still be metabolized in vivo.[3]
-
Solution: Consider the pharmacokinetic profile of the compound when designing your study. For longer-term studies, more stable analogs of Resolvin D1 have been developed and may be more suitable.[13]
-
Experimental Protocols
Preparation of a 1 µM Working Solution for Cell Culture
This protocol describes the preparation of a 1 µM working solution from a stock solution of 100 µg/mL in ethanol.
Materials:
-
This compound stock solution (100 µg/mL in ethanol)
-
Ethanol (absolute, sterile)
-
Sterile cell culture medium or PBS
Procedure:
-
Calculate the molar concentration of the stock solution:
-
The molecular weight of this compound is 390.5 g/mol .[3]
-
Stock concentration = 100 µg/mL = 0.1 g/L
-
Molar concentration = (0.1 g/L) / (390.5 g/mol ) = 2.56 x 10⁻⁴ M = 256 µM
-
-
Prepare an intermediate dilution (e.g., 100 µM):
-
To minimize the amount of ethanol in the final working solution, prepare an intermediate dilution.
-
Dilute the 256 µM stock solution 1:2.56 in sterile ethanol to obtain a 100 µM intermediate stock. (e.g., add 10 µL of the 256 µM stock to 15.6 µL of ethanol).
-
-
Prepare the final 1 µM working solution:
-
Dilute the 100 µM intermediate stock 1:100 in your desired sterile aqueous buffer (e.g., cell culture medium or PBS).
-
For example, add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium.
-
The final ethanol concentration in this working solution will be approximately 0.1%.
-
Note: Always prepare the final aqueous working solution fresh before each experiment.
Zymosan-Induced Peritonitis in Mice
This protocol provides a general framework for inducing peritonitis in mice and administering this compound.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle (e.g., sterile saline with 0.1% ethanol)
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the suspension thoroughly immediately before injection to ensure a uniform distribution of particles.
-
-
Induction of Peritonitis:
-
Administer 1 mg of Zymosan A per mouse via intraperitoneal (i.p.) injection.[14] The injection volume will depend on the concentration of your zymosan suspension.
-
-
Preparation and Administration of this compound:
-
Prepare a dosing solution of this compound in the chosen vehicle. A typical dose is 100 ng per mouse.[3]
-
The timing of administration can be varied depending on the experimental question (e.g., 30 minutes prior to zymosan injection, or at the same time as zymosan injection).[15]
-
Administer the resolvin solution via i.p. injection in a volume of approximately 100-200 µL.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after zymosan injection (e.g., 4, 12, or 24 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of sterile PBS or saline into the peritoneal cavity.
-
Analyze the lavage fluid for leukocyte infiltration (e.g., by cell counting and differential analysis) and cytokine levels (e.g., by ELISA).[14][15]
-
Quantitative Data Summary
Table 1: Potency of Resolvin D1 and its Analogs
| Compound | Assay | EC₅₀ | Reference |
| 17(R)-Resolvin D1 | Human PMN Transendothelial Migration | ~30 nM | [1][2][3] |
| Resolvin D1 | Human PMN Transendothelial Migration | ~30 nM | [1][2] |
Visualizations
Signaling Pathways
The pro-resolving effects of 17(R)-Resolvin D1 are mediated through the activation of two G protein-coupled receptors: GPR32 and ALX/FPR2.
References
- 1. rawdatalibrary.net [rawdatalibrary.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. meliordiscovery.com [meliordiscovery.com]
long-term storage conditions for 17(R)-Resolvin D1 methyl ester
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of 17(R)-Resolvin D1 methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -80°C.[1][2][3][4] It is typically supplied as a solution in an organic solvent, such as ethanol (B145695). Under these conditions, the product is stable for at least one year.[1][2]
Q2: How should I handle the product upon receiving it?
A2: The product is shipped on dry ice to maintain its stability.[1] Upon receipt, it should be immediately stored at -80°C.
Q3: Can I store this compound in a solvent other than ethanol?
A3: Yes, the solvent can be changed. To do so, evaporate the ethanol under a gentle stream of nitrogen and immediately dissolve the compound in the solvent of choice.[2][5] However, it is recommended to store and handle the product in the provided ethanol solution.[5]
Q4: Is this compound sensitive to light or freeze-thaw cycles?
A4: Yes, resolvins are known to be light-sensitive.[5] They can also isomerize and degrade under freeze-thaw conditions.[5][6] It is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: How do I prepare an aqueous solution for my experiments?
A5: To prepare an aqueous solution, the organic solvent can be evaporated, and the neat oil can be dissolved directly in an aqueous buffer.[5][6] For maximum solubility in aqueous buffers, it is recommended to dilute the ethanolic solution with the aqueous buffer of choice.[2] The solubility in PBS (pH 7.2) is approximately 0.05 mg/ml.[2] Aqueous solutions should be prepared fresh and used the same day, as they are not recommended for storage for more than one day.[2][6]
Q6: What is the purpose of the methyl ester form?
A6: The methyl ester form may act as a lipophilic prodrug.[3] The methyl ester group is susceptible to cleavage by intracellular esterases, which then releases the active free acid form of the resolvin.[1][3] This can alter its distribution and pharmacokinetic properties.[1][3]
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Stability | Source(s) |
| Storage Temperature | -80°C | ≥ 1 year | [1][2][4] |
| Supplied Form | Solution in ethanol | ≥ 1 year | [2] |
| Aqueous Solution Storage | Not Recommended | Discard after one day | [2][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C23H34O5 | [2] |
| Formula Weight | 390.5 g/mol | [2] |
| Purity | ≥95% | [2] |
| UV/Vis Maximum | λmax: 302 nm | [2] |
| Solubility in PBS (pH 7.2) | ~0.05 mg/ml | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results | Improper Storage: Storage at temperatures above -80°C or exposure to light. | Always store at -80°C in a dark container. Aliquot upon arrival to minimize handling of the stock solution. |
| Repeated Freeze-Thaw Cycles: Compound degradation due to multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials immediately after receiving it to avoid repeated freezing and thawing. | |
| Instability in Aqueous Solutions: Degradation of the compound in aqueous buffers over time. | Prepare aqueous solutions fresh for each experiment and use them on the same day. Do not store aqueous solutions.[2][6] | |
| Solvent Effects: Residual organic solvent in the final experimental concentration may have physiological effects. | When preparing dilutions, ensure the final concentration of the organic solvent is insignificant and does not affect the experimental outcome. Run a vehicle control with the same final solvent concentration. | |
| Precipitation in aqueous buffer | Low Solubility: The compound has limited solubility in aqueous solutions. | For maximum solubility, dilute the ethanolic solution directly with the aqueous buffer of choice rather than completely evaporating the ethanol first.[2] Gentle vortexing or sonication may aid dissolution, but be cautious as excessive energy can degrade the compound. |
| Inaccurate quantification | Degradation During Sample Preparation: The compound may degrade during extraction or preparation for analysis (e.g., mass spectrometry). | Use optimized and validated sample preparation protocols for lipid mediators. Minimize sample handling time and keep samples on ice whenever possible. |
| Unexpected experimental outcomes | Prodrug Activation: The methyl ester may not be efficiently cleaved to the active free acid in the experimental system. | Consider using the free acid form of Resolvin D1 if direct and immediate activity is required and esterase activity is low or absent in your system. |
| Receptor Expression: The target cells may not express the appropriate resolvin receptors (e.g., ALX/FPR2, GPR32). | Verify the expression of resolvin receptors on your target cells using techniques like qPCR, western blot, or flow cytometry. |
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from studies demonstrating the pro-phagocytic actions of resolvins.
-
Cell Preparation:
-
Isolate primary macrophages (e.g., murine bone marrow-derived macrophages or human monocyte-derived macrophages) and culture them in appropriate media.
-
Plate macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare fresh dilutions of this compound in the cell culture medium. A typical concentration range to test is 1-100 nM.
-
Pre-treat the macrophages with the resolvin dilutions or vehicle control for 15-30 minutes at 37°C.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., pHrodo E. coli BioParticles or FITC-labeled zymosan) to the wells.
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Wash the cells to remove non-ingested particles.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates an increase in phagocytosis.
-
Experimental Workflow: Macrophage Phagocytosis Assay
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Detection of 17(R)-Resolvin D1 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS-based analysis of 17(R)-Resolvin D1 and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of 17(R)-Resolvin D1 and its metabolites in biological samples?
A1: Due to their instability, proper sample handling is crucial. Samples should be collected with an anticoagulant like EDTA and immediately placed on ice. It is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended sample preparation method for extracting 17(R)-Resolvin D1 from plasma or serum?
A2: Solid-phase extraction (SPE) is the most common and effective method for extracting resolvins from biological fluids.[1][2] A C18-based sorbent is typically used. The general workflow involves protein precipitation with a cold organic solvent (e.g., methanol), followed by SPE to clean up and concentrate the sample.[1][3]
Q3: Which ionization mode is best suited for the detection of 17(R)-Resolvin D1 and its metabolites?
A3: Negative ion mode electrospray ionization (ESI-) is the preferred method for detecting resolvins and their metabolites. This is because the carboxylic acid group on these molecules is readily deprotonated, forming a [M-H]⁻ ion.
Q4: What are the major metabolites of 17(R)-Resolvin D1, and are they biologically active?
A4: The primary metabolites of 17(R)-Resolvin D1 are formed through oxidation by eicosanoid oxidoreductases. The main products are 8-oxo-17(R)-Resolvin D1 and 17-oxo-Resolvin D1.[4][5] These metabolites generally show significantly reduced or no biological activity compared to the parent compound.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 17(R)-Resolvin D1.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples were consistently kept on ice during processing and that antioxidants were used. Verify proper long-term storage conditions (-80°C).[1] |
| Inefficient Extraction | Optimize the SPE protocol. Ensure the pH of the sample is adjusted to ~3.5 before loading onto the C18 cartridge to ensure proper retention.[3] Evaluate different SPE sorbents (e.g., C18, PGC) for optimal recovery from your specific matrix.[6] |
| Ion Suppression | Infuse a standard solution of 17(R)-Resolvin D1 post-column while injecting an extracted blank sample to assess ion suppression. If suppression is observed, improve the sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering matrix components, or consider a different ionization source if available.[7] |
| Suboptimal MS Parameters | Optimize MS parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for each analyte and metabolite. Use a standard solution to perform these optimizations. |
| Poor Chromatography | Broad or tailing peaks can decrease signal-to-noise. Ensure the analytical column is not degraded. Check for leaks in the LC system. The mobile phase composition should be optimized; for example, the use of a small amount of formic or acetic acid can improve peak shape.[7] |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. The addition of a small percentage of a weak acid is often beneficial. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column according to the manufacturer's instructions or replace it. |
| Injector Issues | Inspect the injector for blockages or leaks. Ensure the correct sample loop is being used. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them. |
| Contaminated Ion Source | Clean the ion source, including the capillary and cone, according to the manufacturer's protocol.[7] |
| Carryover from Previous Injections | Implement a rigorous needle and injection port washing procedure between samples. Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the LC-MS/MS analysis of 17(R)-Resolvin D1 and related compounds.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Analyte | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Resolvins | Biological Fluids | >85-95% | [1] |
| Liquid-Liquid Extraction followed by µ-SPE | Resolvins | Human Keratinocyte Lysates | 42-64% | [2] |
| Solid-Phase Extraction (PGC) | CMP-derived peptides | Intestinal Digesta | Higher than C18 | [6] |
Table 2: LC-MS/MS Method Performance for Resolvins
| Analyte | Matrix | LOD | LOQ | Reference |
| 17(R)-Resolvin D1 | Human Plasma | 3 pg on-column | 6 pg on-column | [8] |
| Resolvin D1 | Human Plasma | 3 pg on-column | 6 pg on-column | [8] |
| Resolvin D2 | Human Plasma | 3 pg on-column | 6 pg on-column | [8] |
| Various Lipid Mediators | Plasma | 0.01 - 17.65 ng/mL | 0.03 - 58.84 ng/mL | [9] |
Table 3: MRM Transitions for 17(R)-Resolvin D1 and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 17(R)-Resolvin D1 | 375.2 | 141.1, 215.1 | [4][10] |
| 17-oxo-Resolvin D1 | 373.2 | 139.1, 215.1 | [5] |
| 8-oxo-Resolvin D1 | 373.2 | 115.1, 141.1 | [4] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of 17(R)-Resolvin D1 from Plasma
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators from biological fluids.[1][3]
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma in a glass tube, add 2 volumes of cold methanol (B129727) containing an appropriate internal standard (e.g., d5-RvD2).
-
Vortex for 30 seconds and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (C18):
-
Conditioning: Condition a C18 SPE cartridge (100 mg) with 5 mL of methanol followed by 5 mL of water. Do not allow the sorbent to dry.[3]
-
Sample Loading: Dilute the supernatant with water to a final methanol concentration of <15%. Adjust the pH to approximately 3.5 with dilute formic acid. Load the sample onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.[3]
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Then, wash with 5 mL of hexane (B92381) to remove non-polar lipids.[3]
-
Elution: Elute the resolvins with 5 mL of methyl formate (B1220265) into a clean collection tube.[3]
3. Final Sample Preparation:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.[3]
Visualizations
Signaling Pathways
The biological effects of 17(R)-Resolvin D1 are primarily mediated through two G-protein coupled receptors: ALX/FPR2 and GPR32.[11][12][13][14][15] Activation of these receptors initiates downstream signaling cascades that lead to the resolution of inflammation.
Caption: 17(R)-Resolvin D1 signaling through ALX/FPR2 and GPR32 receptors.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 17(R)-Resolvin D1 from biological samples.
Caption: General workflow for 17(R)-Resolvin D1 analysis.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 12. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
selecting appropriate vehicle for 17(R)-Resolvin D1 methyl ester administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration of 17(R)-Resolvin D1 methyl ester in experimental settings. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during its formulation and use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound with good solubility in organic solvents. For research purposes, it is commonly dissolved in ethanol (B145695) or dimethylformamide (DMF) to create a stock solution. It has very poor solubility in aqueous solutions like phosphate-buffered saline (PBS) alone.
Q2: How should I prepare this compound for in vivo administration (e.g., intravenous or intraperitoneal injection)?
A2: A co-solvent method is the standard approach. First, prepare a concentrated stock solution in a biocompatible organic solvent like ethanol. This stock solution is then further diluted with a sterile aqueous vehicle, such as saline (0.9% NaCl) or PBS, to the final desired concentration just before administration. It is crucial to add the aqueous vehicle to the ethanol stock solution slowly while vortexing to minimize precipitation.
Q3: What is the maximum concentration of ethanol that can be safely administered to mice?
A3: The maximum tolerated dose of ethanol depends on the route of administration. For intravenous (IV) injections in mice, it is recommended to keep the final ethanol concentration at 5% or lower in the total injection volume.[1][2] For intraperitoneal (IP) injections, higher concentrations may be tolerated, but it is best practice to keep the ethanol concentration as low as possible to avoid irritation and non-specific effects.
Q4: My solution of this compound turned cloudy after adding saline/PBS. What should I do?
A4: Cloudiness or precipitation indicates that the compound is coming out of solution. This can happen if the final concentration of the organic co-solvent is too low to maintain solubility. To troubleshoot this, you can try the following:
-
Increase the proportion of the organic co-solvent: However, be mindful of the maximum tolerated concentrations for your specific administration route.
-
Prepare a more dilute final solution: This may require a larger injection volume, so consider the limits for your animal model.
-
Use a different formulation strategy: For some applications, lipid-based formulations like emulsions or liposomes might be more suitable for lipophilic drugs.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[3]
Q5: Why use the methyl ester form of 17(R)-Resolvin D1 instead of the free acid?
A5: The methyl ester form is more lipophilic, which can enhance its absorption and alter its pharmacokinetic profile. It is considered a prodrug, as the methyl ester group can be cleaved by intracellular esterases to release the active free acid form of 17(R)-Resolvin D1. The aspirin-triggered form (17(R)-RvD1) is also more resistant to metabolic inactivation compared to Resolvin D1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The aqueous vehicle was added too quickly, or the final co-solvent concentration is too low. | Add the aqueous vehicle dropwise to the ethanol stock while continuously vortexing. If precipitation persists, consider increasing the initial stock concentration to reduce the required dilution factor or explore alternative formulation strategies. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate dosing. Degradation of the compound. | Always ensure your final solution is clear before administration. Prepare fresh dilutions for each experiment, as the stability of resolvins in aqueous solutions can be limited. Store stock solutions at -80°C and protect from light. |
| Adverse reaction in animals | The concentration of the organic co-solvent (e.g., ethanol) may be too high, causing local irritation or systemic toxicity. | Ensure the final concentration of the co-solvent is within the recommended safe limits for the chosen route of administration. Perform a vehicle-only control group to assess any effects of the vehicle itself. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | 50 mg/mL |
| Dimethylformamide (DMF) | 50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.05 mg/mL |
Data sourced from publicly available product information sheets.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection in Mice
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a 1 mg/mL stock solution. Store this stock solution at -80°C.
-
Calculate Required Volumes: Determine the final dose and injection volume for your experiment. For example, for a 10 µg dose in a 100 µL injection volume, you will need 10 µL of the 1 mg/mL stock solution.
-
Dilution: a. In a sterile microcentrifuge tube, add the required volume of the ethanol stock solution (e.g., 10 µL). b. While vortexing the tube gently, slowly add the required volume of sterile saline (0.9% NaCl) to reach the final injection volume (e.g., 90 µL). The final ethanol concentration in this example would be 10%. For IV injections, a final ethanol concentration of 5% or less is recommended, so adjust the stock concentration and dilution accordingly.
-
Administration: Inspect the solution to ensure it is clear and free of precipitation. Administer the solution immediately after preparation.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
-
Prepare Stock Solution: Follow step 1 from the IV protocol to prepare a 1 mg/mL stock solution in ethanol.
-
Calculate Required Volumes: Determine the final dose and injection volume. For IP injections, a larger volume is generally well-tolerated (e.g., 200 µL).
-
Dilution: a. In a sterile microcentrifuge tube, add the required volume of the ethanol stock solution. b. While vortexing, slowly add sterile saline or PBS to reach the final injection volume.
-
Administration: Ensure the solution is clear and administer promptly.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of Resolvin D1 and a suggested workflow for vehicle selection.
Caption: Resolvin D1 signaling through GPR32 and ALX/FPR2 receptors.
Caption: Workflow for selecting and preparing a vehicle for administration.
References
minimizing off-target effects of 17(R)-Resolvin D1 methyl ester
Welcome to the technical support center for 17(R)-Resolvin D1 methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the methyl ester form of 17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1). It is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Its primary targets are two G-protein coupled receptors (GPCRs):
-
ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2)[1]
-
GPR32 (G-protein Coupled Receptor 32)[1]
The methyl ester form may act as a lipophilic prodrug, which can alter its distribution and pharmacokinetic properties. Intracellular esterases can cleave the methyl ester to release the active free acid, 17(R)-Resolvin D1[2].
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from several factors, including:
-
Receptor Promiscuity: The primary receptors for RvD1, ALX/FPR2 and GPR32, can also be activated by other lipid mediators, such as Lipoxin A4 (LXA4), RvD3, and RvD5[3]. This can lead to complex signaling cross-talk.
-
Interaction with other Receptors: At higher concentrations, there is a possibility of interaction with other related lipid mediator receptors or ion channels. For instance, Resolvin D1 has been shown to inhibit the activities of TRPA1, TRPV3, and TRPV4 channels at nanomolar and micromolar concentrations[4].
-
Non-specific Cellular Effects: As with many lipid-based molecules, high concentrations may lead to non-specific effects on cell membranes or intracellular signaling pathways unrelated to its primary receptors.
Q3: How can I be sure the observed effects in my experiment are due to on-target activity?
A3: To confirm on-target activity, a combination of control experiments is essential. These include:
-
Use of Receptor Antagonists: Employing specific antagonists for ALX/FPR2 (e.g., WRW4) can help determine if the observed effects are mediated through this receptor[5].
-
Genetic Knockdown/Knockout: Using siRNA or shRNA to knock down the expression of ALX/FPR2 or GPR32 in your cellular model is a powerful tool. If the effect of this compound is diminished or abolished in the knockdown cells, it strongly suggests on-target activity[4][6].
-
Dose-Response Studies: A well-defined sigmoidal dose-response curve that aligns with the known potency of the compound at its target receptors is indicative of a specific interaction. Off-target effects often occur at much higher concentrations.
-
Use of Structurally Related but Inactive Analogs: If available, using a structurally similar but biologically inactive analog as a negative control can help differentiate specific from non-specific effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Response to this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound is a lipid that can be prone to degradation. Ensure it is stored correctly at -80°C and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Low Receptor Expression | The target cells may have low or no expression of ALX/FPR2 or GPR32. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations typically range from picomolar to nanomolar. |
| Cell Culture Conditions | High cell passage number can lead to changes in receptor expression and signaling. Use cells with a low passage number and ensure consistent culture conditions. Check for mycoplasma contamination. |
| Assay Interference | The compound may interfere with the assay readout. Run appropriate controls, such as incubating the compound with assay reagents in a cell-free system. |
Problem 2: Suspected Off-Target Effects
| Observation | Troubleshooting Step |
| Effect observed only at high concentrations | This is a strong indicator of off-target effects. Redefine the working concentration based on a careful dose-response curve, focusing on the lower, more specific range. |
| Effect not blocked by ALX/FPR2 or GPR32 antagonists | This suggests the involvement of other receptors. Consider screening for activity against a panel of related lipid mediator receptors. |
| Unexpected phenotypic changes | Use orthogonal approaches to confirm the phenotype. For example, if you observe changes in a particular signaling pathway, use a known inhibitor of that pathway to see if it phenocopies the effect of this compound. |
| Inconsistent results with different batches | Ensure the purity and integrity of each batch of the compound. Impurities could be responsible for off-target activities. |
Data Presentation
Table 1: Receptor Binding and Potency of Resolvin D1 and its Analogs
| Compound | Receptor | Assay Type | Value | Reference |
| [³H]-Resolvin D1 | Human Leukocytes | Radioligand Binding | Kd = 0.17 ± 0.06 nM | [7] |
| Resolvin D1 | ALX/FPR2 | β-arrestin Assay | EC₅₀ ~ low nM range | [1] |
| AT-Resolvin D1 | ALX/FPR2 | β-arrestin Assay | EC₅₀ ~ nM range | [1] |
| Resolvin D1 | GPR32 | β-arrestin Assay | EC₅₀ ~ low nM range | [1] |
| AT-Resolvin D1 | GPR32 | β-arrestin Assay | EC₅₀ ~ nM range | [1] |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | GPR32 | Impedance Sensing | Active at 10-1000 nM | [8] |
Table 2: In Vitro Efficacy of 17(R)-Resolvin D1 (AT-RvD1)
| Effect | Cell Type/Model | Value | Reference |
| Inhibition of transendothelial migration | Human Neutrophils | EC₅₀ ~ 30 nM | [9] |
| Inhibition of TRPV3 | - | IC₅₀ = 398 nM | [10] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay to Assess Receptor Activation
This assay measures the recruitment of β-arrestin to an activated GPCR, a hallmark of receptor activation.
Materials:
-
Cells stably expressing ALX/FPR2 or GPR32 and a β-arrestin fusion protein (e.g., PathHunter® cells).
-
This compound.
-
Assay buffer.
-
Detection reagents.
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells in the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the diluted compound to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transiently or stably expressing ALX/FPR2 or GPR32).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
This compound.
-
Black, clear-bottom 96-well microplates.
Procedure:
-
Cell Plating: Seed cells in the microplate and grow to a confluent monolayer.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare dilutions of this compound in assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then inject the compound and continue to measure the fluorescence signal over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for validating on-target effects.
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Resolvins suppress tumor growth and enhance cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
issues with commercial sources of 17(R)-Resolvin D1 methyl ester
Welcome to the technical support center for 17(R)-Resolvin D1 methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent pro-resolving mediator in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is an epimer of Resolvin D1 (RvD1). The methyl ester form is a more stable prodrug, which may offer altered distribution and pharmacokinetic properties.[1] Intracellular esterases can cleave the methyl ester to release the active free acid.[1] It is used in research to study the resolution of inflammation, a process critical in various diseases. A key advantage of the 17(R) epimer is its increased resistance to rapid enzymatic inactivation by eicosanoid oxidoreductases compared to the 17(S) form (RvD1), giving it a longer biological half-life.[2]
Q2: How should I store and handle the this compound solution?
A2: Proper storage and handling are critical to maintaining the compound's activity. Commercial sources typically provide it as a solution in an organic solvent like ethanol (B145695).
| Parameter | Recommendation | Rationale |
| Storage Temp. | -80°C | To prevent degradation and maintain stability for up to a year. |
| Solvent | Provided in Ethanol | The compound is lipophilic and stable in organic solvents. |
| Aliquoting | Recommended | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Light Exposure | Minimize | Polyunsaturated lipids can be sensitive to photo-oxidation. |
| Oxygen Exposure | Minimize | Store under an inert gas like argon or nitrogen if possible. |
Q3: My compound shows low or no activity in my cell-based assay. What are the possible causes?
A3: This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Key areas to investigate include compound integrity, dilution and dosage, and the experimental system itself.
Q4: I'm observing inconsistent results between experiments. Could this be due to batch-to-batch variability?
A4: While reputable suppliers strive for consistency, batch-to-batch variability in terms of purity and concentration can be a concern with complex synthetic lipids. It is crucial to obtain a certificate of analysis (CofA) for each new lot. If you suspect variability, consider performing a dose-response curve with each new batch to verify its potency relative to previous batches.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues encountered during experiments with this compound.
Issue 1: Reduced or No Biological Activity
Your in vitro or in vivo experiment shows a weaker than expected, or no, response to the compound.
Issue 2: Solubility and Compound Precipitation
You notice cloudiness or precipitation when diluting the stock solution into your aqueous cell culture media or buffer.
Cause: this compound is highly lipophilic. When the ethanol stock is added to an aqueous solution too quickly or at too high a concentration, it can precipitate out of solution, drastically reducing its effective concentration.
Solution:
-
Stepwise Dilution: Do not add the ethanol stock directly to your final large volume of media. First, make an intermediate dilution in a solvent like DMSO or a small volume of protein-containing solution (e.g., media with FBS) before adding to the final aqueous buffer.
-
Vortexing: When making dilutions, vortex the solution gently but thoroughly between each step to ensure proper mixing.
-
Final Ethanol Concentration: Ensure the final concentration of ethanol in your assay is low (typically <0.1%) to avoid solvent effects on your cells.
Experimental Protocols
Protocol 1: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting an ethanol stock of this compound for in vitro experiments.
-
Thaw Stock: Thaw a single-use aliquot of the this compound (e.g., 100 µg/mL in ethanol) on ice, protected from light.
-
Prepare Intermediate Stock: Prepare a 1000X intermediate stock solution. For example, to make a 10 µM stock for a final assay concentration of 10 nM, dilute the primary stock in sterile, serum-free culture medium or PBS.
-
Calculation Example: If the stock is 100 µg/mL (Formula Weight: 390.5 g/mol ), the molarity is ~256 µM. To get a 10 µM intermediate stock, you would dilute it ~25.6-fold.
-
-
Final Dilution: Immediately before adding to cells, dilute the intermediate stock into the final volume of complete cell culture medium. Add the diluted compound dropwise to the medium while gently swirling to prevent precipitation.
-
Application: Remove the old medium from your cells and replace it with the medium containing the final concentration of this compound.
Protocol 2: Validating Activity in a Macrophage Anti-inflammatory Assay
This protocol describes a method to test the bioactivity of your compound by measuring its ability to suppress LPS-induced TNF-α production in macrophages.
-
Cell Plating: Plate RAW 264.7 macrophages or primary macrophages in a 24-well plate at a density that will result in an 80-90% confluent monolayer (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight.
-
Pre-treatment: Prepare working solutions of this compound (e.g., 1 nM, 10 nM, 100 nM) in complete culture medium. The final ethanol concentration should be <0.1%. Include a vehicle control (medium with the same final ethanol concentration).
-
Remove the medium from the cells and add the prepared solutions. Incubate for 2 hours at 37°C, 5% CO2.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL (do not add to negative control wells).
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.
-
Analysis: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Expected Outcome: Active this compound should cause a dose-dependent reduction in LPS-induced TNF-α secretion compared to the vehicle control.
Signaling Pathway Visualization
17(R)-Resolvin D1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2, which initiates downstream signaling cascades that dampen inflammatory responses.
References
- 1. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
17(R)-Resolvin D1 methyl ester vs native Resolvin D1 efficacy
An Objective Comparison of 17(R)-Resolvin D1 Methyl Ester and Native Resolvin D1 Efficacy
Introduction
The resolution of inflammation is a critical active process orchestrated by specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes the resolvins. Resolvin D1 (RvD1), an endogenous metabolite of docosahexaenoic acid (DHA), is a potent SPM that limits neutrophil infiltration and enhances the clearance of cellular debris. Aspirin can trigger the biosynthesis of an epimeric form, 17(R)-Resolvin D1 (AT-RvD1), which exhibits similar pro-resolving actions.[1][2] To enhance stability and bioavailability, synthetic analogs have been developed, including the methyl ester forms. This guide provides a detailed comparison of the efficacy of this compound and its native counterpart, Resolvin D1, supported by experimental data for researchers in inflammation and drug development. The methyl ester version is designed to act as a lipophilic prodrug; the ester moiety can be cleaved by intracellular esterases to release the active free acid, potentially altering its pharmacokinetic properties.[3][4]
Chemical Stability and Metabolic Fate
A primary challenge with native RvD1 is its rapid enzymatic inactivation in vivo. Eicosanoid oxidoreductases convert the C17 hydroxyl group of native RvD1 (a 17S-alcohol) to 17-oxo-RvD1, a metabolite with significantly reduced biological activity.[1][5] In contrast, the 17(R)-hydroxyl configuration of AT-RvD1 and its methyl ester analog renders the molecule highly resistant to this metabolic inactivation.[1][2][3][5] This enhanced stability is a key advantage, potentially leading to a longer duration of action in biological systems.
Comparative Efficacy: In Vitro and In Vivo Models
Both native RvD1 and 17(R)-RvD1 (and its methyl ester) demonstrate potent pro-resolving activities across various models. They are often equipotent, though context-specific differences in potency have been observed.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data from key experimental models.
Table 1: Anti-Inflammatory and Pro-Resolving Potency
| Parameter | Model System | Native Resolvin D1 | 17(R)-Resolvin D1 / Methyl Ester | Citation(s) |
| EC₅₀ | Human PMN Transendothelial Migration | ~30 nM | ~30 nM (equipotent) | [1][3][5] |
| Inhibition | PMN Infiltration (Murine Peritonitis, 100 ng dose) | ~50% reduction | ~35-50% reduction (equipotent) | [3][6] |
| Resolution Interval (Rᵢ) | E. coli Peritonitis (100 ng dose) | Shortened by ~52% | A stable methyl ester analog (BDA-RvD1) shortened Rᵢ by ~57% (equipotent) | [7] |
| Phagocytosis | Human Macrophage Phagocytosis (10 pM) | ~30% increase | A stable methyl ester analog (BDA-RvD1) caused ~24% increase (similar potency) | [7] |
| Neuropathy | Mechanical Allodynia (Diabetic Mice, 1 ng/g) | Effective | Methyl ester was the least effective treatment compared to the native form | [8] |
Table 2: Receptor Activation
| Receptor | Assay System | Ligand | Result | Citation(s) |
| GPR32/DRV1 | GPCR-β-arrestin system | RvD1 & AT-RvD1 | Dose-dependent activation | [6][7] |
| ALX/FPR2 | GPCR-β-arrestin system | RvD1 & AT-RvD1 | Dose-dependent activation | [6] |
Signaling Pathways
Both native RvD1 and 17(R)-RvD1 exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[6] Activation of these receptors initiates downstream signaling cascades that collectively suppress pro-inflammatory pathways, such as inhibiting NF-κB activation, and promote pro-resolving functions, including enhancing macrophage phagocytosis of apoptotic cells and bacteria.[7][9]
Experimental Protocols
Murine Model of Zymosan-Induced Peritonitis
This is a widely used model to assess the anti-inflammatory and pro-resolving actions of compounds in vivo.[1][2][5]
Methodology:
-
Animal Model: Male FVB mice (6-8 weeks old) are used.
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline).
-
Treatment: Immediately following zymosan injection, mice are treated with either vehicle (saline), native Resolvin D1, or this compound (typically 10-100 ng per mouse) administered via intravenous (i.v.) or i.p. injection.
-
Exudate Collection: At specific time points (e.g., 4, 12, 24 hours) post-injection, mice are euthanized. The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the inflammatory exudate.
-
Cellular Analysis: The total leukocyte count in the lavage fluid is determined using a hemocytometer.
-
Differential Counting: Cytospin preparations of the exudate are stained with Wright-Giemsa stain, and differential cell counts (neutrophils, macrophages) are performed by light microscopy to determine the extent of neutrophil infiltration.
-
Data Analysis: The number of neutrophils in the treated groups is compared to the vehicle control group to quantify the reduction in leukocyte infiltration.
Conclusion
Both native Resolvin D1 and this compound are potent agonists for inflammation resolution, sharing common receptors and signaling pathways. They are often equipotent in their ability to inhibit neutrophil infiltration and stimulate phagocytosis.[1][7]
The primary distinction and key advantage of the this compound lies in its superior metabolic stability. By resisting rapid enzymatic inactivation, it offers a potentially longer duration of action in vivo, a critical attribute for therapeutic development.[1][3] However, it is important to note that in a model of diabetic peripheral neuropathy, the methyl ester form was found to be less efficacious for certain endpoints than the native free acid, suggesting that the choice of molecule may be context- and model-dependent.[8] Overall, the enhanced stability of this compound makes it an invaluable tool for research and a promising candidate for development as a pro-resolving therapeutic agent.
References
- 1. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.org [iomcworld.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 17(R)-Resolvin D1 and Other D-Series Resolvins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1) with other members of the D-series resolvin family. D-series resolvins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). They are potent endogenous molecules that orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies for assessing resolvin activity, and visualizes their signaling pathways to aid in research and development efforts.
Introduction to D-Series Resolvins
The D-series resolvins (RvDs) are comprised of six main compounds, RvD1 through RvD6, and their aspirin-triggered epimers.[1] The biosynthesis of the primary D-series resolvins is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[1] In the presence of aspirin (B1665792), the cyclooxygenase-2 (COX-2) enzyme is acetylated and gains the ability to convert DHA into 17R-hydroperoxy-DHA (17R-HpDHA), the precursor to the 17(R) epimers, including 17(R)-Resolvin D1.[2] This aspirin-triggered pathway is a key mechanism underlying some of the anti-inflammatory benefits of aspirin.[2] These 17(R) epimers are often more resistant to metabolic inactivation, potentially prolonging their pro-resolving actions in vivo.[3][4]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data comparing the potency and efficacy of 17(R)-Resolvin D1 and other D-series resolvins in various biological assays.
Table 1: Receptor Activation
| Compound | Receptor | Assay System | Potency (EC50) | Reference |
| 17(R)-Resolvin D1 (AT-RvD1) | GPR32 | HEK293 cells | ~30 nM | [5] |
| Resolvin D1 (RvD1) | GPR32 | HEK293 cells | ~30 nM | [5] |
| Resolvin D3 | GPR32 | Not Reported | Not Reported | [3] |
| Resolvin D5 | GPR32 | Not Reported | Not Reported | [3] |
Table 2: Anti-inflammatory and Pro-resolving Effects
| Compound | Experimental Model | Key Efficacy Metric | Finding | Reference |
| 17(R)-Resolvin D1 (AT-RvD1) | Murine Zymosan-induced Peritonitis | Inhibition of Neutrophil Infiltration | Equiponent to RvD1 at nanogram doses.[4] | [4] |
| Resolvin D1 (RvD1) | Murine Zymosan-induced Peritonitis | Inhibition of Neutrophil Infiltration | Equiponent to AT-RvD1 at nanogram doses.[4] | [4] |
| 17(R)-Resolvin D1 (AT-RvD1) | Murine Allergic Airway Inflammation | Resolution of Lung Eosinophilia | More efficacious than RvD1.[4] | [4] |
| Resolvin D1 (RvD1) | Murine Allergic Airway Inflammation | Resolution of Lung Eosinophilia | Less efficacious than AT-RvD1.[4] | [4] |
| Resolvin D2 | Murine Infectious Peritonitis | Reduction in bacterial load and inflammation | Potent pro-resolving and anti-microbial actions. | [6] |
| Resolvin D3 | Injured Epithelia | Protective effects | Potent immunoresolvent.[7] | [7] |
| Resolvin D4 | Murine Ischemia-Reperfusion Injury | Reduction in Lung Neutrophil Infiltration | ~50% reduction in MPO levels at 500 ng/mouse.[1] | [1] |
| Resolvin D5 | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | Significant inhibition at 20-40 µM.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Efferocytosis Assay
This protocol is used to assess the ability of resolvins to enhance the clearance of apoptotic cells by macrophages, a key process in the resolution of inflammation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Resolvins (e.g., 17(R)-Resolvin D1, Resolvin D1, etc.) dissolved in ethanol.
-
Human neutrophils isolated from healthy donors.
-
Fluorescent dye for labeling apoptotic cells (e.g., CFSE).
-
Cell culture medium (e.g., RPMI 1640) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Macrophage Preparation: Isolate monocytes from PBMCs and differentiate them into macrophages over 7 days, or culture a macrophage cell line. Plate macrophages in 6-well plates.[8]
-
Apoptotic Cell Preparation: Isolate human neutrophils and induce apoptosis by culturing them in serum-free medium for 18-24 hours. Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's instructions.[9]
-
Efferocytosis Assay:
-
Pre-treat macrophages with various concentrations of resolvins or vehicle (ethanol) for 15 minutes at 37°C.[8]
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).[9]
-
Co-incubate for 60 minutes at 37°C to allow for phagocytosis.[8]
-
-
Analysis:
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Detach the macrophages from the plate.
-
Analyze the percentage of fluorescently-positive macrophages by flow cytometry. An increase in the percentage of fluorescent macrophages in the resolvin-treated groups compared to the vehicle control indicates enhanced efferocytosis.[8]
-
Murine Zymosan-Induced Peritonitis Model
This in vivo model is widely used to evaluate the anti-inflammatory and pro-resolving actions of compounds.
Materials:
-
Male FVB mice (6-8 weeks old).
-
Zymosan A from Saccharomyces cerevisiae.
-
Resolvins (e.g., 17(R)-Resolvin D1, Resolvin D1) dissolved in saline.
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
-
PBS for peritoneal lavage.
-
Microscope and hemocytometer for cell counting.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment Administration: Administer resolvins (e.g., 1-100 ng per mouse) or vehicle (saline) intravenously via the tail vein.[10]
-
Induction of Peritonitis: Immediately after treatment, inject Zymosan A (1 mg in 1 mL sterile saline) intraperitoneally to induce peritonitis.[10]
-
Sample Collection: At a predetermined time point (e.g., 4 hours for assessing peak inflammation or 24 hours for resolution), euthanize the mice.[10]
-
Peritoneal Lavage: Collect peritoneal exudate cells by washing the peritoneal cavity with 5 mL of cold PBS.[10]
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and macrophages. A reduction in the number of neutrophils in the resolvin-treated groups compared to the vehicle control indicates an anti-inflammatory effect.
-
Signaling Pathways
D-series resolvins exert their biological effects by binding to and activating specific G protein-coupled receptors (GPCRs). The primary receptors for RvD1 are GPR32 and ALX/FPR2.[3] RvD2 has been shown to signal through GPR18. The signaling pathways for other D-series resolvins are still under active investigation.
17(R)-Resolvin D1 and Resolvin D1 Signaling
Caption: Signaling pathways for 17(R)-Resolvin D1 and Resolvin D1.
Resolvin D2 Signaling
Caption: Signaling pathway for Resolvin D2.
Resolvin D5 Signaling
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 and aspirin-triggered resolvin D1 promote resolution of allergic airways responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin E2 formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 17(R)-Resolvin D1 Methyl Ester versus Dexamethasone in Inflammatory Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 17(R)-Resolvin D1 methyl ester (RvD1-Me) and dexamethasone (B1670325), two potent anti-inflammatory agents. By examining their distinct mechanisms of action, effects on inflammatory markers, and experimental data from relevant preclinical models, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Executive Summary
Dexamethasone, a synthetic glucocorticoid, has long been a cornerstone of anti-inflammatory therapy, primarily acting through the suppression of pro-inflammatory gene expression. In contrast, this compound, a stable analogue of a specialized pro-resolving mediator (SPM), represents a newer class of compounds that actively promote the resolution of inflammation. Experimental evidence suggests that while both compounds effectively reduce certain inflammatory responses, they exhibit different profiles in terms of their effects on immune cell infiltration and the underlying molecular pathways they modulate. Dexamethasone appears more effective at preventing immune cell infiltration, whereas RvD1-Me and its analogues actively stimulate the resolution phase of inflammation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from a comparative study between Aspirin-Triggered Resolvin D1 (AT-RvD1), the 17(R) epimer of Resolvin D1, and dexamethasone in a mouse model of Sjögren's Syndrome. It is important to note that this compound is a prodrug that is rapidly converted to its active form, 17(R)-Resolvin D1 (AT-RvD1), in vivo; therefore, the data for AT-RvD1 is presented as a surrogate for the methyl ester form.
Table 1: Effect on Lymphocytic Infiltration in Submandibular Glands of NOD/ShiLtJ Mice [1][2]
| Treatment Group | Dosage | Focus Score of Lymphocytic Infiltration (Mean ± SEM) | Efficacy in Preventing Infiltration |
| Saline (Control) | 0.9% NaCl | 3.5 ± 0.5 | - |
| AT-RvD1 | 0.1 mg/kg | 3.7 ± 0.3 | Not effective |
| Dexamethasone | 8.25 mg/kg | 1.7 ± 0.9 | Partially prevented infiltration |
Table 2: Regulation of Sjögren's Syndrome-Associated Inflammatory Gene Expression [1]
| Gene | Treatment | Regulation |
| Tnf-α | AT-RvD1 | Downregulated |
| Tnf-α | Dexamethasone | Downregulated |
| Il-1β | AT-RvD1 | Downregulated |
| Il-1β | Dexamethasone | No significant change |
| Il-6 | AT-RvD1 | Downregulated |
| Il-6 | Dexamethasone | Downregulated |
| Il-10 | AT-RvD1 | Upregulated |
| Il-10 | Dexamethasone | No significant change |
Table 3: Effect on Apoptosis in Submandibular Glands [1]
| Treatment Group | Dosage | Mean Intensity of TUNEL Positive Cells (Apoptosis) |
| Saline (Control) | 0.9% NaCl | High |
| AT-RvD1 | 0.1 mg/kg | Significantly decreased vs. Saline |
| Dexamethasone | 8.25 mg/kg | Significantly decreased vs. Saline |
Signaling Pathways
The anti-inflammatory and pro-resolving effects of dexamethasone and 17(R)-Resolvin D1 are mediated by distinct signaling pathways.
Dexamethasone Signaling Pathway
Dexamethasone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
Caption: Dexamethasone signaling via the Glucocorticoid Receptor.
17(R)-Resolvin D1 Signaling Pathway
17(R)-Resolvin D1 acts through two G protein-coupled receptors (GPCRs), GPR32 and ALX/FPR2, to initiate pro-resolving signaling cascades.[3][4][5][6][7] This leads to the inhibition of pro-inflammatory signaling and the promotion of inflammation resolution.
Caption: 17(R)-Resolvin D1 pro-resolving signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Lymphocytic Infiltration
Objective: To quantify the extent of immune cell infiltration in tissue sections.
Methodology:
-
Tissue Preparation: Submandibular glands are harvested and fixed in 10% neutral buffered formalin. The tissues are then embedded in paraffin (B1166041) and sectioned at 5 µm thickness.[8]
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink), allowing for the identification of lymphocytic infiltrates.
-
Imaging: Stained sections are digitized using a whole-slide scanner.
-
Quantification: The area of lymphocytic infiltration is quantified using image analysis software (e.g., ImageJ). The focus score is determined by counting the number of lymphocytic foci per 4 mm² of tissue. A focus is defined as an aggregate of at least 50 lymphocytes.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of specific cytokines in biological samples (e.g., serum, tissue homogenates).
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[9][10][11]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards of known cytokine concentrations and unknown samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[12]
Caption: Experimental workflow for cytokine ELISA.
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory effects, albeit through different mechanisms. Dexamethasone acts as a broad immunosuppressant by inhibiting the transcription of pro-inflammatory genes. In contrast, this compound actively promotes the resolution of inflammation by stimulating pro-resolving pathways. The choice between these two agents in a research or therapeutic context will depend on the specific inflammatory condition being addressed. For conditions characterized by an overactive inflammatory response, dexamethasone's potent suppressive activity may be advantageous. However, for promoting tissue repair and restoring homeostasis after an inflammatory insult, the pro-resolving actions of this compound may offer a more targeted and potentially safer therapeutic strategy. Further head-to-head comparative studies in a wider range of inflammatory models are warranted to fully elucidate the therapeutic potential of these two distinct anti-inflammatory agents.
References
- 1. Aspirin-Triggered Resolvin D1 Versus Dexamethasone in the Treatment of Sjögren’s Syndrome-Like NOD/ShiLtJ Mice - A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-Triggered Resolvin D1 Versus Dexamethasone in the Treatment of Sjögren's Syndrome-Like NOD/ShiLtJ Mice - A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 5. mdpi.com [mdpi.com]
- 6. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. LG Histology and Quantitative Analysis of Lymphocytic Infiltration [bio-protocol.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 17(R)-Resolvin D1 Methyl Ester and Maresin 1 in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that orchestrate this resolution. Among the most potent of these are Resolvin D1 (RvD1) and Maresin 1 (MaR1), both derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This guide provides an objective comparison of 17(R)-Resolvin D1 methyl ester, a more stable analog of RvD1, and Maresin 1, focusing on their efficacy in modulating key inflammatory responses, supported by experimental data.
Comparative Efficacy in Cytokine Modulation
A key function of pro-resolving mediators is the regulation of cytokine production. In a head-to-head comparison using lipopolysaccharide (LPS)-stimulated primary human monocytes, both Resolvin D1 and Maresin 1 demonstrated potent inhibition of pro-inflammatory cytokine release. While direct comparative data for the this compound is limited, the parent compound, Resolvin D1, provides a strong benchmark for its therapeutic potential.
| Cytokine | Resolvin D1 IC50 (nM) | Maresin 1 IC50 (nM) |
| IL-1β | 3.1 ± 1.2 | 14.1 ± 5.3 |
| TNF-α | 1.8 ± 0.7 | 11.5 ± 4.1 |
| IL-8 | 2.5 ± 0.9 | 12.8 ± 4.9 |
| IL-12p40 | 4.2 ± 1.5 | 18.2 ± 6.5 |
Data summarized from Gu, Z., et al. (2016). Innate Immunity, 22(3), 186-195.
The data indicates that while both molecules are effective, Resolvin D1 exhibits a lower IC50 for the inhibition of these key pro-inflammatory cytokines in this experimental model, suggesting greater potency.
Effects on Neutrophil Infiltration and Phagocytosis
Phagocytosis and Efferocytosis: A critical step in the resolution of inflammation is the clearance of apoptotic cells and debris by macrophages (efferocytosis). Maresin 1 has been reported to be a more effective agonist of efferocytosis than Resolvin D1 at a 1 nM concentration. Both molecules, however, significantly enhance macrophage phagocytic activity.
Signaling Pathways and Mechanisms of Action
17(R)-Resolvin D1 and Maresin 1 exert their pro-resolving effects through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
17(R)-Resolvin D1 Signaling: 17(R)-Resolvin D1 and its parent compound, RvD1, primarily signal through two receptors: ALX/FPR2 and GPR32[3][4]. Activation of these receptors on immune cells, such as neutrophils and macrophages, leads to the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway, and the activation of pro-resolving pathways.
Figure 1: 17(R)-Resolvin D1 Signaling Pathway. This diagram illustrates how this compound binds to its receptors, ALX/FPR2 and GPR32, to initiate downstream signaling that inhibits pro-inflammatory pathways and activates pro-resolving functions.
Maresin 1 Signaling: Maresin 1 has been shown to activate the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6)[5][6][7]. This interaction promotes phagocyte functions and can lead to the upregulation of anti-inflammatory and tissue-protective pathways. Additionally, Maresin 1 has been suggested to interact with the nuclear receptor RORα.
Figure 2: Maresin 1 Signaling Pathway. This diagram depicts the activation of the LGR6 receptor by Maresin 1, leading to the enhancement of phagocyte functions and the promotion of anti-inflammatory and pro-resolving outcomes.
Experimental Protocols
Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes
-
Cell Isolation and Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors by density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells. Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation and Treatment: Monocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound or Maresin 1 for 30 minutes. Subsequently, inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8, IL-12p40) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound on each cytokine is calculated from the dose-response curves using non-linear regression analysis.
Figure 3: Experimental Workflow for Cytokine Inhibition Assay. This flowchart outlines the key steps in assessing the inhibitory effects of this compound and Maresin 1 on cytokine production in primary human monocytes.
Conclusion
Both this compound and Maresin 1 are potent specialized pro-resolving mediators with significant therapeutic potential in inflammatory diseases. Experimental data suggests that while both molecules effectively inhibit pro-inflammatory cytokine production and modulate neutrophil activity, Resolvin D1 may exhibit greater potency in cytokine inhibition in certain in vitro models. Maresin 1, on the other hand, has been shown to be a particularly potent inducer of efferocytosis.
The choice between these two mediators for therapeutic development may depend on the specific inflammatory context and the desired primary mechanism of action. The this compound offers the advantage of increased stability compared to its parent compound, which is a critical consideration for drug development. Further direct comparative studies, particularly in in vivo models of various inflammatory diseases, are warranted to fully elucidate the relative therapeutic merits of these two promising pro-resolving molecules.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of 17(R)-Resolvin D1 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 17(R)-Resolvin D1 methyl ester against other established anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into its potency, mechanism of action, and potential as a therapeutic agent.
Executive Summary
17(R)-Resolvin D1 (17(R)-RvD1) methyl ester, a synthetic analogue of a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), demonstrates potent anti-inflammatory and pro-resolving activities.[1] Experimental evidence indicates that it effectively reduces neutrophil infiltration, diminishes the production of pro-inflammatory cytokines, and enhances the clearance of cellular debris by macrophages.[2][3] Its mechanism of action involves the activation of specific G-protein coupled receptors, leading to the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. When compared to traditional anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, 17(R)-RvD1 methyl ester exhibits a distinct profile, characterized by its pro-resolution activities that actively promote the return to tissue homeostasis.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its related compounds in comparison to other anti-inflammatory agents.
Table 1: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Model | Dose | Effect | Reference |
| 17(R)-Resolvin D1 | Murine Peritonitis | 100 ng/mouse | ~50% reduction in polymorphonuclear leukocyte (PMN) infiltration | [3] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Murine Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration (equipotent to RvD1) | [3] |
| Indomethacin | Murine Peritonitis | - | Potency comparable to RvD1 and AT-RvD1 in reducing PMN infiltration | [3] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Sjögren's Syndrome Mouse Model | 0.1 mg/kg | Significant downregulation of pro-apoptotic and inflammatory genes (TNF-α, Casp1) | [4] |
| Dexamethasone | Sjögren's Syndrome Mouse Model | 8.25 mg/kg | Significant downregulation of pro-apoptotic and inflammatory genes (Foxp3, IL-12β, TNF-α, NF-κB) | [4] |
Table 2: In Vitro Effects on Inflammatory Mediators
| Compound | Cell Type | Stimulus | Concentration | Effect on Cytokine Levels | Reference |
| Resolvin D1 | THP-1 derived macrophages | LPS | 10, 50, 100 nM | Dose-dependent inhibition of TNF-α mRNA expression | [1] |
| Resolvin D1 | Colorectal cancer cells | IL-6 | - | Suppressed IL-6 production and inhibited IL-6/STAT3 signaling | [5][6] |
| Resolvin D1 | PC12 cells | MPP+ | 100, 200 nM | Inhibited elevation of TNF-α | [7] |
| Dexamethasone | Human Retinal Microvascular Pericytes | High glucose, TNF-α, or IL-1β | 1 nM - 1 µM | Dose-dependently inhibited secretion of multiple inflammatory and angiogenic mediators (IC50 2 nM to 1 µM) | [8] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and activating specific G-protein coupled receptors, primarily GPR32 and ALX/FPR2.[9] This interaction initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways.
Experimental Workflows
The evaluation of anti-inflammatory compounds typically involves a combination of in vitro and in vivo experimental models.
Logical Relationship of Anti-Inflammatory Agents
This compound can be categorized as a specialized pro-resolving mediator (SPM), distinguishing it from traditional anti-inflammatory drugs.
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (In Vivo)
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring the reduction of paw edema.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Animals are divided into control, positive control (e.g., indomethacin), and test compound groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema compared to the vehicle control group.[10]
2. Zymosan-Induced Peritonitis in Mice (In Vivo)
-
Objective: To assess the effect of a test compound on leukocyte infiltration in a model of acute inflammation.
-
Animals: Male mice (e.g., C57BL/6).
-
Procedure:
-
Mice are treated with the test compound or vehicle.
-
Peritonitis is induced by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).
-
At a specified time point (e.g., 4 hours), animals are euthanized, and the peritoneal cavity is lavaged with PBS.
-
The total number of leukocytes and differential cell counts (neutrophils, macrophages) in the lavage fluid are determined.
-
-
Endpoint: Reduction in the number of infiltrating leukocytes, particularly neutrophils, compared to the control group.
3. Macrophage Phagocytosis Assay (In Vitro)
-
Objective: To determine the effect of a test compound on the phagocytic capacity of macrophages.
-
Cells: Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in plates.
-
Cells are pre-treated with the test compound or vehicle.
-
Fluorescently labeled particles (e.g., zymosan, apoptotic cells) are added to the cell culture.
-
After incubation to allow for phagocytosis, extracellular particles are washed away.
-
The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.
-
-
Endpoint: Increase in the percentage of phagocytosing cells or the mean fluorescence intensity per cell, indicating enhanced phagocytosis.
Conclusion
This compound represents a promising class of anti-inflammatory agents with a unique pro-resolving mechanism of action. The data presented in this guide highlight its potency in mitigating inflammatory responses in both in vitro and in vivo models. Its ability to actively promote the resolution of inflammation, rather than simply suppressing its symptoms, distinguishes it from traditional anti-inflammatory drugs and suggests its potential for the development of novel therapeutics for a range of inflammatory diseases. Further head-to-head comparative studies with established drugs will be crucial to fully elucidate its clinical potential.
References
- 1. Resolvin D1: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin-Triggered Resolvin D1 Versus Dexamethasone in the Treatment of Sjögren’s Syndrome-Like NOD/ShiLtJ Mice - A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 suppresses inflammation-associated tumorigenesis in the colon by inhibiting IL-6-induced mitotic spindle abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 Inhibits IL-6-Induced Epithelial-Mesenchymal Transition of Colorectal Cancer Cells by Targeting IL-6/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolvin D1 Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 17(R)-Resolvin D1 and Other Specialized Pro-resolving Mediators in Inflammation and Immunity
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, 17(R)-Resolvin D1 (17R-RvD1), an epimer of Resolvin D1 (RvD1), has garnered significant attention for its potent pro-resolving and tissue-protective actions. This guide provides a comparative analysis of 17R-RvD1 against other key SPMs, including D-series resolvins (such as RvD2), lipoxins (like Lipoxin A4), maresins (such as Maresin 1), and protectins (like Protectin D1). The information presented is based on experimental data from head-to-head studies to aid researchers and drug development professionals in their understanding and application of these potent molecules.
Comparative Efficacy of 17(R)-Resolvin D1 and Other SPMs
The following tables summarize quantitative data from studies directly comparing the biological activities of 17(R)-Resolvin D1 and other SPMs in various experimental models.
Table 1: Comparison of SPMs in Modulating T-Cell Responses
| SPM | Effect on T-bet in TH1 cells | Effect on RORc in TH17 cells | Impact on Cytokine Production by CD8+ and CD4+ T cells |
| Resolvin D1 (RvD1) | Decreased | Decreased | Reduced |
| Resolvin D2 (RvD2) | Decreased | Decreased | Reduced |
| Maresin 1 (MaR1) | Less effective than D-series resolvins | Less effective than D-series resolvins | Reduced |
Data from a study investigating the selective actions of D-Series resolvins and Maresin 1 on T-cell responses.[1]
Table 2: Comparison of Spinal Administration of Lipoxin A4 and 17(R)-Resolvin D1 in Inflammatory Pain
| SPM | Attenuation of Mechanical Hypersensitivity | Reduction of Carrageenan-Induced TNF Release in CSF | Attenuation of LPS and IFN-γ-induced TNF Release in Astrocyte Cell Culture |
| Lipoxin A4 (LXA4) | Attenuated | Reduced | No significant effect |
| 17(R)-Resolvin D1 (17R-RvD1) | Attenuated | Reduced | Attenuated |
Data from a study on the spinal actions of LXA4 and 17(R)-RvD1 in a rat model of peripheral inflammation.[2][3]
Table 3: Comparison of SPMs in a Murine Peritonitis Model
| SPM | Potency in Limiting Polymorphonuclear Leukocyte (PMN) Infiltration |
| Resolvin D1 (RvD1) | Equipotent at nanogram dosages |
| 17(R)-Resolvin D1 (AT-RvD1) | Equipotent at nanogram dosages |
Data from a study assigning the stereochemistry and anti-inflammatory properties of RvD1 and its aspirin-triggered 17R epimer.[4][5]
Table 4: Comparison of RvD1 and Maresin 1 in Macrophage Response to M. tuberculosis Infection
| SPM | Reduction of M. tuberculosis Intracellular Growth | Upregulation of Antimicrobial Effector Genes (BPI and LL37) | Upregulation of Cytokines (GM-CSF and IL-6) | Induction of Nrf2 Translocation |
| Resolvin D1 (RvD1) | Significant reduction | Induced | Induced | Not induced |
| Maresin 1 (MaR1) | Significant reduction | Induced only BPI overexpression | Not induced | Induced |
Data from a study on the contribution of RvD1 and Mar1 to human macrophage control of M. tuberculosis infection.[6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Murine Peritonitis Model for Assessing PMN Infiltration
-
Animal Model: Male FVB mice are commonly used.
-
Induction of Peritonitis: Inflammation is induced by an intraperitoneal (i.p.) injection of a pro-inflammatory agent such as zymosan A (1 mg/mouse).
-
SPM Administration: Resolvin D1 (RvD1) or 17(R)-Resolvin D1 (AT-RvD1) is administered at nanogram dosages via i.p. injection at the time of zymosan A administration.
-
Leukocyte Infiltration Analysis: At a specified time point (e.g., 4 hours), mice are euthanized, and the peritoneal exudates are collected by washing the peritoneal cavity with phosphate-buffered saline (PBS) containing EDTA. The total leukocyte count is determined using a hemocytometer, and differential counts of polymorphonuclear leukocytes (PMNs) are performed on stained cytospin preparations.[4][5]
2. Carrageenan-Induced Inflammatory Pain Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: Peripheral inflammation is induced by an intraplantar injection of carrageenan (e.g., 100 µl of a 2% solution in saline) into the hind paw.
-
Spinal Administration of SPMs: Lipoxin A4 (LXA4) or 17(R)-Resolvin D1 (17R-RvD1) is administered via intrathecal injection.
-
Assessment of Mechanical Hypersensitivity: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments at various time points before and after carrageenan injection.
-
Cytokine Measurement: Cerebrospinal fluid (CSF) is collected to measure levels of tumor necrosis factor (TNF) using an enzyme-linked immunosorbent assay (ELISA).[2][3]*
3. In Vitro T-Cell Polarization and Analysis
-
Cell Isolation: Human peripheral blood lymphocytes are isolated from healthy donors. Naïve CD4+ T cells are purified using magnetic-activated cell sorting (MACS).
-
T-Cell Differentiation: Naïve CD4+ T cells are cultured under TH1 or TH17 polarizing conditions.
-
SPM Treatment: Resolvin D1 (RvD1), Resolvin D2 (RvD2), or Maresin 1 (MaR1) is added to the cell cultures at a concentration of 10 nM.
-
Analysis of Transcription Factors: After a period of incubation (e.g., 5 days), the expression of key transcription factors such as T-bet (for TH1) and RORc (for TH17) is analyzed by intracellular flow cytometry or quantitative PCR.
-
Cytokine Profiling: The production of cytokines in the culture supernatants is measured using a multiplex immunoassay.[1][8]*
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in the comparative studies.
Caption: Signaling pathway for SPM-mediated modulation of T-cell differentiation.
Caption: Experimental workflow for assessing SPM effects in a murine peritonitis model.
Conclusion
This comparative guide highlights the nuanced and often overlapping, yet distinct, activities of 17(R)-Resolvin D1 and other SPMs. While 17R-RvD1 and its stereoisomer RvD1 show equipotent effects in certain models of acute inflammation, their interactions with other immune cells and signaling pathways can differ from other SPM families like lipoxins, maresins, and protectins. For instance, the differential effects of RvD1 and Maresin 1 on macrophage gene expression and T-cell modulation underscore the specialized roles of these mediators. A deeper understanding of these head-to-head comparisons is crucial for the strategic development of novel pro-resolving therapeutics tailored for specific inflammatory and immune-related diseases.
References
- 1. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 6. Resolvin D1 (RvD1) and maresin 1 (Mar1) contribute to human macrophage control of M. tuberculosis infection while resolving inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pro-Resolving Potency of 17(R)-Resolvin D1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by specialized pro-resolving mediators (SPMs). Among these, Resolvin D1 (RvD1), particularly its aspirin-triggered epimer 17(R)-Resolvin D1 (17(R)-RvD1), has emerged as a potent regulator of this process. The therapeutic potential of 17(R)-RvD1 has prompted the development of synthetic analogs with improved stability and efficacy. This guide provides an objective comparison of the pro-resolving potency of 17(R)-RvD1 and its analogs, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid in research and development.
Comparative Efficacy of 17(R)-Resolvin D1 Analogs
The pro-resolving capacity of 17(R)-RvD1 analogs is primarily assessed by their ability to limit excessive neutrophil infiltration into inflamed tissues and to enhance the phagocytic activity of macrophages, key events in the resolution of inflammation. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Reduction of Neutrophil (PMN) Infiltration
| Compound | Model | Dose | Route of Administration | Reduction in PMN Infiltration (%) | Reference |
| 17(R)-RvD1 | Murine Peritonitis | 100 ng/mouse | Intraperitoneal | ~50% | [1] |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Murine Ischemia-Reperfusion Lung Injury | 1 µ g/mouse | Intravenous | 58 ± 9% (significantly more potent than native RvD1) | [2] |
| Benzo-17R/S-RvD1 | Murine E. coli Peritonitis | 100 ng/mouse | Intraperitoneal | Decreased PMN to 1.5 ± 0.3 × 10⁶ from 6.7 ± 1.7 × 10⁶ (vehicle) | [2] |
| 17(R/S)-methyl RvD1 | Murine Ischemia-Reperfusion Lung Injury | Not specified | Not specified | Protected lungs from PMN infiltration | [3] |
Table 2: Enhancement of Macrophage Phagocytosis
| Compound | Target | Concentration | Increase in Phagocytosis (%) | Reference |
| 17(R)-RvD1 | Zymosan A | 10 pM | ~30% | [2] |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Zymosan A | 10 pM | ~24% (similar potency to RvD1) | [2] |
| Benzo-17R/S-RvD1 | Zymosan A | 10 pM | ~27% (similar potency to RvD1) | [2] |
| 17R-RvD1 | S. aureus bioparticles | Not specified | 2-fold increase | [4] |
| 17R/S-Benzo-RvD1 | S. aureus bioparticles | Not specified | 2.5-fold increase | [4] |
| 17R-RvD1 | Zymosan bioparticles | Not specified | 2.3-fold increase | [4] |
| 17R/S-Benzo-RvD1 | Zymosan bioparticles | Not specified | 3.2-fold increase | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to assess the pro-resolving potency of 17(R)-RvD1 and its analogs.
Murine Zymosan-Induced Peritonitis Model
This in vivo model is widely used to assess the anti-inflammatory and pro-resolving actions of various compounds.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Peritonitis: A sterile solution of Zymosan A (1 mg/mL in saline) is injected intraperitoneally (i.p.) into the mice.
-
Compound Administration: Test compounds (e.g., 17(R)-RvD1 or its analogs) or vehicle (e.g., saline) are administered, often intravenously (i.v.) or i.p., at a specified time point before or after the zymosan challenge.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours) after zymosan injection, mice are euthanized. The peritoneal cavity is washed with a known volume of sterile phosphate-buffered saline (PBS) containing EDTA.
-
Cell Enumeration and Differentiation: The collected peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain.
-
Data Analysis: The number of neutrophils in the peritoneal exudate is calculated and compared between treatment groups and the vehicle control group to determine the percentage of inhibition of neutrophil infiltration.
Macrophage Phagocytosis Assay
This in vitro assay evaluates the ability of compounds to enhance the phagocytic capacity of macrophages.
-
Macrophage Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media and conditions.
-
Treatment: Macrophages are pre-incubated with various concentrations of the test compounds (e.g., 17(R)-RvD1 or its analogs) or vehicle for a specified duration (e.g., 15-30 minutes).
-
Phagocytic Challenge: Fluorescently labeled particles, such as zymosan bioparticles or pHrodo™ E. coli BioParticles™, are added to the macrophage cultures.
-
Incubation: The cells are incubated for a period (e.g., 30-60 minutes) to allow for phagocytosis to occur.
-
Quenching and Washing: Extracellular fluorescence is quenched, and non-phagocytosed particles are removed by washing the cells with cold PBS.
-
Quantification: The uptake of fluorescent particles by macrophages is quantified using either flow cytometry or fluorescence microscopy. The percentage of phagocytic cells and the mean fluorescence intensity are determined.
-
Data Analysis: The phagocytic activity is compared between treated and untreated cells to assess the stimulatory effect of the compounds.
Signaling Pathways and Experimental Workflow
The pro-resolving actions of 17(R)-RvD1 and its analogs are mediated through the activation of specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[1][5]
Caption: 17(R)-RvD1 and its analogs bind to GPR32 and ALX/FPR2 to initiate pro-resolving signaling.
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of these compounds.
Caption: A streamlined workflow for evaluating the pro-resolving effects of 17(R)-RvD1 analogs in vivo.
References
- 1. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proresolving actions of a new resolvin D1 analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17R/S-Benzo-RvD1, a synthetic resolvin D1 analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17R/S-Benzo-RvD1, a synthetic resolvin D1 analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury [escholarship.org]
Validating GPR32's Role in 17(R)-Resolvin D1 Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of G-protein coupled receptor 32 (GPR32) in mediating the effects of 17(R)-Resolvin D1 (17(R)-RvD1), a specialized pro-resolving mediator crucial for the resolution of inflammation. We will objectively compare its performance with alternative receptors and provide supporting experimental data and detailed methodologies.
Executive Summary
Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1), are potent lipid mediators that orchestrate the resolution of inflammation.[1] Their biological actions are transduced through specific G-protein coupled receptors.[2][3][4][5][6][7] While ALX/FPR2 was initially identified as a receptor for RvD1, compelling evidence has established GPR32 as a key receptor for RvD1 and its analogs.[1][2][8][9] This guide will delve into the experimental evidence that substantiates the role of GPR32 in RvD1-mediated effects, offering a comparative analysis with the alternative receptor, ALX/FPR2.
A significant challenge in studying GPR32 in vivo is the absence of a murine homolog.[2][3][4][5][6][10] To overcome this, researchers have developed transgenic mouse models expressing human GPR32, providing a powerful tool to investigate its function.[2][3][4][5][10] Studies using these models have demonstrated that GPR32 is instrumental in mediating the pro-resolving actions of RvD1, including the enhancement of macrophage phagocytosis and the reduction of leukocyte infiltration during inflammation.[2][3][4][5][6][10]
Data Presentation: GPR32 vs. ALX/FPR2 in RvD1 Signaling
The following tables summarize key quantitative data from studies investigating the interaction of RvD1 and its analogs with GPR32 and ALX/FPR2.
Table 1: Receptor Binding and Activation by RvD1 and Analogs
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin recruitment | EC50 | ~8.8 x 10⁻¹² M | [8][9] |
| Lipoxin A₄ (LXA₄) | GPR32 | β-arrestin recruitment | EC50 | ~3.4 x 10⁻¹¹ M | [8][9] |
| [³H]-RvD1 | Human Leukocytes | Radioligand Binding | Kd | 0.17 ± 0.06 nM | [9][11] |
Table 2: Functional Responses Mediated by GPR32 and ALX/FPR2
| Agonist | Cell Type/Model | Functional Readout | Receptor Dependence | Key Finding | Reference |
| 17(R)-RvD1 (AT-RvD1) | Human GPR32-expressing mouse macrophages | Phagocytosis of zymosan | GPR32 | AT-RvD1 enhanced phagocytosis in hGPR32Tg mice, but not in Fpr2-/- littermates. | [2][3][4][5][6][10] |
| 17(R)-RvD1 (AT-RvD1) | Zymosan-induced peritonitis in mice | Leukocyte infiltration | GPR32 | AT-RvD1 reduced leukocyte and neutrophil numbers in hGPR32Tg mice, but not in Fpr2-/- mice. | [6] |
| Resolvin D1 (RvD1) | Human Macrophages | Phagocytosis of zymosan & apoptotic PMNs | GPR32 & ALX/FPR2 | Overexpression of GPR32 or ALX/FPR2 increased RvD1-stimulated phagocytosis. | [1][8] |
| Resolvin D1 (RvD1) | Human Macrophages | Phagocytosis | GPR32 & ALX/FPR2 | shRNA knockdown of GPR32 or ALX/FPR2 reduced RvD1-stimulated phagocytosis. | [8] |
| Resolvin D1 (RvD1) | Primary Human Macrophages | Pro-resolution phenotype polarization | GPR32 | siRNA-mediated reduction of GPR32 expression ablated the pro-resolution effects of RvD1. | [12][13][14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Receptor-Ligand Interaction using β-Arrestin Recruitment Assay
This assay is used to determine the activation of a G protein-coupled receptor (GPCR) by a ligand.
-
Cell Line: CHO cells stably co-expressing the human GPR32 receptor fused to a Pro-Link peptide of β-galactosidase and a β-arrestin protein linked to the enzyme acceptor fragment of β-galactosidase.
-
Ligand Preparation: Resolvin D1 (RvD1) and other tested ligands are prepared in a suitable vehicle (e.g., ethanol) and diluted to the desired concentrations in assay buffer.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with assay buffer containing the test ligand at various concentrations.
-
The plates are incubated to allow for receptor-ligand interaction and subsequent β-arrestin recruitment.
-
A chemiluminescent substrate for β-galactosidase is added to each well.
-
The luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
-
Data Analysis: The data are plotted as relative luminescence units (RLU) against the logarithm of the ligand concentration. The EC50 value, representing the concentration of ligand that elicits 50% of the maximal response, is calculated using non-linear regression analysis.
In Vivo Validation using Human GPR32 Transgenic Mice
This model is essential for studying the in vivo functions of human GPR32, as mice lack a GPR32 homolog.
-
Animal Model: Transgenic mice expressing human GPR32 (hGPR32mycTg) on a Fpr2 and Apoe double-knockout background (hGPR32mycTg×Fpr2–/–×Apoe–/–). Fpr2–/–×Apoe–/– littermates that do not carry the hGPR32 transgene are used as controls.
-
Zymosan-Induced Peritonitis Model:
-
Inflammation is induced by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).
-
At specific time points (e.g., 4 and 24 hours) post-injection, the peritoneal cavity is lavaged with phosphate-buffered saline (PBS) containing EDTA.
-
The collected peritoneal exudate is centrifuged, and the cell pellet is resuspended.
-
Total leukocyte counts are determined using a hemocytometer.
-
Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
-
Macrophage Phagocytosis Assay:
-
Peritoneal macrophages are harvested from the transgenic and control mice.
-
The macrophages are plated in 96-well plates and allowed to adhere.
-
Fluorescently labeled zymosan particles or apoptotic cells are added to the wells.
-
After an incubation period, non-ingested particles are washed away.
-
The fluorescence intensity, corresponding to the amount of phagocytosed material, is measured using a fluorescence plate reader or flow cytometry.
-
siRNA-Mediated Gene Silencing
This technique is used to specifically reduce the expression of a target gene (e.g., GPR32) to validate its role in a particular cellular process.
-
Cell Culture: Primary human macrophages are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate medium.
-
siRNA Transfection:
-
A small interfering RNA (siRNA) specifically targeting the mRNA of human GPR32 and a non-targeting control siRNA are used.
-
The siRNA is complexed with a transfection reagent according to the manufacturer's instructions.
-
The siRNA-transfection reagent complexes are added to the macrophage cultures.
-
The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of the target protein.
-
-
Validation of Knockdown: The efficiency of GPR32 knockdown is confirmed by measuring GPR32 mRNA levels using quantitative real-time PCR (qRT-PCR) and/or protein levels by Western blotting or flow cytometry.
-
Functional Assay: Following confirmation of knockdown, the cells are used in functional assays (e.g., phagocytosis, cytokine production) to assess the impact of reduced GPR32 expression on RvD1-mediated effects.
Mandatory Visualizations
Signaling Pathway of 17(R)-RvD1 via GPR32
Caption: 17(R)-RvD1 binds to GPR32, initiating downstream signaling and pro-resolving effects.
Experimental Workflow for GPR32 Validation in Transgenic Mice
Caption: Workflow for validating GPR32's in vivo role using transgenic mice.
Logical Relationship: GPR32 vs. ALX/FPR2 in RvD1 Signaling
References
- 1. pnas.org [pnas.org]
- 2. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. [sonar.ch]
Unveiling the Molecular Handshake: Confirming ALX/FPR2 as a Receptor for 17(R)-Resolvin D1
A comprehensive guide for researchers and drug development professionals validating the interaction between the pro-resolving lipid mediator 17(R)-Resolvin D1 and its receptor, ALX/FPR2. This guide provides a comparative analysis of experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
The resolution of inflammation is an active and highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), including the D-series resolvins. Resolvin D1 (RvD1) and its more stable epimer, 17(R)-Resolvin D1 (aspirin-triggered RvD1 or AT-RvD1), are potent SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] These molecules play a crucial role in terminating the inflammatory response and promoting tissue repair.[3][4] A key aspect of their mechanism of action is their interaction with specific G protein-coupled receptors (GPCRs). Extensive research has identified the formyl peptide receptor 2, also known as the lipoxin A4 receptor (ALX/FPR2), as a primary receptor for both RvD1 and 17(R)-RvD1.[1][5][6]
This guide delves into the experimental evidence that substantiates the role of ALX/FPR2 as a bona fide receptor for 17(R)-Resolvin D1. We will explore binding affinity data, functional assay results, and the downstream signaling cascades initiated by this critical ligand-receptor interaction.
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction between 17(R)-Resolvin D1 and ALX/FPR2 has been quantified through various in vitro and in vivo experimental models. The following tables summarize key data from binding and functional assays, providing a comparative overview of the potency and efficacy of RvD1 and its 17(R) epimer at the ALX/FPR2 receptor.
| Ligand | Receptor/System | Assay Type | Parameter | Value | Reference |
| [³H]-RvD1 | Human Leukocytes | Radioligand Binding | Kd | 0.17 ± 0.06 nM | [6] |
| RvD1 | HEK-ALX/FPR2 | β-arrestin Recruitment | EC50 | ~1.2 x 10⁻¹² M | [6] |
| Lipoxin A₄ | HEK-ALX/FPR2 | β-arrestin Recruitment | EC50 | ~1.1 x 10⁻¹² M | [6] |
Table 1: Binding Affinity and Potency of Resolvin D1 at the ALX/FPR2 Receptor. This table presents the dissociation constant (Kd) of radiolabeled RvD1 to its native receptor on human leukocytes and the half-maximal effective concentration (EC50) for RvD1-induced β-arrestin recruitment in an engineered cell line expressing human ALX/FPR2. For comparison, the EC50 for the known ALX/FPR2 ligand, Lipoxin A₄, is also included.
| Ligand | System | Assay | Effect | Reference |
| AT-RvD1 | Mouse Submandibular Gland Cells | Intracellular Calcium Mobilization | Elicited intracellular Ca²⁺ responses | [3][4] |
| AT-RvD1 | Mouse Submandibular Gland Cells | Kinase Phosphorylation (Western Blot) | Stimulated Erk1/2 and Akt phosphorylation | [4] |
| AT-RvD1 | Mouse Submandibular Gland Cells | Caspase-3 Activity | Prevented TNF-α-mediated caspase-3 activation | [3][4] |
| RvD1 | Human Macrophages (overexpressing ALX/FPR2) | Phagocytosis Assay | Enhanced phagocytosis of zymosan and apoptotic PMNs | [6] |
| RvD1 | Human Macrophages (ALX/FPR2 knockdown) | Phagocytosis Assay | Decreased RvD1-stimulated phagocytosis | [6] |
| RvD1 | zymosan-induced murine peritonitis | Leukocyte Infiltration | Reduced total leukocyte and PMN numbers in hALX/FPR2 transgenic mice | [2] |
Table 2: Functional Outcomes of ALX/FPR2 Activation by Resolvin D1 and its 17(R) Epimer. This table summarizes the diverse cellular responses initiated by the binding of RvD1 or AT-RvD1 to ALX/FPR2, highlighting its role in pro-resolving and cytoprotective signaling pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, this section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay directly measures the binding affinity of a radiolabeled ligand to its receptor.
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using density-gradient centrifugation.
-
Incubation: Incubate a fixed concentration of [³H]-RvD1 with increasing concentrations of unlabeled RvD1 (for competition binding) and the isolated PMNs in a suitable binding buffer.
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
β-Arrestin Recruitment Assay
This assay is a common method to study the activation of G protein-coupled receptors (GPCRs) like ALX/FPR2.
-
Cell Line: Use a commercially available cell line, such as HEK293, stably co-expressing the human ALX/FPR2 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®).
-
Ligand Stimulation: Plate the cells in a microplate and stimulate with a range of concentrations of the test ligand (e.g., RvD1, AT-RvD1).
-
Detection: Following incubation, add the detection reagents. Ligand-induced receptor activation leads to the recruitment of β-arrestin, which forces the complementation of the enzyme fragments, generating a chemiluminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Phagocytosis Assay
This functional assay assesses the ability of macrophages to engulf particles, a key pro-resolving function stimulated by RvD1.
-
Macrophage Culture: Culture human monocyte-derived macrophages. For receptor-specific studies, these cells can be transfected to either overexpress or knockdown ALX/FPR2 using shRNA.[6]
-
Particle Labeling: Label the particles to be phagocytosed (e.g., zymosan or apoptotic PMNs) with a fluorescent dye (e.g., FITC).
-
Treatment and Incubation: Pre-treat the macrophages with RvD1 or a vehicle control for a specified time. Then, add the fluorescently labeled particles and incubate to allow for phagocytosis.
-
Quenching and Measurement: Quench the fluorescence of non-ingested particles using a quenching agent like trypan blue.
-
Analysis: Quantify the phagocytosis by measuring the fluorescence of the ingested particles using a fluorometer or by flow cytometry.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Figure 1: 17(R)-Resolvin D1 Signaling via ALX/FPR2.
References
- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Inflammation Control: 17(R)-Resolvin D1 vs. NSAIDs
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory agents is a continuous journey. This guide provides a side-by-side comparison of 17(R)-Resolvin D1 (RvD1), a specialized pro-resolving mediator, and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), offering a deep dive into their mechanisms of action, comparative efficacy backed by experimental data, and detailed experimental protocols.
While NSAIDs have long been the cornerstone of anti-inflammatory therapy, their broad mechanism of action can lead to undesirable side effects. 17(R)-RvD1, an aspirin-triggered epimer of Resolvin D1, represents a paradigm shift, actively promoting the resolution of inflammation rather than simply suppressing its initiation. This fundamental difference offers the potential for a more targeted and safer therapeutic approach.
At a Glance: Key Differences
| Feature | 17(R)-Resolvin D1 | Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Mechanism | Pro-resolution of inflammation | Inhibition of inflammation initiation |
| Molecular Targets | G-protein coupled receptors (ALX/FPR2, GPR32) | Cyclooxygenase (COX-1 and COX-2) enzymes |
| Key Actions | Stimulates clearance of apoptotic cells, reduces neutrophil infiltration, downregulates pro-inflammatory cytokines | Inhibit prostaglandin (B15479496) and thromboxane (B8750289) synthesis |
| Potency | Active at nanomolar to picomolar concentrations | Active at micromolar concentrations |
| Side Effect Profile | Generally considered to have a better safety profile in preclinical studies | Risk of gastrointestinal ulcers, cardiovascular events, and kidney disease[1] |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of 17(R)-Resolvin D1 and various NSAIDs in key in vitro and in vivo models of inflammation.
Table 1: In Vitro Potency of 17(R)-Resolvin D1
| Assay | Metric | Value | Reference |
| Inhibition of Human Neutrophil Transendothelial Migration | EC50 | ~30 nM | [2][3] |
| Activation of hALX/FPR2 Receptor | EC50 | Low picomolar range | [4] |
| Activation of hGPR32 Receptor | EC50 | Low picomolar range | [4] |
| Inhibition of TNF-α production from T cells | Effective Concentration | 10 nM | [5] |
Table 2: In Vitro Potency of Common NSAIDs (COX Inhibition)
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| Naproxen | 2.6 | 5.0 | 0.52 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |
| Celecoxib | 82 | 6.8 | 12 | [1] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |
A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Table 3: In Vivo Anti-Inflammatory Activity
| Compound | Model | Dosage | Effect | Reference |
| 17(R)-Resolvin D1 | Murine Zymosan-Induced Peritonitis | 100 ng/mouse | ~50% reduction in neutrophil infiltration | [4] |
| Dexamethasone | Murine Zymosan-Induced Peritonitis | 10 µ g/mouse | Significant inhibition of PMN infiltration | [1] |
| Indomethacin | Murine Zymosan-Induced Peritonitis | - | No suppressant effect on IL-1 levels | [4] |
| AT-RvD1 | Rat Adjuvant-Induced Arthritis | 0.3 µg/kg | Attenuated mechanical hyperalgesia | [6] |
| Indomethacin | Rat Adjuvant-Induced Arthritis | - | Anti-nociceptive efficacy noted as a comparator | [6] |
Signaling Pathways: A Visual Comparison
The fundamental difference in the mechanism of action between 17(R)-Resolvin D1 and NSAIDs lies in their distinct signaling pathways.
17(R)-Resolvin D1: Actively Promoting Resolution
17(R)-RvD1 initiates a cascade of events that actively resolves inflammation. It binds to specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32, on immune cells.[7][8] This engagement triggers downstream signaling that leads to the inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, ultimately reducing the production of inflammatory cytokines and promoting the clearance of cellular debris.[9][10]
NSAIDs: Suppressing Inflammatory Mediators
NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs reduce the production of these pro-inflammatory molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate 17(R)-Resolvin D1 and NSAIDs.
Protocol 1: In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of NSAIDs for COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.[12]
-
Reaction Mixture: A typical reaction mixture includes a buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, and a co-factor like L-epinephrine.[12]
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the NSAID or vehicle control (e.g., DMSO) for a defined period (e.g., 10 minutes at 37°C).[12]
-
Reaction Initiation and Termination: The reaction is initiated by adding arachidonic acid (substrate). After a short incubation (e.g., 2 minutes), the reaction is stopped by adding hydrochloric acid.[12]
-
Quantification: The production of prostaglandins (e.g., PGE2) is quantified using methods like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Protocol 2: Zymosan-Induced Murine Peritonitis
This in vivo model is used to assess the anti-inflammatory and pro-resolving effects of compounds.
-
Animal Model: Male FVB or C57BL/6 mice are commonly used.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal (i.p.) injection of zymosan A (e.g., 0.1-1 mg/mouse).[14][15]
-
Compound Administration: 17(R)-RvD1, NSAIDs, or vehicle control are administered, typically intravenously (i.v.) or intraperitoneally (i.p.), before or after the zymosan challenge.[1][16]
-
Sample Collection: At specific time points (e.g., 2, 4, 8, 16, or 24 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.[14][15][16]
-
Analysis:
-
Leukocyte Infiltration: The total number of leukocytes in the lavage fluid is counted. Differential cell counts are performed to determine the number of neutrophils and other immune cells.[14]
-
Cytokine Levels: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the lavage fluid is measured by ELISA.[4][14]
-
-
Data Analysis: The effects of the test compounds on leukocyte infiltration and cytokine levels are compared to the vehicle control group.
Protocol 3: LPS-Stimulated Macrophage Assay
This in vitro assay evaluates the effect of compounds on the inflammatory response of macrophages.
-
Cell Line: Human THP-1 monocytes differentiated into macrophages or murine RAW 264.7 macrophages are commonly used.[17][18]
-
Cell Culture: Macrophages are seeded in multi-well plates and allowed to adhere.[17]
-
Pre-incubation: Cells are pre-incubated with various concentrations of 17(R)-RvD1 or NSAIDs for a specific duration (e.g., 2 hours).[17]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).[17]
-
Incubation: The cells are incubated for a further period (e.g., 1-4 hours for gene expression, longer for protein secretion).[17]
-
Analysis:
-
Cytokine Gene Expression: The mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by real-time PCR.[17]
-
Cytokine Secretion: The concentration of cytokines in the cell culture supernatant is measured by ELISA.
-
-
Data Analysis: The inhibitory effect of the test compounds on LPS-induced cytokine production is determined.
Conclusion
The comparative analysis of 17(R)-Resolvin D1 and NSAIDs reveals two distinct yet powerful approaches to managing inflammation. NSAIDs offer broad and effective suppression of inflammatory mediators, while 17(R)-RvD1 presents a more nuanced, pro-resolving strategy with the potential for a superior safety profile. The experimental data, though largely preclinical for resolvins, consistently highlights their high potency. The continued exploration of pro-resolving pathways and molecules like 17(R)-RvD1 holds significant promise for the development of next-generation anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Command Line | Graphviz [graphviz.org]
- 3. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins are potent analgesics for arthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Roles of Resolvins and Related Substances in the Resolution of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D1 attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. korambiotech.com [korambiotech.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
A Comparative Analysis of the Therapeutic Window: 17(R)-Resolvin D1 Poised Against Leading Biologics
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of therapies for inflammatory diseases, the concept of a wide therapeutic window—the dose range between therapeutic efficacy and toxicity—is a paramount goal. This guide provides a detailed comparison of the therapeutic window of the novel endogenous mediator, 17(R)-Resolvin D1 (17(R)-RvD1), with established biologics: the anti-TNF-α agent Adalimumab, the anti-IL-6 receptor antibody Tocilizumab, and the Janus kinase (JAK) inhibitor Tofacitinib. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and an examination of their respective signaling pathways.
Key Comparisons of Therapeutic Windows
The therapeutic window is a critical attribute of any therapeutic agent, dictating its safety and clinical utility. While biologics have revolutionized the treatment of inflammatory disorders, their therapeutic windows can be narrow, necessitating therapeutic drug monitoring (TDM) to optimize efficacy and minimize adverse effects. 17(R)-Resolvin D1, as an endogenous pro-resolving mediator, presents a potentially wider therapeutic window due to its high potency and natural role in resolving inflammation.
| Therapeutic Agent | Mechanism of Action | Therapeutic Window (Concentration) | Efficacy Data Summary | Toxicity Profile Summary |
| 17(R)-Resolvin D1 | Pro-resolving mediator, agonist for ALX/FPR2 and GPR32 receptors | Not formally established; potent anti-inflammatory effects at ng/kg to µg/kg doses in preclinical models.[1][2][3] | Reduces neutrophil infiltration, decreases pro-inflammatory cytokine production, and promotes resolution of inflammation in various animal models.[1][2][3][4][5][6][7] | Specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data are not publicly available. As an endogenous mediator, it is expected to have a favorable safety profile.[2][4][5][6] |
| Adalimumab | Monoclonal antibody targeting TNF-α | Trough: 8-12 µg/mL (IBD, mucosal healing)[8]; 9.6-13 µg/mL (pediatric uveitis)[9]; 3.51-7.00 mg/L (psoriasis)[10][11][12] | Effective in inducing and maintaining remission in various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[8][9][10][11][12] | Increased risk of infections, injection site reactions, and potential for development of anti-drug antibodies.[8] |
| Tocilizumab | Monoclonal antibody targeting the IL-6 receptor | Trough: >1 mg/L (sufficient for IL-6R blockade); Target: 4-6 mg/L (for dose tapering in RA).[13][14][15][16] | Effective in treating rheumatoid arthritis and other inflammatory conditions by blocking IL-6 mediated signaling.[13][14][15][16] | Increased risk of infections, neutropenia, elevated liver enzymes, and dyslipidemia.[17] |
| Tofacitinib | Janus Kinase (JAK) inhibitor | Therapeutic drug monitoring is not routinely recommended as a clear correlation between plasma concentration and efficacy has not been established.[18][19] | Effective in treating rheumatoid arthritis and other inflammatory conditions by inhibiting cytokine signaling. | Increased risk of serious infections, herpes zoster, thrombosis, and malignancies. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these therapeutics underpin their efficacy and potential side effects.
17(R)-Resolvin D1 Signaling Pathway
17(R)-RvD1 actively promotes the resolution of inflammation by binding to specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32. This engagement initiates downstream signaling cascades that lead to the inhibition of pro-inflammatory cytokine production and a reduction in neutrophil infiltration.
Adalimumab (Anti-TNF-α) Signaling Pathway
Adalimumab is a monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. By blocking the interaction of TNF-α with its receptors (TNFR1 and TNFR2), Adalimumab inhibits downstream inflammatory signaling.
Tocilizumab (Anti-IL-6R) Signaling Pathway
Tocilizumab is a humanized monoclonal antibody that binds to both soluble and membrane-bound interleukin-6 receptors (IL-6R), preventing IL-6 from exerting its pro-inflammatory effects. This blockade inhibits the JAK-STAT signaling pathway, a critical pathway for cytokine signaling.
Tofacitinib (JAK Inhibitor) Signaling Pathway
Tofacitinib is a small molecule that inhibits Janus kinases (JAKs), which are intracellular enzymes that transmit cytokine signals. By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interrupting the signaling of multiple pro-inflammatory cytokines.
Experimental Protocols for Evaluating Therapeutic Window
Determining the therapeutic window of a novel compound involves a series of preclinical and clinical studies to assess both efficacy and safety.
General Preclinical Workflow for Therapeutic Window Assessment
A typical preclinical workflow to evaluate the therapeutic window of an anti-inflammatory agent involves a combination of efficacy and toxicology studies.
Key Experimental Methodologies
Efficacy Assessment: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.[14][19][20][21][22][23]
-
Animal Model: Typically rats or mice.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (a seaweed extract) into the plantar surface of the hind paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[14][19][21][22][23]
-
Treatment: The test compound (e.g., 17(R)-RvD1) or a reference drug is administered prior to or after carrageenan injection.
-
Efficacy Readouts:
-
Paw Volume/Thickness: Measured at various time points using a plethysmometer or calipers to quantify the degree of edema.[19][22]
-
Histopathology: Examination of paw tissue for cellular infiltration (neutrophils, macrophages) and tissue damage.
-
Biomarker Analysis: Measurement of pro-inflammatory mediators (e.g., TNF-α, IL-6, prostaglandins) in the paw tissue or exudate.[21]
-
Toxicity Assessment: Following OECD Guidelines
Preclinical safety evaluation of biologics and new chemical entities generally follows the Organization for Economic Co-operation and Development (OECD) guidelines to ensure international acceptance of data.[24][25][26][27][28]
-
Acute Toxicity Studies: These studies involve the administration of a single high dose or multiple doses over a short period to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[25]
-
Repeated-Dose Toxicity Studies (Subchronic and Chronic): Animals are administered the test substance daily for a specified period (e.g., 28 or 90 days for subchronic; longer for chronic) to evaluate the long-term effects and establish a No-Observed-Adverse-Effect-Level (NOAEL).[25][27]
-
Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
Assessments: Include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of various organs.
Methodology for Establishing Therapeutic Ranges of Biologics
The therapeutic ranges for biologics like Adalimumab and Tocilizumab are typically established through clinical studies involving therapeutic drug monitoring (TDM).[9][10][11][12][13][29][30]
-
Study Design: Prospective or retrospective cohort studies of patients receiving the biologic for a specific inflammatory disease.
-
Data Collection:
-
Drug Concentration: Measurement of trough serum concentrations of the biologic at steady-state.
-
Clinical Outcome: Assessment of disease activity using validated scoring systems (e.g., Psoriasis Area and Severity Index [PASI], Crohn's Disease Activity Index [CDAI], endoscopic remission).[10][11][12]
-
Anti-Drug Antibodies (ADAs): Detection of antibodies against the biologic, which can affect its clearance and efficacy.
-
-
Statistical Analysis:
-
Receiver Operating Characteristic (ROC) Curve Analysis: Used to determine the optimal trough concentration threshold that discriminates between responders and non-responders.[9][10][11]
-
Concentration-Effect Relationship: Modeling the relationship between drug concentration and clinical response to identify the concentration range associated with maximal efficacy and minimal toxicity.[10][11][12]
-
Conclusion
The evaluation of the therapeutic window is a multifaceted process that is essential for the development of safe and effective treatments for inflammatory diseases. While biologics such as Adalimumab, Tocilizumab, and Tofacitinib have demonstrated significant clinical benefit, their use can be optimized through an understanding of their therapeutic ranges, often guided by therapeutic drug monitoring.
17(R)-Resolvin D1, with its potent anti-inflammatory and pro-resolving actions at very low concentrations in preclinical models, holds the promise of a wide therapeutic window. However, a comprehensive assessment of its safety profile through formal toxicology studies is necessary to fully delineate this window and support its translation to clinical applications. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation of 17(R)-Resolvin D1 and other novel anti-inflammatory and pro-resolving therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D1: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. Developing a Therapeutic Range of Adalimumab Serum Concentrations in Management of Psoriasis: A Step Toward Personalized Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing a Therapeutic Range of Adalimumab Serum Concentrations in Management of Psoriasis: A Step Toward Personalized Treatment - [medicinesresources.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Redirecting to https://onderzoekmetmensen.nl/en/trial/44574 [onderzoekmetmensen.nl]
- 17. Tocilizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. OECD preclinical toxicology – PharmaRegulatory.in – India’s Regulatory Knowledge Hub [pharmaregulatory.in]
- 25. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 26. OECD Guidelines | PPTX [slideshare.net]
- 27. oecd.org [oecd.org]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. dovepress.com [dovepress.com]
- 30. Practical recommendations for the use of therapeutic drug monitoring of biopharmaceuticals in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 17(R)-Resolvin D1 Methyl Ester: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 17(R)-Resolvin D1 methyl ester is crucial for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals handling this bioactive lipid must adhere to strict protocols, primarily dictated by the solvent in which it is supplied and its classification as a hazardous substance. This document provides a comprehensive, step-by-step plan for its proper disposal.
Immediate Safety and Handling Considerations
This compound is typically supplied as a solution in ethanol (B145695).[1] This solvent dictates the primary hazards associated with the product. The Safety Data Sheet (SDS) classifies the product as a highly flammable liquid and vapor, and it can cause serious eye irritation.[2] Therefore, it is imperative to handle this substance in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Product Data
The following table summarizes the key quantitative specifications for this compound, which are pertinent to its handling and storage.
| Property | Value | Reference |
| Purity | ≥95% | [1] |
| Supplied As | A solution in ethanol | [1] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥1 year (at -80°C) | [1] |
| Solubility (in PBS, pH 7.2) | Approx. 0.05 mg/mL | [1] |
| Molecular Formula | C23H34O5 | [1] |
| Formula Weight | 390.5 g/mol | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste program due to its flammability and the bioactive nature of the solute.[2][4] Under no circumstances should this chemical be poured down the drain. [2]
Experimental Protocol: Waste Segregation and Collection
-
Identify as Hazardous Waste: Due to the ethanol solvent, the waste is classified as an ignitable hazardous waste (flashpoint < 60°C).[2][4] All waste materials, including the original vial, any unused solution, and contaminated items (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Use a Designated Waste Container:
-
Acquire a dedicated, properly labeled hazardous waste container compatible with flammable organic solvents. A glass or chemically resistant plastic bottle with a secure screw cap is recommended.[1][2]
-
The container must be clearly labeled as "Hazardous Waste," "Flammable Waste," and list all chemical constituents, including "Ethanol" and "this compound."[2] Avoid using general terms like "Solvent Waste."[2]
-
-
Transfer of Waste:
-
Carefully transfer any remaining this compound solution into the designated flammable liquid waste container.
-
If the original vial is to be disposed of, it should also be placed in this container.
-
Any materials used to clean a spill of this substance should be collected in a sealed bag and disposed of as flammable solid waste.[5]
-
-
Storage of Waste Container:
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.[2][4]
-
Store the container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials such as oxidizers.[3] A flammable storage cabinet is the recommended storage location.[3]
-
-
Arrange for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 17(R)-Resolvin D1 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 17(R)-Resolvin D1 methyl ester, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. This compound is intended for research use only and should not be used for human or veterinary diagnostic or therapeutic purposes[1][2].
Hazard Identification and Personal Protective Equipment (PPE)
This compound is typically supplied as a solution in ethanol (B145695), which is a highly flammable liquid and can cause serious eye irritation[3]. The compound itself should be handled as potentially hazardous, as it may be harmful if swallowed, cause skin irritation, and may lead to respiratory irritation[1][4]. Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety glasses with side shields or splash goggles | Must be worn at all times to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles[5][6]. |
| Hand Protection | Nitrile gloves | Should be worn to prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving), especially when handling concentrated solutions. Gloves must be changed immediately if contaminated[6][7]. |
| Body Protection | Laboratory coat | A long-sleeved lab coat is required to protect skin and personal clothing from contamination[8]. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation, all handling of the compound, especially when evaporating the solvent, should be performed in a chemical fume hood[4]. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, this compound, which is shipped on dry ice, should be stored at -80°C for long-term stability[2][9]. The product is typically stable for at least one year at this temperature[9].
Preparation of Solutions: The compound is supplied in ethanol. To prepare solutions in other solvents, the ethanol can be evaporated under a gentle stream of nitrogen. This process must be conducted in a fume hood. The compound is soluble in dimethyl formamide (B127407) and sparingly soluble in aqueous buffers[1].
Handling Procedures:
-
Always conduct a risk assessment for your specific experimental protocol[6][8].
-
Do not eat, drink, or smoke in the laboratory where the compound is handled[4].
-
Avoid direct contact with the skin, eyes, and clothing[1].
-
Ensure a safety shower and eyewash station are readily accessible.
Disposal Plan: Contaminated materials, such as gloves, pipette tips, and empty vials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Unused quantities of the compound should also be disposed of as hazardous waste and not poured down the drain.
Experimental Workflow and Safety Measures
The following diagrams illustrate the recommended workflow for handling this compound and the hierarchy of safety controls.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 17(R)--Resolvin-D1-methyl-ester, 50ΜG | Labscoop [labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 9. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
